molecular formula C8H7ClN2O B1346436 6-Chloro-3,4-dihydroquinoxalin-2(1h)-one CAS No. 89938-22-7

6-Chloro-3,4-dihydroquinoxalin-2(1h)-one

Cat. No.: B1346436
CAS No.: 89938-22-7
M. Wt: 182.61 g/mol
InChI Key: WXIXSRNTPHCSPF-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dihydroquinoxalin-2(1H)-one (CAS 89938-22-7) is a high-value nitrogen-based heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the synthesis of novel bioactive molecules, particularly in oncology research. Its core structure, the 3,4-dihydroquinoxalin-2-one motif, is recognized as a privileged scaffold due to its diverse pharmacological potential . This compound is of specific research value for developing novel tubulin polymerization inhibitors that target the colchicine binding site . Scaffold-hopping strategies based on this core structure have led to the discovery of highly potent antitumor agents with single-digit nanomolar GI50 values in cellular assays, demonstrating activity comparable to clinical drug candidates like Combretastatin A-4 (CA-4) and paclitaxel . The chloro-substituent on the aromatic ring is a critical modification that can alter antitumor activity and improve drug-like properties, making this a key intermediate for structure-activity relationship (SAR) studies . Beyond its application in targeted therapeutics, this scaffold is also a substrate in modern synthetic chemistry methodologies. It is used in advanced synthesis techniques, such as switchable regioselective synthesis from o-phenylenediamines and organophotoredox catalysis for 1,6-radical additions, enabling the creation of complex molecules under mild reaction conditions . For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIXSRNTPHCSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300699
Record name 6-chloro-3,4-dihydroquinoxalin-2(1h)-one
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Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89938-22-7
Record name MLS002920449
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138387
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-3,4-dihydroquinoxalin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-chloro-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and illuminate its therapeutic potential, particularly as a scaffold for kinase inhibitors. This document is designed to be a practical resource, offering not just data, but also the scientific rationale behind experimental methodologies.

Core Chemical and Physical Properties

This compound is a crystalline solid at room temperature. Its core structure consists of a benzene ring fused to a dihydropyrazinone ring, with a chlorine substituent on the benzene ring. This substitution pattern significantly influences the molecule's electronic properties and biological activity.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₇ClN₂O
Molecular Weight 182.61 g/mol
Appearance White to off-white crystalline solid (predicted)General knowledge
Melting Point >250 °C (Decomposition)
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water (predicted).General knowledge of similar structures
XLogP3 1.5
CAS Number 89938-22-7
Spectroscopic Data (Predicted)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 10.7 (s, 1H, N1-H): The amide proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and exchange with residual water.

  • δ 7.0-7.2 (m, 3H, Ar-H): The aromatic protons will appear as a complex multiplet. The electron-withdrawing chlorine atom will influence their chemical shifts.

  • δ 6.8 (s, 1H, N4-H): The amine proton is expected to be a broad singlet.

  • δ 3.4 (s, 2H, C3-H₂): The methylene protons at the C3 position are expected to be a singlet as they are adjacent to a carbonyl group and not typically coupled to the N4-H proton.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 168.0 (C=O): The carbonyl carbon of the lactam ring.

  • δ 140-120 (Ar-C): Multiple peaks for the aromatic carbons. The carbon bearing the chlorine atom will be shifted downfield.

  • δ 45.0 (CH₂): The methylene carbon at the C3 position.

Infrared (IR) Spectroscopy (KBr Pellet):

  • 3400-3200 cm⁻¹ (N-H stretching): Broad peaks corresponding to the amide and amine N-H bonds.

  • 1680-1650 cm⁻¹ (C=O stretching): A strong absorption for the lactam carbonyl group.

  • 1600-1450 cm⁻¹ (C=C stretching): Peaks corresponding to the aromatic ring.

  • 800-750 cm⁻¹ (C-Cl stretching): A characteristic absorption for the aryl chloride.

Mass Spectrometry (Electron Ionization - EI):

  • m/z 182/184 [M]⁺: The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.

  • m/z 154/156: Loss of CO (28 Da).

  • m/z 119: Loss of CO and Cl.

Synthesis and Reactivity

The synthesis of this compound can be achieved through the condensation of 4-chloro-1,2-phenylenediamine with an appropriate two-carbon synthon, typically chloroacetic acid or its derivatives. The reactivity of this scaffold is centered around the two nitrogen atoms and the activated C3 methylene group, as well as the chloro-substituted aromatic ring, which allows for further functionalization.

Synthesis Protocol: Cyclocondensation of 4-chloro-1,2-phenylenediamine with Chloroacetic Acid

This protocol is adapted from established procedures for the synthesis of related quinoxalinone derivatives.[2][3] The rationale behind this one-pot reaction is the initial nucleophilic attack of one of the amino groups of the diamine on the electrophilic carbonyl carbon of chloroacetic acid, followed by an intramolecular cyclization via nucleophilic substitution of the chloro group by the second amino group.

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Chloroacetic acid

  • Aqueous ammonia (33%)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-1,2-phenylenediamine (1 equivalent) and chloroacetic acid (1 equivalent) in water.

  • To this suspension, add aqueous ammonia (approximately 1.2 equivalents). The ammonia acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the crude product by vacuum filtration and wash with cold water to remove any unreacted starting materials and salts.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.

G 4-chloro-1,2-phenylenediamine 4-chloro-1,2-phenylenediamine Intermediate Acyclated Intermediate 4-chloro-1,2-phenylenediamine->Intermediate Nucleophilic Acylation Chloroacetic acid Chloroacetic acid Chloroacetic acid->Intermediate Product 6-Chloro-3,4-dihydro- quinoxalin-2(1H)-one Intermediate->Product Intramolecular Cyclization

Caption: Synthetic pathway for this compound.

Key Reactivities

The this compound scaffold offers several sites for chemical modification, making it a versatile building block in drug discovery.

N-Alkylation and N-Acylation: The nitrogen atoms at positions 1 and 4 can be readily alkylated or acylated using standard protocols. The N1-amide is generally less reactive than the N4-amine. Selective N4-alkylation can be achieved under milder basic conditions, while stronger bases and more reactive electrophiles might lead to dialkylation.

C3-Functionalization: The methylene group at the C3 position is activated by the adjacent carbonyl group and can be deprotonated with a suitable base to form a nucleophile for subsequent reactions, such as aldol condensations or Michael additions.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom on the aromatic ring is a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4][5][6] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, which is a key strategy for modulating the biological activity of the molecule.

Experimental Protocol: Suzuki-Miyaura Coupling

This representative protocol illustrates the functionalization of the chloro-substituent. The choice of a palladium catalyst with a bulky phosphine ligand (e.g., SPhos) is crucial for the efficient oxidative addition to the relatively unreactive aryl chloride. A base is required to activate the boronic acid for transmetalation.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Start 6-Chloro-3,4-dihydro- quinoxalin-2(1H)-one Product 6-Aryl-3,4-dihydro- quinoxalin-2(1H)-one Start->Product Suzuki-Miyaura Coupling Reagents Arylboronic acid Pd(OAc)₂/SPhos K₂CO₃ Reagents->Product

Caption: Suzuki-Miyaura coupling of this compound.

Therapeutic Potential and Biological Activity

The quinoxalinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[7] Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have shown significant promise as inhibitors of various kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.

Inhibition of c-Jun N-terminal Kinase 3 (JNK3)

A particularly promising therapeutic application for derivatives of this scaffold is the inhibition of c-Jun N-terminal kinase 3 (JNK3).[8][9][10] JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain.[10] It plays a crucial role in neuronal apoptosis (programmed cell death) and neuroinflammation, processes that are central to the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][11]

The JNK signaling pathway is activated by various cellular stressors. This leads to a cascade of phosphorylation events, culminating in the activation of JNKs. Activated JNK3 can then phosphorylate a number of downstream targets, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in apoptosis.[8][10][12]

Small molecule inhibitors based on the 3,4-dihydroquinoxalin-2(1H)-one scaffold have been shown to be potent and selective inhibitors of JNK3.[8][9] These inhibitors typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling cascade that leads to neuronal death. The 6-chloro substituent can be a key interaction point within the kinase binding pocket or a site for further modification to enhance potency and selectivity.

G cluster_0 Upstream Stress Signals cluster_1 MAPK Cascade cluster_2 Downstream Effects Stress Cellular Stress (e.g., Oxidative Stress, Cytokines) MAP3K MAPKKK (e.g., ASK1, MLK) Stress->MAP3K MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K JNK3 JNK3 MAP2K->JNK3 cJun c-Jun JNK3->cJun Phosphorylation Apoptosis Neuronal Apoptosis cJun->Apoptosis Gene Transcription Inhibitor 6-Chloro-3,4-dihydro- quinoxalin-2(1H)-one Derivative Inhibitor->JNK3 Inhibition

Caption: Simplified JNK3 signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable heterocyclic scaffold with significant potential in drug discovery. Its straightforward synthesis and versatile reactivity allow for the creation of diverse chemical libraries. The demonstrated activity of its derivatives as potent JNK3 inhibitors highlights its importance in the development of novel therapeutics for neurodegenerative diseases. This guide provides a solid foundation for researchers to further explore the chemistry and biology of this promising compound.

References

  • Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. ResearchGate. [Link]

  • JNK3 signal transduction molecular cascade (on the left) and the... ResearchGate. [Link]

  • JNK Signaling Pathway. Creative Diagnostics. [Link]

  • This compound. PubChem. [Link]

  • Schematic diagram of the JNK signaling pathway. Inflammatory cytokines,... ResearchGate. [Link]

  • JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. Taylor & Francis Online. [Link]

  • SAPK/JNK Signaling Cascades. Bio-Rad. [Link]

  • A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer's Disease: Investigating Structure through Docking Studies. PMC - PubMed Central. [Link]

  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. National Institutes of Health (NIH). [Link]

  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Publishing. [Link]

  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)- one derivatives. ResearchGate. [Link]

  • 3,4-dihydroquinoxalin-2(1H)-one. ChemBK. [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH). [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC - PubMed Central. [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC - NIH. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. [Link]

Sources

An In-Depth Technical Guide to 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one: A Pivotal Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3,4-dihydroquinoxalin-2(1H)-one (CAS 89938-22-7) is a heterocyclic compound that has emerged as a crucial building block in the synthesis of a wide array of biologically active molecules. While the intrinsic biological activity of this specific molecule is not extensively documented, its true value lies in its role as a versatile intermediate for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, offering insights into its utility for medicinal chemists and drug development professionals.

Introduction: The Quinoxalinone Scaffold

The quinoxaline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] The 3,4-dihydroquinoxalin-2(1H)-one moiety, in particular, offers a rigid bicyclic framework that is amenable to substitution at various positions, allowing for the fine-tuning of physicochemical properties and biological target interactions. The introduction of a chlorine atom at the 6-position, as in the title compound, provides a key point for further chemical modification and has been shown to influence the biological activity of the resulting derivatives.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 89938-22-7[3]
Molecular Formula C₈H₇ClN₂O[3]
Molecular Weight 182.61 g/mol [3]
IUPAC Name 6-chloro-3,4-dihydro-1H-quinoxalin-2-one[3]
XLogP3 1.5[3]
Hydrogen Bond Donor Count 2Parkway Scientific
Hydrogen Bond Acceptor Count 2Parkway Scientific
Rotatable Bond Count 0Parkway Scientific

Synthesis and Characterization

The synthesis of this compound is typically achieved through the cyclocondensation of 4-chloro-1,2-phenylenediamine with a suitable C2 synthon, such as chloroacetic acid. This reaction provides a straightforward and efficient route to the desired quinoxalinone core.

Synthetic Protocol

The following protocol is adapted from the synthesis of the parent 3,4-dihydroquinoxalin-2(1H)-one and is a representative method for the preparation of the 6-chloro derivative.[4]

Reaction Scheme:

G reactant1 4-Chloro-1,2-phenylenediamine product This compound reactant1->product + reactant2 Chloroacetic Acid reactant2->product Reflux, Aqueous Ammonia

Caption: Synthesis of this compound.

Materials:

  • 4-Chloro-1,2-phenylenediamine

  • Chloroacetic acid

  • Aqueous ammonia (33%)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, suspend 4-chloro-1,2-phenylenediamine in deionized water.

  • To this suspension, add chloroacetic acid and aqueous ammonia.

  • Heat the reaction mixture to reflux for one hour.

  • Upon cooling, a solid precipitate will form.

  • Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Dry the solid under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent such as aqueous ethanol to yield pure this compound.

Spectroscopic Characterization

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, with their chemical shifts and splitting patterns influenced by the chloro and amino substituents. Signals for the methylene protons of the dihydropyrazinone ring and the two N-H protons are also expected.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, and the methylene carbon.[6]

  • IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching vibrations, the C=O stretching of the amide group, and C-Cl stretching, as well as aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.

Applications in Drug Discovery

The primary utility of this compound is as a versatile intermediate in the synthesis of more complex molecules with therapeutic potential. Its structure allows for modifications at the N1 and N4 positions, as well as further functionalization of the aromatic ring.

Intermediate in the Synthesis of Kinase Inhibitors

Quinoxalinone derivatives have been extensively investigated as inhibitors of various protein kinases, which are key targets in cancer therapy. The this compound scaffold has been utilized in the development of inhibitors for kinases such as c-Jun N-terminal kinase 3 (JNK3).[5]

JNK Signaling Pathway and Inhibition:

The JNK signaling pathway is a critical regulator of cellular processes such as apoptosis, inflammation, and stress responses.[7] Dysregulation of this pathway is implicated in various diseases, including neurodegenerative disorders and cancer.[5] JNK3 is predominantly expressed in the central nervous system, making it an attractive target for the development of neuroprotective agents.[7]

JNK_Pathway Stress Cellular Stress (e.g., ROS, Cytokines) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun c-Jun JNK3->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor Quinoxalinone-based JNK3 Inhibitor Inhibitor->JNK3

Caption: Simplified JNK signaling pathway and the point of intervention for JNK3 inhibitors.

Experimental Protocol: In Vitro Kinase Assay

An in vitro kinase assay is a fundamental method to determine the inhibitory potential of a compound against a specific kinase.[8][9]

  • Reagents and Materials: Recombinant JNK3 enzyme, kinase buffer, ATP, substrate (e.g., c-Jun), this compound derivative, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, add the JNK3 enzyme, the substrate, and the test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specified temperature for a set period. e. Stop the reaction and measure the kinase activity using the detection reagent.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Scaffold for Antimicrobial Agents

The quinoxaline scaffold is also a component of various compounds with antimicrobial activity.[2] Derivatives of this compound can be synthesized and screened for their efficacy against a range of bacterial and fungal pathogens.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

  • Materials: Mueller-Hinton broth, 96-well microtiter plates, bacterial inoculum standardized to 0.5 McFarland, and the test compound.

  • Procedure: a. Prepare serial two-fold dilutions of the test compound in the microtiter plate wells containing Mueller-Hinton broth. b. Inoculate each well with the standardized bacterial suspension. c. Include positive (bacteria, no compound) and negative (broth only) controls. d. Incubate the plates at 37°C for 16-20 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Perspectives

This compound will likely continue to be a valuable building block in the quest for novel therapeutics. Its utility in constructing kinase inhibitors and potential antimicrobial agents highlights its importance in addressing significant unmet medical needs. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to its derivatives, as well as the exploration of its utility in the synthesis of compounds targeting other disease areas. The continued investigation of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and more potent therapeutic agents.

References

  • Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. PubMed Central.
  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • JNK Inhibitors and JNK Signaling P
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides - MDPI. MDPI.
  • Broth microdilution | MI - Microbiology. MI - Microbiology.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Broth microdilution - Wikipedia. Wikipedia.
  • In vitro kinase assay - Protocols.io. Protocols.io.
  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. Protocols.io.
  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)- one derivatives - ResearchGate.
  • Site-Specific CH Chalcogenation of Quinoxalin-2(1H)
  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation - Open Research@CSIR-NIScPR. CSIR-NIScPR.
  • Biological Activity of Quinoxaline Derivatives - Semantic Scholar. Semantic Scholar.
  • Chemistry, Biological Properties and SAR Analysis of Quinoxalinones | Bentham Science. Bentham Science.
  • EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1 - Journal of Chemical Technology and Metallurgy. Journal of Chemical Technology and Metallurgy.
  • Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light.
  • Synthesis of quinoxalinones - Organic Chemistry Portal. Organic Chemistry Portal.
  • Synthesis of Dihydroquinoxalinones from Biomass-Derived Keto Acids and o-Phenylenediamines | Request PDF - ResearchGate.
  • 2-Quinoxalinone | 2-Quinoxalinol | Quinoxalines - Ambeed.com. Ambeed.com.
  • The Emerging Therapeutic Potential of the 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one Scaffold: A Technical Guide - Benchchem. Benchchem.
  • The Pivotal Role of 4-Methyl-3,4- dihydroquinoxalin-2(1H)-one in Modern Drug Discovery: A Technical - Benchchem. Benchchem.
  • This compound - PubChem. PubChem.
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC - NIH. PMC.
  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Publishing. RSC Publishing.

Sources

An In-Depth Technical Guide to 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one: Molecular Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its molecular architecture, outline a robust synthetic pathway with detailed experimental protocols, and explore its potential pharmacological applications based on the established bioactivity of the quinoxalinone scaffold.

Introduction: The Quinoxalinone Scaffold as a Privileged Structure

Quinoxalinone and its derivatives are recognized as "privileged structures" in medicinal chemistry.[1][2][3] This designation is attributed to their ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[3][4] The versatility of the quinoxalinone skeleton, coupled with its relative synthetic accessibility, makes it a fertile ground for the development of novel therapeutic agents.[1] These compounds have demonstrated efficacy as antimicrobial, anti-inflammatory, antiviral, and antitumor agents.[1][2] The specific compound of interest, this compound, incorporates a chlorine substituent, which can significantly influence its physicochemical properties and biological activity through halogen bonding and altered electronic characteristics.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a benzene ring fused to a dihydropyrazinone ring, with a chlorine atom substituted at the 6th position of the bicyclic system.

Chemical Structure:

Caption: 2D structure of this compound.

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a summary of the key computed properties for this compound.[5]

PropertyValueSource
Molecular Formula C₈H₇ClN₂OPubChem[5]
Molecular Weight 182.61 g/mol PubChem[5]
CAS Number 89938-22-7Abovchem[6]
XLogP3 1.5PubChem[5]
Hydrogen Bond Donor Count 2PubChem[5]
Hydrogen Bond Acceptor Count 2PubChem[5]
Rotatable Bond Count 0PubChem[5]

Synthesis of this compound

The synthesis of quinoxalinone derivatives often involves the condensation of an o-phenylenediamine with an α-ketoacid or its equivalent.[7] For this compound, a plausible and efficient synthetic route starts from the commercially available 4-chloro-1,2-phenylenediamine.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process: acylation of one of the amino groups of the diamine with a chloroacetyl group, followed by an intramolecular cyclization to form the dihydroquinoxalinone ring.

workflow cluster_steps Synthetic Steps start 4-Chloro-1,2-phenylenediamine + Chloroacetyl chloride intermediate N-(2-Amino-4-chlorophenyl)-2-chloroacetamide start->intermediate Step 1 product This compound intermediate->product Step 2 step1 Acylation in an inert solvent (e.g., DCM) with a base (e.g., triethylamine) step2 Intramolecular cyclization via heating in a suitable solvent (e.g., ethanol)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-Amino-4-chlorophenyl)-2-chloroacetamide

  • Reaction Setup: To a solution of 4-chloro-1,2-phenylenediamine (1.0 eq) in dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq) dropwise.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of chloroacetyl chloride (1.05 eq) in DCM dropwise over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.

    • Causality: The use of triethylamine is crucial to neutralize the HCl generated during the acylation reaction, preventing the protonation of the starting diamine which would render it unreactive. Dichloromethane is an excellent inert solvent for this type of reaction.

  • Work-up and Isolation: Upon completion (monitored by TLC), the reaction mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude N-(2-amino-4-chlorophenyl)-2-chloroacetamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 2: Synthesis of this compound

  • Cyclization: The purified N-(2-amino-4-chlorophenyl)-2-chloroacetamide from Step 1 is dissolved in ethanol. The solution is heated to reflux for 8-12 hours.

    • Causality: The intramolecular cyclization is a nucleophilic substitution reaction where the remaining free amino group attacks the carbon bearing the chlorine atom, displacing it and forming the six-membered dihydropyrazinone ring. Heating provides the necessary activation energy for this reaction.

  • Isolation and Purification: After cooling to room temperature, the product often precipitates out of the solution. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Spectroscopic Characterization

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two N-H protons, and the CH₂ group of the dihydropyrazinone ring. The splitting patterns of the aromatic protons will confirm the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the eight carbon atoms in the molecule, including the characteristic signal for the carbonyl carbon.[5]

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations, the C=O stretching of the amide group, and C-Cl stretching.[5]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for a chlorine-containing compound.

Biological and Pharmacological Relevance

The 3,4-dihydroquinoxalin-2(1H)-one core is a key pharmacophore in a variety of biologically active molecules.[8] Derivatives of this scaffold have been investigated for a range of therapeutic applications.

Potential as Kinase Inhibitors

The quinoxalinone scaffold has been identified as a promising template for the design of kinase inhibitors.[9] For instance, derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been developed as potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3).[8] JNK3 is implicated in several diseases, including neurodegenerative disorders and inflammatory conditions.[8] The chlorine substituent at the 6-position of the ring system can potentially enhance binding affinity and selectivity for the target kinase through specific interactions within the active site.

G This compound This compound Kinase (e.g., JNK3) Kinase (e.g., JNK3) This compound->Kinase (e.g., JNK3) Inhibits Phosphorylated Substrate Phosphorylated Substrate Kinase (e.g., JNK3)->Phosphorylated Substrate Phosphorylates ATP ATP ATP->Kinase (e.g., JNK3) Binds to Substrate Substrate Substrate->Kinase (e.g., JNK3) Binds to Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response

Caption: General mechanism of kinase inhibition by this compound.

Antimicrobial and Other Activities

Quinoxalinone derivatives have a long history of being investigated for their antimicrobial properties.[1][7] They have shown activity against a range of bacteria and fungi.[2] The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of cellular processes. Furthermore, various quinoxalinones have been reported to possess anti-inflammatory, antiviral, and anticancer activities, making this scaffold a versatile platform for drug discovery.[1][3][10]

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its synthesis is achievable through well-established chemical transformations, and its structure is amenable to further modification to optimize biological activity. The broader class of quinoxalinones has demonstrated a wide spectrum of pharmacological effects, suggesting that this compound and its future derivatives are promising candidates for the development of novel therapeutics. This guide provides a solid foundation for researchers and drug development professionals to further explore the potential of this intriguing heterocyclic compound.

References

  • Carta, A., Piras, S., Loriga, G., & Paglietti, G. (2006). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. Mini-Reviews in Medicinal Chemistry, 6(11), 1179-1200. [Link]

  • Chen, J., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, 201, 112445. [Link]

  • Ghadage, R. V., Shah, V. V., Bapat, B. A., & Shirote, P. J. (2011). Exploring Biological Activities of Quinoxaline Derivatives. PharmaTutor. [Link]

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An In-depth Technical Guide to the Synthesis of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one, a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, practical methodologies, and critical parameters involved in the synthesis of this important molecule. We will explore the predominant synthetic strategy, the cyclocondensation of 4-chloro-1,2-phenylenediamine, and an alternative approach via reductive cyclization. This guide includes detailed, step-by-step experimental protocols, mechanistic insights, and a thorough discussion of the rationale behind experimental choices, ensuring a self-validating and reproducible framework for laboratory application.

Introduction: The Significance of the Quinoxalinone Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules.[1] The inherent structural features of the quinoxaline ring system allow for diverse pharmacological activities, making it a "privileged scaffold" in medicinal chemistry. The dihydroquinoxalinone core, in particular, is a key structural motif in various therapeutic agents, including potent and selective inhibitors of critical enzymes implicated in a range of diseases.[2] this compound serves as a crucial intermediate in the synthesis of these more complex molecules, where the chloro-substituent provides a handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two primary strategic disconnections. The most direct and widely employed method involves the formation of the pyrazinone ring by reacting a substituted o-phenylenediamine with a two-carbon electrophilic synthon. A less common, yet viable, alternative involves the construction of the heterocyclic ring through an intramolecular reductive cyclization of a pre-functionalized nitro-aromatic precursor.

Primary Synthetic Route: Cyclocondensation of 4-Chloro-1,2-phenylenediamine

The most common and efficient synthesis of this compound involves the cyclocondensation reaction between 4-chloro-1,2-phenylenediamine and a suitable C2-electrophile. This approach is favored for its atom economy, relatively mild reaction conditions, and the commercial availability of the starting materials. The choice of the C2-synthon can influence the reaction conditions and work-up procedures. Commonly used reagents include chloroacetyl chloride and derivatives of chloroacetic acid, such as ethyl chloroacetate.

The reaction proceeds through a two-step mechanism: initial acylation of one of the amino groups of the 4-chloro-1,2-phenylenediamine, followed by an intramolecular nucleophilic substitution to form the six-membered dihydroquinoxalinone ring.

Step 1: N-Acylation

The more nucleophilic of the two amino groups of 4-chloro-1,2-phenylenediamine attacks the electrophilic carbonyl carbon of the C2-synthon (e.g., chloroacetyl chloride). In the case of chloroacetyl chloride, the reaction is highly facile due to the excellent leaving group ability of the chloride ion. When using a less reactive synthon like an ester, a base is often required to facilitate the reaction. The presence of a base, such as triethylamine or sodium acetate, also serves to neutralize the HCl generated during the reaction with chloroacetyl chloride, preventing the protonation of the starting diamine and promoting the reaction to completion.

Step 2: Intramolecular Cyclization

Following the initial acylation, the newly formed chloroacetamide intermediate undergoes an intramolecular cyclization. The second amino group of the phenylenediamine ring acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This intramolecular SN2 reaction results in the formation of the six-membered heterocyclic ring and the elimination of a chloride ion, yielding the final product, this compound.

Below is a diagram illustrating the general workflow for the primary synthetic route.

Primary Synthesis Workflow A 4-Chloro-1,2-phenylenediamine C N-Acylation A->C B C2-Synthon (e.g., Chloroacetyl Chloride) B->C D Intramolecular Cyclization C->D Intermediate E This compound D->E Final Product

Caption: General workflow for the synthesis via cyclocondensation.

Alternative Synthetic Route: Reductive Cyclization

An alternative approach to the synthesis of this compound involves the reductive cyclization of a 2-((4-chloro-2-nitrophenyl)amino)acetic acid derivative.[1] This method builds the quinoxalinone ring by first constructing the N-aryl-glycine backbone and then simultaneously reducing the nitro group and effecting cyclization.

This synthetic strategy relies on the reduction of an aromatic nitro group to an amine, which then readily participates in an intramolecular condensation with a pendant carboxylic acid or ester functional group.

Step 1: Synthesis of the Precursor

The synthesis of the precursor, 2-((4-chloro-2-nitrophenyl)amino)benzoic acid or its ester, is typically achieved through a nucleophilic aromatic substitution reaction. For instance, 2,4-dichloro-1-nitrobenzene can be reacted with glycine or a glycine ester. The more activated chlorine atom ortho to the nitro group is preferentially displaced by the amino group of glycine.

Step 2: Reductive Cyclization

The key step is the reductive cyclization of the nitro-intermediate. A variety of reducing agents can be employed for this transformation, such as tin(II) chloride (SnCl2) in an acidic medium, or catalytic hydrogenation (e.g., H2 over Pd/C). The reduction of the nitro group generates a highly reactive amino group in situ. This newly formed amine then undergoes a rapid intramolecular nucleophilic attack on the carbonyl group of the adjacent acetic acid or ester moiety, leading to the formation of the lactam ring of the dihydroquinoxalinone system.

The following diagram illustrates the key steps in the reductive cyclization pathway.

Reductive Cyclization Workflow A 2-((4-chloro-2-nitrophenyl)amino)acetic acid derivative B Reduction of Nitro Group A->B C Intramolecular Lactamization B->C In situ generated amine D This compound C->D Final Product

Caption: Key steps in the reductive cyclization approach.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is worn at all times.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Chloro-1,2-phenylenediamine95-83-0C₆H₇ClN₂142.59
Chloroacetyl chloride79-04-9C₂H₂Cl₂O112.94
Sodium acetate127-09-3C₂H₃NaO₂82.03
Ethanol64-17-5C₂H₆O46.07
Water7732-18-5H₂O18.02
Protocol 1: Synthesis via Cyclocondensation with Chloroacetyl Chloride

This protocol is a robust and high-yielding method for the preparation of this compound.

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-chloro-1,2-phenylenediamine (14.26 g, 0.1 mol) and sodium acetate (8.20 g, 0.1 mol) in 100 mL of glacial acetic acid.

  • Addition of Chloroacetyl Chloride: While stirring the mixture at room temperature, add chloroacetyl chloride (11.3 g, 7.9 mL, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane, 1:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into 500 mL of ice-cold water with stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any residual acetic acid and salts.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound as a solid.[3]

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Safety Considerations
  • 4-Chloro-1,2-phenylenediamine: This compound is harmful if swallowed, inhaled, or absorbed through the skin and is a suspected carcinogen.[4] Handle with care, avoiding dust formation, and use appropriate engineering controls and PPE.

  • Chloroacetyl chloride: This reagent is highly corrosive, toxic, and lachrymatory. It reacts violently with water.[5] All manipulations should be performed in a fume hood, and appropriate protective gear, including gloves and face shield, must be worn.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₈H₇ClN₂O[6]
Molecular Weight 182.61 g/mol [6]
IUPAC Name 6-chloro-3,4-dihydro-1H-quinoxalin-2-one[6]
Appearance Off-white to light brown solid
Melting Point Data not consistently available in searched literature, would require experimental determination.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the chlorinated benzene ring and the methylene protons of the pyrazinone ring, as well as signals for the two NH protons. The chemical shifts and splitting patterns will be characteristic of the structure.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The PubChem database provides reference spectra for this compound.[6]

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-H stretching and bending vibrations. A reference IR spectrum is available in the PubChem database.[6]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 182 and a characteristic (M+2)⁺ peak at m/z 184 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Conclusion

This technical guide has detailed the primary and alternative synthetic routes for the preparation of this compound. The cyclocondensation of 4-chloro-1,2-phenylenediamine with chloroacetyl chloride represents a reliable and efficient method for the laboratory-scale synthesis of this important heterocyclic intermediate. The provided experimental protocol, along with the mechanistic insights and safety considerations, offers a comprehensive resource for researchers in the field of organic and medicinal chemistry. The successful synthesis and purification of this compound will enable its use as a versatile building block in the development of novel therapeutic agents.

References

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  • Zhang, Y., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, 201, 112445.
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  • ChemHelp ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

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An In-Depth Technical Guide to 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloro-3,4-dihydroquinoxalin-2(1H)-one, a member of the quinoxalinone class of heterocyclic compounds, has emerged as a significant scaffold in medicinal chemistry and drug discovery. Its versatile structure serves as a foundational building block for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and its burgeoning role as a privileged core in the development of targeted therapeutics, particularly potent kinase inhibitors for oncology. We will delve into the mechanistic intricacies of how derivatives of this scaffold exert their biological effects and provide detailed experimental protocols for their synthesis and evaluation.

Compound Profile: this compound

The structural integrity and chemical properties of this compound are fundamental to its utility as a synthetic intermediate.

Identifier Value Source
IUPAC Name 6-chloro-3,4-dihydro-1H-quinoxalin-2-onePubChem[1]
CAS Number 89938-22-7PubChem[1]
Molecular Formula C₈H₇ClN₂OPubChem[1]
Molecular Weight 182.61 g/mol PubChem[1]
Appearance Off-white solidInferred from typical synthesis
Solubility Soluble in organic solvents like DMF and DMSOInferred from typical synthesis

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a cyclocondensation reaction between a substituted o-phenylenediamine and a suitable two-carbon synthon. The following protocol is a well-established method adapted from the synthesis of related quinoxalinone derivatives.[2]

Reaction Scheme:

Synthesis_of_this compound cluster_reactants Reactants cluster_product Product reactant1 4-Chloro-1,2-phenylenediamine reaction_node + reactant1->reaction_node reactant2 Chloroacetic acid reactant2->reaction_node product This compound reaction_node->product Reflux in water

A schematic of the synthesis of this compound.

Materials:

  • 4-Chloro-1,2-phenylenediamine

  • Chloroacetic acid

  • Aqueous ammonia (33%)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-Chloro-1,2-phenylenediamine (1 equivalent) and chloroacetic acid (1 equivalent).

  • Solvent Addition: Add deionized water and a catalytic amount of aqueous ammonia to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Crystallization and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in an oven at an appropriate temperature (e.g., 60-80 °C) to a constant weight.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The Quinoxalinone Scaffold in Drug Discovery: A Focus on Kinase Inhibition

The 3,4-dihydroquinoxalin-2(1H)-one core is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Targeting the JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress, inflammation, and apoptosis.[3][4] The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been identified as a core structure for the development of potent and selective JNK3 inhibitors.[5]

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, ROS) MAP3K MAPKKK (e.g., ASK1, MLK) Stress->MAP3K MAP2K MAPKK (MKK4/7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Inhibitor Quinoxalinone-based JNK Inhibitor Inhibitor->JNK Inhibition

The JNK signaling pathway and the inhibitory action of quinoxalinone derivatives.

Derivatives of this compound can be designed to bind to the ATP-binding pocket of JNK3, thereby preventing its phosphorylation and activation. This inhibition of the JNK signaling cascade can lead to a reduction in inflammatory responses and the induction of apoptosis in cancer cells.

Dual Inhibition of CDK9 and BET Proteins in Cancer Therapy

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins, making it an attractive target in oncology.[6][7] Bromodomain and Extra-Terminal (BET) proteins are epigenetic readers that play a crucial role in the regulation of gene expression. The combination of CDK9 and BET inhibition has shown synergistic effects in killing cancer cells.[8][9][10]

The 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one scaffold has been successfully utilized to develop dual inhibitors of CDK9 and BET proteins.[11] This hybrid strategy involves incorporating pharmacophores that bind to both the kinase hinge region of CDK9 and the acetylated lysine binding pocket of BET proteins.

CDK9_BET_Inhibition cluster_transcription Transcription Regulation BET BET Proteins (e.g., BRD4) RNAPII RNA Polymerase II BET->RNAPII recruits CDK9 CDK9 CDK9->RNAPII phosphorylates Transcription Gene Transcription (e.g., c-MYC, BCL2) RNAPII->Transcription Apoptosis Apoptosis Transcription->Apoptosis Suppression of anti-apoptotic genes Inhibitor Dual Quinoxalinone-based CDK9/BET Inhibitor Inhibitor->BET Inhibition Inhibitor->CDK9 Inhibition

Mechanism of dual CDK9 and BET inhibition by quinoxalinone-based compounds.

This dual-targeting approach offers a promising strategy to overcome drug resistance and enhance the therapeutic efficacy of anticancer agents.

Experimental Protocols for Biological Evaluation

The biological activity of synthesized this compound derivatives can be assessed using a variety of in vitro assays.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific kinase.[12]

Materials:

  • Recombinant kinase (e.g., JNK3, CDK9)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • 384-well plates

  • Plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

  • Data Analysis: The luminescence signal is proportional to the kinase activity. Calculate the IC₅₀ value of the test compound, which is the concentration required to inhibit 50% of the kinase activity.

Fluorescence Polarization (FP) Assay for Protein-Ligand Binding

This assay is used to measure the binding affinity of a compound to a target protein, such as the interaction of a quinoxalinone derivative with a kinase or the disruption of a protein-RNA interaction.[1][13][14][15][16]

Principle: A fluorescently labeled ligand (e.g., a known binder or a fluorescently tagged version of the test compound) will have a low fluorescence polarization value when it is free in solution due to its rapid tumbling. Upon binding to a larger protein, its tumbling slows down, resulting in a higher fluorescence polarization value. A test compound that competes for the same binding site will displace the fluorescent ligand, causing a decrease in the fluorescence polarization.

Materials:

  • Target protein

  • Fluorescently labeled ligand

  • Test compound

  • Assay buffer

  • Black, low-volume 384-well plates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Assay Setup: In a 384-well plate, add the target protein and the fluorescently labeled ligand.

  • Compound Addition: Add the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the concentration of the test compound to determine the binding affinity (e.g., Kᵢ or IC₅₀).

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its amenability to chemical modification allows for the generation of large libraries of derivatives with diverse biological activities. The demonstrated success of the 3,4-dihydroquinoxalin-2(1H)-one core in targeting key kinases involved in cancer and inflammation underscores its significance in modern drug discovery. Future research in this area will likely focus on the development of more potent and selective inhibitors, the exploration of novel biological targets, and the optimization of the pharmacokinetic and pharmacodynamic properties of these promising compounds. The in-depth understanding of the synthesis, mechanism of action, and biological evaluation of this compound and its derivatives, as outlined in this guide, will be instrumental in advancing these research endeavors.

References

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An In-Depth Technical Guide to 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its quinoxalinone core structure serves as a "privileged scaffold," a molecular framework that has demonstrated the ability to bind to a variety of biological targets. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications in modern drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following section details the known physical and chemical characteristics of this compound.

Core Compound Identifiers
IdentifierValue
IUPAC Name 6-chloro-3,4-dihydro-1H-quinoxalin-2-one[1]
CAS Number 89938-22-7[2]
Molecular Formula C₈H₇ClN₂O[2]
Molecular Weight 182.61 g/mol [2]
Physical Properties
PropertyValue/DescriptionSource
Melting Point Not experimentally reported. The related compound, 3,4-dihydroquinoxalin-2(1H)-one, has a melting point of approximately 160-165 °C.
Boiling Point 386.8 °C at 760 mmHg (Computed)
Density 1.335 g/cm³ (Computed)
Solubility Soluble in common organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane (DCM).
Appearance Expected to be a white to off-white crystalline solid or fine powder.
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While publicly available spectra for this specific compound are limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the protons of the dihydroquinoxalinone ring. The aromatic protons will likely appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The methylene protons of the dihydro-ring are expected to appear as a singlet or a multiplet in the range of δ 3.0-4.0 ppm. The two NH protons will likely appear as broad singlets, with their chemical shifts being solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the lactam is expected to have a chemical shift in the range of δ 160-170 ppm. The aromatic carbons will resonate in the region of δ 110-150 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The methylene carbon of the dihydro-ring is expected to appear in the aliphatic region, around δ 30-40 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.[1][4][5] Key expected peaks include:

  • N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the two N-H groups.

  • C=O stretching: A strong absorption band around 1670-1690 cm⁻¹ due to the lactam carbonyl group.

  • C=C stretching: Aromatic C=C stretching vibrations in the range of 1450-1600 cm⁻¹.

  • C-Cl stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹, corresponding to the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 182, with a characteristic isotopic pattern (M+2) at m/z 184 due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its constituent functional groups: the lactam, the secondary aromatic amine, and the chloro-substituted benzene ring.

N-Alkylation and N-Arylation

The nitrogen atoms of the dihydroquinoxalinone ring, particularly the N1 and N4 positions, are nucleophilic and can undergo alkylation or arylation reactions.[6][7] These reactions are typically carried out in the presence of a base to deprotonate the N-H group, followed by the addition of an alkyl or aryl halide. The choice of base and solvent can influence the regioselectivity of the reaction (N1 vs. N4 substitution).

N_Alkylation

Electrophilic Aromatic Substitution

The benzene ring of the quinoxalinone scaffold can undergo electrophilic aromatic substitution reactions.[8][9][10][11][12] The existing substituents (the chloro group and the fused heterocyclic ring) will direct incoming electrophiles to specific positions on the ring. The chloro group is an ortho-, para-director, while the fused ring's directing effect is more complex. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation.

Electrophilic_Substitution

Nucleophilic Aromatic Substitution

While less common for electron-rich aromatic rings, under certain conditions, the chlorine atom on the benzene ring can be displaced by a strong nucleophile.[13][14][15][16][17] This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the ring, which is not the case here. Therefore, harsh reaction conditions would likely be required.

Experimental Protocols

This section provides a plausible, detailed protocol for the synthesis and characterization of this compound, based on established methods for similar compounds.[18][19]

Synthesis of this compound

This synthesis is a two-step process involving the condensation of 4-chloro-1,2-phenylenediamine with chloroacetyl chloride, followed by intramolecular cyclization.

Step 1: Synthesis of 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-chloro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the reaction mixture via the dropping funnel.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Intramolecular Cyclization to form this compound

  • Reaction Setup: Dissolve the crude 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide from the previous step in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a base such as sodium ethoxide or potassium carbonate (2-3 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product should precipitate out. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis_Workflow

Characterization Protocol
  • NMR Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • IR Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

  • Mass Spectrometry Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze by electrospray ionization (ESI) or another appropriate ionization technique.

Applications in Drug Discovery

The quinoxalinone scaffold is a cornerstone in the design of various therapeutic agents due to its ability to form key hydrogen bonds and other interactions with biological targets.

Kinase Inhibitors

Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have shown significant potential as kinase inhibitors.[20][21] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

  • JNK3 Inhibitors: The 3,4-dihydroquinoxalin-2(1H)-one core has been utilized to develop potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key player in neuronal apoptosis and neurodegenerative diseases.[21]

  • CDK9 and BET Inhibitors: By modifying the 6-position of the 3,4-dihydroquinoxalin-2(1H)-one scaffold, researchers have developed dual inhibitors of cyclin-dependent kinase 9 (CDK9) and bromodomain and extra-terminal (BET) proteins.[20] One such derivative, compound 40 , exhibited potent inhibition of BRD4 (IC₅₀ = 12.7 nM) and CDK9 (IC₅₀ = 22.4 nM), highlighting the potential of this scaffold in developing multi-targeting anticancer agents.[20]

Kinase_Inhibition

Nervous System Disorders

The quinoxalinone motif is also found in compounds being investigated for the treatment of various nervous system disorders. The ability of these compounds to interact with receptors and enzymes in the central nervous system makes them attractive candidates for the development of novel neurotherapeutics.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in the field of drug discovery. Its robust chemical scaffold allows for a wide range of modifications, enabling the development of potent and selective inhibitors for various biological targets. While further experimental characterization is needed to fully elucidate its physicochemical properties, the available data and the established chemistry of the quinoxalinone class of compounds provide a strong foundation for its continued investigation and application in the development of novel therapeutics.

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An In-depth Technical Guide to the Solubility of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

As a Senior Application Scientist, it is understood that the journey of a drug candidate from the laboratory to the clinic is fraught with challenges. Among the most critical yet often underestimated hurdles are the physicochemical properties of the molecule, with solubility at the forefront. Poor aqueous solubility can lead to a cascade of complications, including unreliable results in biological assays, difficulties in formulation for in vivo studies, and ultimately, poor bioavailability. This guide is dedicated to providing a comprehensive technical overview of the solubility of a significant heterocyclic compound, 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one. This quinoxalinone derivative is a scaffold of interest in medicinal chemistry, and a thorough understanding of its solubility is paramount for any researcher working with this or structurally related molecules. This document will delve into the theoretical underpinnings of its solubility, present its known physicochemical properties, and provide detailed, field-proven protocols for the experimental determination of both its kinetic and thermodynamic solubility.

Introduction to this compound

This compound belongs to the quinoxaline class of heterocyclic compounds, which are recognized for their diverse and significant biological activities.[1] The quinoxaline framework is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of therapeutic potential, including anticancer, antibacterial, and anti-inflammatory properties. The specific compound, this compound, with the chemical formula C₈H₇ClN₂O, serves as a crucial building block in the synthesis of more complex pharmaceutical agents.[2][3] Its structural features, including the chloro-substituent and the lactam ring, play a significant role in its chemical reactivity and, importantly, its solubility profile.

The Physicochemical Landscape of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. For this compound, a comprehensive understanding of these characteristics provides a predictive framework for its behavior in various solvent systems.

Factors Influencing Solubility

The solubility of quinoxaline derivatives is governed by a delicate interplay of several factors:

  • Polarity and Hydrogen Bonding: The presence of nitrogen and oxygen atoms in the quinoxalinone core allows for the formation of hydrogen bonds with protic solvents like water. The overall polarity of the molecule, influenced by the chloro-substituent, will dictate its affinity for polar versus non-polar solvents. As a general principle, the more polar the compound, the greater its solubility in polar solvents.[4]

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure is a significant barrier to dissolution. A higher lattice energy will generally result in lower solubility.

  • Lipophilicity: The partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value indicates a greater affinity for non-polar environments and consequently, lower aqueous solubility.

Key Physicochemical Parameters
PropertyValueSource
Molecular Formula C₈H₇ClN₂O[5]
Molecular Weight 182.61 g/mol [5]
XLogP3 1.5[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 2[5]
Polar Surface Area 41.1 Ų[5]

Table 1: Computed Physicochemical Properties of this compound.

The XLogP3 value of 1.5 suggests a moderate level of lipophilicity, indicating that while it has some affinity for non-polar environments, it is not excessively hydrophobic. The presence of both hydrogen bond donors and acceptors suggests the potential for interaction with polar protic solvents.

Experimental Determination of Solubility: A Methodological Deep Dive

To obtain reliable and reproducible data, a systematic experimental approach is essential. In drug discovery, two types of solubility are commonly measured: kinetic and thermodynamic.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a critical parameter in early drug discovery for identifying compounds that may precipitate in high-throughput screening assays.[3][6]

This protocol outlines a common and efficient method for determining kinetic solubility using nephelometry, which measures light scattering caused by undissolved particles.[7][8]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous[9][10]

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well or 384-well microplates

  • Nephelometer

  • Automated liquid handler (recommended)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution: In a microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: Using an automated liquid handler, transfer a small, precise volume (e.g., 2 µL) of each DMSO concentration into the corresponding wells of a new microplate containing a larger volume (e.g., 98 µL) of PBS pH 7.4. This results in a final DMSO concentration of 2%.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.

  • Nephelometric Measurement: Measure the light scattering of each well using a nephelometer.

  • Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Caption: Workflow for Nephelometric Kinetic Solubility Assay.

Thermodynamic Solubility: The Gold Standard for Preformulation

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution in equilibrium with its solid form. This is the true solubility of the compound and is a critical parameter for preformulation and later-stage drug development.[11][12]

The shake-flask method is the gold standard for determining thermodynamic solubility.[13]

Materials:

  • This compound (solid)

  • Selected aqueous and organic solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector[14][15]

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. A calibration curve of the compound in the same solvent should be prepared for accurate quantification.

  • Data Analysis: The measured concentration from the HPLC analysis represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.

Conclusion: A Foundation for Rational Drug Development

A comprehensive understanding of the solubility of this compound is not merely an academic exercise; it is a fundamental prerequisite for its successful application in drug discovery and development. By leveraging the theoretical principles and applying the robust experimental protocols outlined in this guide, researchers can generate high-quality, reliable solubility data. This information will empower more informed decision-making, from the design of biological assays to the development of effective formulations, ultimately paving the way for the rational advancement of novel quinoxalinone-based therapeutics.

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The Biological Activity of Quinoxalinone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxalinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoxalinone core, a bicyclic heteroaromatic system, has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms provide a unique framework for designing molecules with diverse pharmacological properties. This guide delves into the multifaceted biological activities of quinoxalinone derivatives, offering in-depth technical insights for researchers, scientists, and professionals in drug development. We will explore their mechanisms of action, present key experimental data, and provide validated protocols to facilitate further research and development in this promising area. Quinoxaline derivatives have shown a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3]

Chapter 1: Anticancer Activity of Quinoxalinone Derivatives

Quinoxalinone derivatives have emerged as a promising class of compounds in oncology, demonstrating potent activity against various cancer cell lines.[4] Their anticancer effects are often attributed to their ability to interfere with key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[5]

Mechanism of Action: Targeting the Engines of Cancer Proliferation

The primary anticancer mechanisms of quinoxalinone derivatives involve the inhibition of critical cellular machinery that cancer cells rely on for their growth and survival.

  • Kinase Inhibition: A significant number of quinoxalinone compounds function as potent inhibitors of various protein kinases.[6] These enzymes are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Prominent targets include Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are pivotal for tumor angiogenesis and cell growth.[5][7] By competitively binding to the ATP-binding sites of these kinases, quinoxalinone derivatives can effectively halt downstream signaling cascades.[5][8] Some derivatives have also shown inhibitory activity against Janus kinases (JAKs), which are involved in signaling pathways associated with hematological malignancies.[9]

  • Topoisomerase II Inhibition: Certain quinoxalinone derivatives act as topoisomerase II inhibitors.[5] These agents stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and ultimately triggering apoptosis.[10]

  • Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with quinoxalinone-based anticancer agents is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, frequently at the G2/M phase.[5][10] These effects are often downstream consequences of their primary mechanisms of action, such as kinase or topoisomerase inhibition.[5] Western blot analysis has shown that some derivatives can upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2.[10]

Data Summary: Potency Across Diverse Cancer Cell Lines

The efficacy of quinoxalinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values are indicative of greater potency.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoxalinone AMCF-7 (Breast)2.2Doxorubicin0.8
A549 (Lung)2.7Cisplatin5.2
HCT-116 (Colon)4.45-Fluorouracil4.9
Quinoxalinone BHepG2 (Liver)9.8Sorafenib5.5
PC-3 (Prostate)7.5Docetaxel0.01
Quinoxalinone CHeLa (Cervical)2.61Doxorubicin1.1
Compound IVPC-3 (Prostate)2.11Doxorubicin-

Data compiled from representative studies.[4][10]

Experimental Workflow: Assessing In Vitro Cytotoxicity

A fundamental step in evaluating the anticancer potential of novel compounds is to determine their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with a range of concentrations of the quinoxalinone derivatives and incubate for an additional 48-72 hours.[5]

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Quinoxalinone Derivatives incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate end End read_plate->end

Caption: Workflow for the MTT cell viability assay.

Chapter 2: Antimicrobial Activity of Quinoxalinone Derivatives

The quinoxalinone scaffold is also a valuable pharmacophore for the development of novel antimicrobial agents.[11] Derivatives have demonstrated activity against a range of bacteria and fungi, including drug-resistant strains.[12]

Mechanism of Action: Disrupting Microbial Survival

The antimicrobial effects of quinoxalinone derivatives are believed to stem from their ability to interfere with essential microbial processes. One of the key mechanisms is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. By targeting this enzyme, these compounds can effectively halt bacterial proliferation.

Spectrum of Activity and Data Summary

The antimicrobial efficacy of quinoxalinone derivatives is commonly assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundStaphylococcus aureus (MIC, µg/mL)Bacillus cereus (MIC, µg/mL)Aspergillus ochraceus (MIC, µg/mL)Penicillium chrysogenum (MIC, µg/mL)
Derivative 1a>250>250>250>250
Derivative 2b125125125125
Derivative 4a12512562.562.5
Derivative 4b62.562.562.562.5

Data from a study on novel quinoxalinone derivatives.[11] Note: Lower MIC values indicate greater antimicrobial activity.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The agar diffusion technique is a standard method for evaluating the antimicrobial activity of new compounds.[11][13]

Protocol: Agar Diffusion Method
  • Media Preparation: Prepare and sterilize the appropriate agar medium for the test microorganisms.

  • Inoculation: Inoculate the agar media with the test organisms.[11]

  • Sample Application: Create wells (e.g., 8 mm in diameter) in the agar and add a solution of the test compound in a suitable solvent like DMSO at a known concentration (e.g., 250 µg/ml).[11]

  • Incubation: Incubate the plates under conditions suitable for the growth of the microorganisms.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

Antimicrobial_Testing_Workflow start Start prepare_agar Prepare & Inoculate Agar Plates start->prepare_agar create_wells Create Wells in Agar prepare_agar->create_wells add_compounds Add Quinoxalinone Solutions create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Caption: General workflow for antimicrobial susceptibility testing using the agar diffusion method.

Chapter 3: Other Notable Biological Activities

Beyond their anticancer and antimicrobial properties, quinoxalinone derivatives have demonstrated a broad range of other biological activities, highlighting their versatility as a scaffold for drug discovery.

Antiviral Activity

Quinoxaline derivatives have shown promise as antiviral agents against a variety of DNA and RNA viruses.[14][15] Their mechanisms of action can vary depending on the virus, but some derivatives have been found to be potent inhibitors of viral enzymes, such as the HIV-1 reverse transcriptase.[16] Studies have identified quinoxalinone derivatives with significant activity against Herpes simplex virus (HSV) and Human Cytomegalovirus (HCMV).[14][17]

Anti-inflammatory Activity

Several quinoxalinone derivatives have been reported to possess significant anti-inflammatory properties.[18][19][20] Their mechanism of action is often linked to the inhibition of pro-inflammatory enzymes like lipoxygenase (LOX) and cyclooxygenase (COX).[18][20] Some compounds have shown in vivo anti-inflammatory effects comparable to that of the reference drug indomethacin.[18][21] The anti-inflammatory effects of certain quinoxalinone derivatives have been attributed to their ability to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α.[22]

Conclusion and Future Perspectives

The quinoxalinone scaffold represents a highly privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable diversity of biological activities. Their proven efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their potential for the development of new therapeutics. The continued exploration of structure-activity relationships and the elucidation of their precise mechanisms of action will undoubtedly pave the way for the design of next-generation quinoxalinone-based drugs with enhanced potency and selectivity.

References

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  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC - NIH. Available from: [Link]

  • Janus kinase inhibitory activity screening of quinoxalinone derivatives... ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. Available from: [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. ResearchGate. Available from: [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Scientific Reports. Available from: [Link]

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  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available from: [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science. Available from: [Link]

  • In Vitro Anti-inflammatory Activity of Quinoxalin Sulfonamides. International Journal of ChemTech Research. Available from: [Link]

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  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. PubMed. Available from: [Link]

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  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. ResearchGate. Available from: [Link]

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An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a crucial intermediate in the development of a variety of therapeutic agents. The efficient synthesis of this core structure is paramount for drug discovery and development programs. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, with a detailed focus on the requisite starting materials. Two primary and strategically distinct pathways are critically examined: the condensation of a substituted o-phenylenediamine with a C2 electrophile, and the reductive cyclization of a pre-functionalized nitroaniline derivative. This document offers in-depth, field-proven insights into the selection and preparation of starting materials, detailed experimental protocols, and a comparative analysis of the synthetic strategies to empower researchers in their pursuit of novel therapeutics based on the quinoxalinone framework.

I. Introduction: The Strategic Importance of the Quinoxalinone Core

The quinoxalin-2(1H)-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and antiviral properties.[1][2] The dihydro variant, this compound, in particular, offers a three-dimensional structure that can be strategically modified to optimize interactions with biological targets. The chlorine substituent at the 6-position provides a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug design.

The choice of synthetic strategy for accessing this valuable intermediate is a critical decision in any drug development campaign, directly impacting factors such as overall yield, purity, scalability, and cost-effectiveness. This guide will dissect the two most prevalent synthetic paradigms, providing the necessary technical details to enable researchers to make informed decisions based on their specific project needs.

II. Synthetic Strategies and Key Starting Materials

The synthesis of this compound can be broadly categorized into two main approaches, each commencing from a distinct set of starting materials.

Diagram of Synthetic Approaches

G cluster_0 Route 1: Condensation Pathway cluster_1 Route 2: Reductive Cyclization Pathway A 4-Chloro-1,2-phenylenediamine C This compound A->C Condensation/ Cyclization B Chloroacetic Acid or Chloroacetyl Chloride B->C D N-(4-Chloro-2-nitrophenyl)- 2-chloroacetamide F This compound D->F Reductive Cyclization E Reducing Agent (e.g., Fe, SnCl2) E->F

Caption: Overview of the two primary synthetic routes to this compound.

Route 1: Condensation of 4-Chloro-1,2-phenylenediamine

This classical and convergent approach involves the direct construction of the quinoxalinone ring through the condensation of a substituted ortho-phenylenediamine with a two-carbon electrophilic building block.

Core Starting Materials:

  • 4-Chloro-1,2-phenylenediamine (CAS: 95-83-0): This is the cornerstone of this synthetic route, providing the benzene ring and the two nitrogen atoms of the final heterocyclic system. It is a commercially available reagent.[3]

  • Two-Carbon Synthon:

    • Chloroacetic Acid (CAS: 79-11-8): A common and cost-effective reagent for this transformation. The reaction typically requires heating in a suitable solvent.[4]

    • Chloroacetyl Chloride (CAS: 79-04-9): A more reactive acylating agent that can often facilitate the reaction under milder conditions.[5]

Diagram of Route 1 Workflow

G start Starting Materials step1 Condensation Reaction start->step1 4-Chloro-1,2-phenylenediamine + Chloroacetic Acid/Chloride step2 Intramolecular Cyclization (often in situ) step1->step2 step3 Workup and Purification step2->step3 end Final Product: 6-Chloro-3,4-dihydro- quinoxalin-2(1H)-one step3->end

Caption: Step-wise workflow for the synthesis via the condensation pathway.

Experimental Protocol: Synthesis from 4-Chloro-1,2-phenylenediamine and Chloroacetic Acid

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chloro-1,2-phenylenediamine (1.0 eq) and chloroacetic acid (1.05 eq).

  • Solvent Addition: Add water as the solvent. The use of aqueous ammonia can also be employed to facilitate the reaction.[4]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 1-2 hours.[4]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.[4]

Data Presentation: Route 1

Starting Material 1Starting Material 2SolventTemperature (°C)Time (h)Yield (%)Reference
4-Chloro-1,2-phenylenediamineChloroacetic AcidWater/Aq. NH31001-2~80-90[4]
4-Chloro-1,2-phenylenediamineChloroacetyl ChlorideAprotic Solvent (e.g., DMF)Room Temp.1-3>90[5][6]
Route 2: Reductive Cyclization of N-(4-Chloro-2-nitrophenyl)-2-chloroacetamide

This alternative strategy involves the initial preparation of a linear precursor containing all the necessary atoms, followed by a reduction of a nitro group which then undergoes an intramolecular cyclization to form the desired dihydroquinoxalinone ring.

Core Starting Material:

  • N-(4-Chloro-2-nitrophenyl)-2-chloroacetamide: This key intermediate is not as commonly commercially available as the starting materials for Route 1 and typically needs to be synthesized.

Synthesis of the Precursor: N-(4-Chloro-2-nitrophenyl)-2-chloroacetamide

This precursor can be synthesized from more readily available starting materials in a two-step process:

  • Acylation of 4-chloroaniline: Reaction of 4-chloroaniline with chloroacetyl chloride to form 2-chloro-N-(4-chlorophenyl)acetamide.[1]

  • Nitration: Regioselective nitration of the acylated product to introduce the nitro group ortho to the amino group.[7]

Alternatively, a more direct route involves the acylation of 4-chloro-2-nitroaniline with chloroacetyl chloride.[7][8]

Diagram of Route 2 Workflow

G start Starting Material step1 Nitro Group Reduction start->step1 N-(4-Chloro-2-nitrophenyl)- 2-chloroacetamide step2 Intramolecular Amide Bond Formation (Cyclization) step1->step2 in situ step3 Workup and Purification step2->step3 end Final Product: 6-Chloro-3,4-dihydro- quinoxalin-2(1H)-one step3->end

Caption: Step-wise workflow for the synthesis via the reductive cyclization pathway.

Experimental Protocol: Reductive Cyclization using Iron Powder

  • Reaction Setup: In a round-bottom flask, suspend N-(4-chloro-2-nitrophenyl)-2-chloroacetamide (1.0 eq) in a mixture of a suitable solvent such as ethyl acetate and a saturated aqueous solution of ammonium chloride.[9]

  • Reagent Addition: Add iron powder (Fe, ~6.0 eq) to the suspension.[9]

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature or with gentle heating. The reduction of the nitro group to an amine is followed by an in-situ intramolecular cyclization.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with the reaction solvent.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[9]

Data Presentation: Route 2

Starting MaterialReducing AgentSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
N-(4-Chloro-2-nitrophenyl)-2-chloroacetamideFe powder/NH4ClEtOAc/H2ORoom Temp. - Reflux2-6Good to Excellent[9][10]
N-(4-Chloro-2-nitrophenyl)-2-chloroacetamideSnCl2·2H2OEthanolReflux1-3High

III. Comparative Analysis of Synthetic Routes

FeatureRoute 1: CondensationRoute 2: Reductive Cyclization
Starting Materials Commercially available and relatively inexpensive.Key intermediate often requires synthesis.
Number of Steps Typically a one-pot reaction from the diamine.Multi-step if the nitro-precursor is not available.
Reaction Conditions Can range from refluxing in water to milder conditions with more reactive reagents.Generally mild reduction conditions.
Scalability Generally straightforward to scale up.Can be scalable, but may require handling of metal reductants on a large scale.
Atom Economy High.Moderate, due to the use of a reducing agent.
Purification Often straightforward, with the product precipitating from the reaction mixture.May require filtration to remove metal salts and subsequent purification.

IV. Conclusion

The synthesis of this compound is readily achievable through two robust and well-established synthetic strategies. The choice between the condensation of 4-chloro-1,2-phenylenediamine and the reductive cyclization of N-(4-chloro-2-nitrophenyl)-2-chloroacetamide will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory's capabilities.

The condensation route offers a more direct and atom-economical approach when the substituted o-phenylenediamine is readily accessible. Conversely, the reductive cyclization pathway provides a reliable alternative, particularly when the synthesis of the nitro-precursor is factored into the overall synthetic plan. Both routes provide good to excellent yields of the target molecule. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently select and execute the most suitable synthesis for their specific needs in the pursuit of novel quinoxalinone-based therapeutics.

V. References

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]

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  • ChemInform Abstract: Rapid Reduction of Heteroaromatic Nitro Groups Using Catalytic Transfer Hydrogenation with Microwave Heating. ResearchGate. [Link]

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  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. [Link]

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  • Intramolecular Cyclization/Halogenation of N‐Arylpropynamides. ResearchGate. [Link]

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  • Hydrogen Atom Transfer-Mediated Cyclisations of Nitriles. ResearchGate. [Link]

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  • Iridium-Catalyzed Reductive Nitro-Mannich Cyclization. PubMed Central. [Link]

  • Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Publishing. [Link]

  • One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Korean Chemical Society. [Link]

  • (PDF) 4-Chloro-2-nitroaniline. ResearchGate. [Link]

  • The preparation method of 5- chloro-2-nitroanilines. Google Patents.

  • Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. MDPI. [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. [Link]

  • A simple synthesis of 3,4-dihydrobenzo[f]quinoxalin-6(2H)-one derivatives substituted in the ring B. ResearchGate. [Link]

  • Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. RSC Publishing. [Link]

  • Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Beilstein Journal of Organic Chemistry. [Link]

  • Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light. ACS Publications. [Link]

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A Comprehensive Spectroscopic Guide to 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding the spectral characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This guide, structured with the practicing scientist in mind, delves into the core spectroscopic techniques used for its characterization, explaining the rationale behind the expected spectral features and providing a framework for empirical data interpretation.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic structure comprising a chlorinated benzene ring fused to a dihydropyrazinone ring. This arrangement of atoms and functional groups gives rise to a unique spectroscopic fingerprint. The key structural features to consider for spectroscopic analysis are the aromatic ring with its substitution pattern, the amide functionality within the heterocyclic ring, the secondary amine, and the methylene group.

Chemical Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H protons of the amide and amine, and the methylene protons.

Anticipated ¹H NMR Spectral Features:

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
Aromatic CH (H5, H7, H8)6.5 - 7.5d, dd, d~2-9The electron-withdrawing effect of the chlorine atom and the fused ring system will influence the chemical shifts of the aromatic protons. The specific splitting patterns arise from ortho and meta couplings.
Amide NH8.0 - 10.0br s-Amide protons are typically broad due to quadrupole broadening and exchange. Their chemical shift is solvent-dependent.
Amine NH3.5 - 5.5br s-The amine proton signal is also often broad and its position can vary with solvent and concentration.
Methylene CH₂ (H3)3.0 - 4.0s-The two protons on the C3 carbon are adjacent to a carbonyl group and a nitrogen atom, leading to a downfield shift. They are expected to appear as a singlet.

Comparative ¹H NMR Data:

For the related compound, 6-Methyl-3,4-dihydro-1H-quinoxalin-2-one, the following ¹H NMR data has been reported in CDCl₃: a broad singlet for the amide proton at δ 9.20 ppm, aromatic protons as a doublet at δ 6.66 ppm (J=8.0 Hz), a doublet at δ 6.55 ppm (J=8.0 Hz), and a singlet at δ 6.49 ppm.[1] The methylene protons appear as a doublet at δ 3.96 ppm (J=1.2 Hz).[1] This data can serve as a useful reference for interpreting the spectrum of the chloro-substituted analogue.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the presence of eight carbon atoms in different chemical environments, eight distinct signals are expected.

Anticipated ¹³C NMR Spectral Features:

Carbon EnvironmentChemical Shift (δ, ppm)Rationale
Carbonyl C=O (C2)160 - 175The amide carbonyl carbon is significantly deshielded and appears in the characteristic downfield region.
Aromatic C-Cl (C6)125 - 135The carbon directly attached to the chlorine atom will have its chemical shift influenced by the halogen's electronegativity and resonance effects.
Aromatic CH115 - 130The chemical shifts of the protonated aromatic carbons will vary depending on their position relative to the chloro and amine substituents.
Aromatic C-N (C4a, C8a)130 - 150The quaternary carbons of the benzene ring fused to the heterocyclic ring will be deshielded due to their attachment to nitrogen atoms.
Methylene CH₂ (C3)40 - 55The methylene carbon is shielded compared to the aromatic carbons but is influenced by the adjacent nitrogen and carbonyl groups.

PubChem indicates that a ¹³C NMR spectrum for this compound is available from SpectraBase, acquired on a Bruker AM-270 instrument.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): The nominal molecular weight of this compound (C₈H₇ClN₂O) is approximately 182.61 g/mol .[2] High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

  • Isotopic Pattern: A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This will result in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, which is a definitive indicator of the presence of one chlorine atom.

  • Fragmentation: Common fragmentation pathways for quinoxalinone derivatives may involve the loss of small molecules such as CO, HCN, or cleavage of the heterocyclic ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityRationale
N-H Stretch (Amine & Amide)3200 - 3400Medium-Strong, BroadThe N-H stretching vibrations of both the secondary amine and the amide will appear in this region, likely as a broad band due to hydrogen bonding.
C-H Stretch (Aromatic)3000 - 3100MediumCharacteristic stretching vibrations of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)2850 - 3000MediumStretching vibrations of the C-H bonds of the methylene group.
C=O Stretch (Amide)1650 - 1700StrongThe amide carbonyl group will exhibit a strong absorption band in this region, which is a key diagnostic peak.
C=C Stretch (Aromatic)1450 - 1600Medium-WeakStretching vibrations of the carbon-carbon double bonds within the aromatic ring.
C-N Stretch1200 - 1350MediumStretching vibrations of the carbon-nitrogen bonds in the heterocyclic ring.
C-Cl Stretch600 - 800Medium-StrongThe carbon-chlorine stretching vibration is expected in the fingerprint region.

PubChem indicates that an FTIR spectrum for this compound, obtained using a KBr-Pellet technique on a Bruker IFS 85 B instrument, is available from SpectraBase.[2]

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon appropriate experimental procedures. Below are generalized protocols for the characterization of this compound.

NMR Spectroscopy Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3). prep2 Filter the solution into a 5 mm NMR tube. prep1->prep2 acq1 Place the NMR tube in the spectrometer. acq2 Lock and shim the instrument. acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 400 MHz). acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 100 MHz). acq3->acq4 proc1 Apply Fourier transform to the raw data. proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Reference the spectra to the residual solvent peak or TMS. proc2->proc3 proc4 Integrate ¹H NMR signals and pick peaks for both spectra. proc3->proc4

Caption: A generalized workflow for acquiring NMR spectra.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). acq1 Infuse the sample solution into the ESI source at a constant flow rate. acq2 Optimize ion source parameters (e.g., capillary voltage, gas flow). acq1->acq2 acq3 Acquire the mass spectrum in the desired mass range. acq2->acq3 proc1 Identify the molecular ion peak and its isotopic pattern. proc2 Analyze the fragmentation pattern to confirm the structure. proc1->proc2

Caption: A generalized workflow for acquiring ESI mass spectra.

Infrared Spectroscopy Protocol (KBr Pellet)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Grind a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder. prep2 Press the mixture into a transparent pellet using a hydraulic press. prep1->prep2 acq1 Place the KBr pellet in the sample holder of the FTIR spectrometer. acq2 Acquire a background spectrum. acq1->acq2 acq3 Acquire the sample spectrum. acq2->acq3 proc1 Identify characteristic absorption bands for the functional groups. proc2 Compare the spectrum with reference spectra if available. proc1->proc2

Caption: A generalized workflow for acquiring FTIR spectra using the KBr pellet method.

Conclusion

The spectroscopic data of this compound provides a detailed picture of its molecular architecture. The combination of NMR, MS, and IR spectroscopy allows for its unequivocal identification and serves as a critical quality control measure in its synthesis and application. The anticipated spectral features outlined in this guide, along with the provided experimental workflows, offer a robust framework for researchers working with this and related quinoxalinone derivatives. As with any spectroscopic analysis, a comprehensive interpretation relies on the careful consideration of all available data in concert.

References

  • PubChem. This compound. [Link]

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Methodological & Application

Application Note & Protocol: A Robust and Scalable Synthesis of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, reliable, and scalable protocol for the synthesis of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] The quinoxalinone core is a privileged structure found in numerous biologically active compounds.[2][3] This protocol outlines a straightforward one-pot synthesis via the condensation and cyclization of 4-chloro-1,2-phenylenediamine with chloroacetic acid. The methodology is designed for accessibility, employing common laboratory reagents and equipment. We delve into the mechanistic rationale behind the procedural steps, offer insights for reaction optimization, and provide a framework for characterization to ensure the synthesis of a high-purity final product.

Introduction

Quinoxalin-2(1H)-one derivatives are a prominent class of nitrogen-containing heterocycles that have garnered substantial attention from the pharmaceutical and agrochemical industries.[4] Their diverse biological activities include roles as anticancer, antimicrobial, and antifungal agents.[2][3] Specifically, the this compound (CAS No: 89938-22-7) serves as a crucial intermediate for the synthesis of more complex molecules, including kinase inhibitors for cancer therapy.[1][5][6][7]

The fundamental and widely adopted method for synthesizing the quinoxalinone core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent.[3] The protocol herein adapts this classical approach, detailing the reaction between 4-chloro-1,2-phenylenediamine and chloroacetic acid. This method is advantageous due to the commercial availability and cost-effectiveness of the starting materials. The reaction proceeds via an initial acylation of one amino group, followed by an intramolecular nucleophilic substitution to form the stable six-membered lactam ring.

This guide is intended for researchers in organic synthesis, medicinal chemistry, and process development. It is structured to provide not only a step-by-step procedure but also the underlying chemical principles, ensuring a comprehensive understanding for successful execution and potential troubleshooting.

Reaction Scheme and Mechanism

The synthesis proceeds through a two-step, one-pot sequence: S-alkylation followed by intramolecular cyclization.

Overall Reaction:

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of one of the amino groups of 4-chloro-1,2-phenylenediamine onto the electrophilic carbonyl carbon of chloroacetic acid, forming an amide intermediate. The presence of a base, such as aqueous ammonia, deprotonates the carboxylic acid and neutralizes the hydrochloric acid byproduct that is formed. Subsequent heating promotes an intramolecular nucleophilic substitution, where the second amino group displaces the chlorine atom on the acetyl group, leading to the formation of the dihydroquinoxalinone ring.

Below is a diagram illustrating the proposed reaction mechanism.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_conditions Conditions R1 4-chloro-1,2-phenylenediamine I1 Intermediate: N-(2-amino-4-chlorophenyl)-2-chloroacetamide R1->I1 Acylation R2 Chloroacetic acid R2->I1 P1 Product: This compound I1->P1 Intramolecular Cyclization (SNAr) -HCl Cond Aqueous Ammonia Reflux I1->Cond

Caption: Proposed reaction mechanism for the synthesis.

Materials and Methods

Reagents and Solvents
Reagent/SolventCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier
4-Chloro-1,2-phenylenediamine95-83-0C₆H₇ClN₂142.59>97%Major Chemical Suppliers
Chloroacetic acid79-11-8C₂H₃ClO₂94.50>99%Major Chemical Suppliers
Aqueous Ammonia1336-21-6NH₄OH35.0428-30%Major Chemical Suppliers
Deionized Water7732-18-5H₂O18.02N/AIn-house
Ethanol64-17-5C₂H₅OH46.07>95%Major Chemical Suppliers
Apparatus
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

  • pH paper or pH meter

  • Melting point apparatus

  • Standard laboratory glassware

Safety Precaution: This synthesis should be performed in a well-ventilated fume hood. 4-Chloro-1,2-phenylenediamine is suspected of causing cancer and may cause irritation.[8] Chloroacetic acid is corrosive and toxic. Chloroacetyl chloride, an alternative reagent, is a potent lachrymator and is corrosive.[9] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Experimental Protocol

The following workflow provides a visual overview of the synthesis protocol.

Sources

Application Notes and Protocols: Strategic C-H Functionalization of Dihydroquinoxalinones for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dihydroquinoxalinones and C-H Functionalization

The dihydroquinoxalinone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The structural rigidity and hydrogen bonding capabilities of this N-heterocycle make it an ideal framework for designing targeted therapeutics. Traditionally, the synthesis and derivatization of these molecules have relied on multi-step sequences involving the pre-functionalization of starting materials. However, the advent of direct C-H functionalization has revolutionized this landscape.

C-H functionalization is a powerful and atom-economical strategy that enables the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-installed activating groups like halides or organometallics.[4][5][6] This approach streamlines synthetic routes, reduces waste, and provides a platform for late-stage functionalization, allowing for the rapid generation of molecular diversity from a common core—a significant advantage in drug development pipelines. This guide provides an in-depth exploration of the methodologies, mechanistic underpinnings, and practical protocols for the C-H functionalization of dihydroquinoxalinones, tailored for researchers and scientists in the field.

Part 1: Mechanistic Foundations of C-H Functionalization

Understanding the underlying mechanisms is critical for reaction optimization and troubleshooting. C-H functionalization reactions of dihydroquinoxalinones primarily proceed via two major pathways: transition-metal-mediated cycles or photoredox-induced radical processes.

Transition-Metal Catalysis: The Role of Directing Groups

A significant challenge in C-H functionalization is achieving site selectivity.[7] In dihydroquinoxalinone systems, the lactam nitrogen atom can act as an endogenous directing group, coordinating to a transition metal center and positioning it in close proximity to the C3-H bond of the dihydro-pyrazine ring. This chelation assistance is pivotal for regioselective activation.[8][9]

The most common mechanism for sp² C-H activation is the Concerted Metalation-Deprotonation (CMD) pathway.[10][11][12] In this process, the C-H bond is cleaved in a single, concerted step involving the metal center and a base, forming a metallacyclic intermediate. This intermediate is the linchpin of the catalytic cycle, from which various functionalizations can occur.

CMD_Mechanism cluster_0 Catalytic Cycle A Substrate + M(L)n B Coordination Complex A->B Coordination C Metallacyclic Intermediate (C-H Activation) B->C CMD Step (+Base, -H-Base) D Oxidative Addition of Coupling Partner (R-X) C->D R-X E Reductive Elimination D->E Forms C-R bond E->A Regenerates M(L)n (-HX) F Functionalized Product E->F

Figure 1: Generalized Concerted Metalation-Deprotonation (CMD) pathway.

Photoredox Catalysis: A Radical Approach

Visible-light photoredox catalysis offers a complementary strategy that operates under exceptionally mild conditions.[13] This approach utilizes a photocatalyst that, upon light absorption, initiates a single-electron transfer (SET) process. In the context of dihydroquinoxalinones, this can lead to the formation of a nitrogen-centered radical cation, which is then deprotonated to form a key α-amino radical intermediate at the C3 position. This radical can then be intercepted by a variety of coupling partners.[14][15][16]

Photoredox_Mechanism cluster_1 Photoredox Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star:s->PC:s SET Sub Dihydro- quinoxalinone Sub_radical_cation Substrate Radical Cation Sub:e->Sub_radical_cation:w -e⁻ Alpha_amino_radical α-Amino Radical Sub_radical_cation->Alpha_amino_radical -H⁺ Product Functionalized Product Alpha_amino_radical->Product + Coupling Partner Partner Coupling Partner Partner->Product

Figure 2: General mechanism for photoredox-catalyzed C-H functionalization.

Part 2: Methodologies & Applications

A diverse array of catalytic systems has been developed for the C-H functionalization of dihydroquinoxalinones, enabling the formation of various C-C and C-heteroatom bonds.

C-C Bond Formation: Arylation, Alkenylation, and Alkylation

The introduction of carbon-based substituents at the C3 position is crucial for modulating the pharmacological properties of the dihydroquinoxalinone core.

FunctionalizationCatalyst SystemCoupling PartnerKey Features & CausalityYield Range (%)Reference
Arylation Pd(OAc)₂ / LigandDiaryliodonium SaltsPhotoredox-catalyzed; mild conditions, avoids high-temperature metal-catalyzed processes.[16]60-95%[16]
Alkenylation Metal-Free / K₂S₂O₈AlkenesK₂S₂O₈ acts as a radical initiator and oxidant, enabling a direct C-H vinylation without transition metals.[17]40-85%[17]
Alkylation Ru(bpy)₃Cl₂ (Photocatalyst)Alkyl Carboxylic AcidsDecarboxylative alkylation; visible light generates alkyl radicals from readily available carboxylic acids.55-90%[18]
Alkynylation Cu(I) salts / OxidantTerminal AlkynesCopper facilitates the coupling of the C-H bond with the alkyne, often leading to divergent products based on N1-substituents.[19]50-92%[19]
C-Heteroatom Bond Formation

Incorporating heteroatoms such as nitrogen, oxygen, or sulfur opens new avenues for modifying solubility, metabolic stability, and target-binding interactions.

FunctionalizationCatalyst SystemCoupling PartnerKey Features & CausalityYield Range (%)Reference
Amination Cu-CPO-27 (MOF)AminesHeterogeneous catalysis using a Metal-Organic Framework (MOF) allows for easy catalyst recovery and reuse.[18][20]70-98%[18]
Hydroxylation g-C₃N₄ (Photocatalyst)H₂O / O₂A green, metal-free method using graphitic carbon nitride under visible light with water as the oxygen source.[18]65-90%[18]
Sulfenylation g-C₃N₄ / SunlightThiolsSunlight-induced, heterogeneous catalysis provides a sustainable route to C-S bond formation.[18]75-93%[18]

Part 3: Experimental Protocols

The following protocols are representative examples designed to be self-validating. Adherence to stoichiometry, reaction conditions, and safety precautions is paramount for reproducibility.

Protocol 1: Visible-Light Photoredox-Catalyzed C-H Arylation

(Based on the work of Sharma, A. et al., J. Org. Chem. 2022)[16]

This protocol describes the direct C3-arylation of N-substituted dihydroquinoxalinones using a diaryliodonium salt as the aryl source under mild, visible-light irradiation.

A. Reagents and Equipment:

  • N-Methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 equiv)

  • Diphenyliodonium triflate (1.2 equiv)

  • fac-Ir(ppy)₃ (1 mol%) or suitable organic photocatalyst

  • Dimethylformamide (DMF), anhydrous

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED lamp (455 nm)

  • Standard laboratory glassware for workup and column chromatography

  • Inert atmosphere (Nitrogen or Argon)

B. Step-by-Step Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add N-methyl-3,4-dihydroquinoxalin-2(1H)-one (e.g., 0.2 mmol, 32.4 mg), diphenyliodonium triflate (0.24 mmol, 103.2 mg), and the photocatalyst (0.002 mmol).

  • Add anhydrous DMF (2.0 mL) via syringe.

  • Seal the tube and stir the mixture at room temperature, positioned approximately 5-10 cm from the blue LED lamp.

  • Irradiate the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

C. Purification and Characterization:

  • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-aryl-dihydroquinoxalinone.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

D. Causality and Insights:

  • Photocatalyst: The iridium complex absorbs blue light to reach an excited state, which can then oxidize the dihydroquinoxalinone to initiate the radical cascade.

  • Diaryliodonium Salt: This serves as a stable and efficient source of aryl radicals upon reduction by the photocatalyst.

  • Inert Atmosphere: While many photoredox reactions are tolerant of air, excluding oxygen can prevent competing quenching pathways and improve reproducibility.

Protocol 2: Copper-Catalyzed C-H/N-H Cross-Coupling for C3-Amination

(Adapted from heterogeneous catalysis methods)[18][21]

This protocol provides a general method for the C3-amination of dihydroquinoxalinones using a recyclable copper-based catalyst.

A. Reagents and Equipment:

  • 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 equiv)

  • Secondary amine (e.g., morpholine) (1.5 equiv)

  • CuI (10 mol%)

  • Di-tert-butyl peroxide (DTBP) (2.0 equiv)

  • Toluene, anhydrous

  • Sealed reaction tube

  • Oil bath or heating block

  • Standard laboratory glassware

B. Step-by-Step Procedure:

  • To a sealable reaction tube, add 1-methyl-3,4-dihydroquinoxalin-2(1H)-one (0.3 mmol, 48.6 mg), CuI (0.03 mmol, 5.7 mg), and a magnetic stir bar.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon).

  • Add anhydrous toluene (2.0 mL), the secondary amine (0.45 mmol), and DTBP (0.6 mmol) via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 12 hours.

  • Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the copper catalyst, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

C. Purification and Characterization:

  • Purify the crude product via flash column chromatography (hexane/ethyl acetate) to isolate the 3-amino-dihydroquinoxalinone derivative.

  • Confirm the structure and purity by NMR spectroscopy and mass spectrometry.

D. Causality and Insights:

  • Copper Catalyst: Cu(I) is proposed to be oxidized to a higher-valent state, facilitating the C-H activation and subsequent C-N bond formation.

  • DTBP: This peroxide acts as an oxidant, enabling the catalytic cycle to turn over by reoxidizing the copper center. It can also act as a radical initiator at high temperatures.

  • Sealed Tube: The reaction is performed in a sealed tube to prevent the evaporation of volatile reagents and maintain the reaction concentration at elevated temperatures.

Part 4: Future Outlook

The field of C-H functionalization of dihydroquinoxalinones continues to evolve rapidly. Key future directions include the development of enantioselective methodologies to access chiral derivatives, which are of high interest in pharmaceutical development.[15][22] Furthermore, the exploration of novel heterogeneous catalysts, including metal-organic frameworks and covalent organic frameworks, will advance the sustainability and scalability of these transformations.[18][20][23] The integration of electrochemistry and flow chemistry also promises to provide more efficient, controlled, and greener synthetic routes. As our mechanistic understanding deepens, the rational design of catalysts for previously challenging transformations, such as remote C-H functionalization on the benzene ring of the quinoxalinone core, will become increasingly feasible.[24]

References

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  • Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization. YouTube. Available at: [Link]

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  • Decoding Directing Groups and Their Pivotal Role in C−H Activation. ResearchGate. Available at: [Link]

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  • Copper-Catalyzed Divergent C-H Functionalization Reaction of Quinoxalin-2(1 H)-ones and Alkynes Controlled by N1-Substituents for the Synthesis of (Z)-Enaminones and Furo[2,3-b]quinoxalines. PubMed. Available at: [Link]

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  • Directing groups (DG) based strategies for C−H activation. ResearchGate. Available at: [Link]

  • Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Xingwei Li's Group Website. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. ACS Publications. Available at: [Link]

  • C-H activation at remote positions. YouTube. Available at: [Link]

  • Rhodium-catalyzed Direct C-H Addition of 3,4-dihydroquinazolines to Alkenes and Their Use in the Total Synthesis of Vasicoline. PubMed. Available at: [Link]

  • Dihydroquinolinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes. Frontiers. Available at: [Link]

  • Practical synthesis of quinoxalinones via palladium-catalyzed intramolecular N-arylations. PubMed. Available at: [Link]

  • Copper-catalyzed C–H/N–H cross-coupling reactions for the synthesis of 3-heteroaryl quinoxalin-2(1H)-ones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Rhodium-catalyzed C–H functionalization of heteroarenes using indoleBX hypervalent iodine reagents. Beilstein Journals. Available at: [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]

  • Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions. VIVO. Available at: [Link]

  • Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. PubMed. Available at: [Link]

  • Spirocyclization by Palladium-Catalyzed Domino Heck–Direct C–H Arylation Reactions: Synthesis of Spirodihydroquinolin-2-ones. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Domino Heck/C–H Activation/Intermolecular Direct Arylation Reactions. ResearchGate. Available at: [Link]

  • Removable and modifiable directing groups in C-H activation. YouTube. Available at: [Link]

  • ChemInform Abstract: Palladium-Catalyzed Domino Heck/C—H Activation/Intermolecular Direct Arylation Reactions. ResearchGate. Available at: [Link]

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Application Notes & Protocols: Leveraging 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one as a Versatile Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydroquinoxalin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with significant biological activity.[1][2] This guide focuses on a key derivative, 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one, a versatile and highly valuable intermediate for the synthesis of advanced pharmaceutical candidates. Its strategic chloro-substitution provides a reactive handle for diversification, while the inherent structure is conducive to interactions with various biological targets. These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of its properties, key synthetic transformations, and detailed protocols, underscoring its utility in developing novel therapeutics, including kinase inhibitors and other targeted agents.[3][4]

Introduction: The Strategic Importance of the Quinoxalinone Scaffold

The quinoxalinone skeleton is a cornerstone in the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antithrombotic, and antianxiolytic properties.[1][2] The dihydro- variant, specifically, offers a three-dimensional structure that can be crucial for selective binding to enzyme active sites or receptors.

This compound emerges as a particularly strategic starting material. The electron-withdrawing nature of the chlorine atom at the 6-position influences the reactivity of the entire heterocyclic system, particularly the nucleophilicity of the nitrogen atoms, and provides a site for further functionalization through cross-coupling reactions. This allows for the systematic construction of compound libraries to explore structure-activity relationships (SAR) in drug discovery programs, such as in the development of potent c-Jun N-terminal kinase 3 (JNK3) inhibitors.[3]

Physicochemical Properties and Handling

A thorough understanding of the intermediate's physical and chemical properties is paramount for its effective use in synthesis.

PropertyValueSource
IUPAC Name 6-chloro-3,4-dihydro-1H-quinoxalin-2-onePubChem[5]
CAS Number 89938-22-7Abovchem[6]
Molecular Formula C₈H₇ClN₂OPubChem[5]
Molecular Weight 182.61 g/mol PubChem[5]
Appearance Off-white to light brown solid (Typical)General Knowledge
XLogP3 1.5PubChem[5]
Hydrogen Bond Donor Count 2PubChem[5]
Hydrogen Bond Acceptor Count 2PubChem[5]

Safety and Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

  • Refer to the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

General Synthesis of the Intermediate

An improved and regioselective synthesis of 6-chloro-1H-quinoxalin-2-one has been described, which can be adapted for the dihydro- variant.[7] The typical synthesis involves the cyclization of a substituted o-phenylenediamine with an α-keto or α-halo acid derivative. A common route starts from 4-chloroaniline, which undergoes a series of reactions including protection, nitration, reduction of the nitro group to form the diamine, followed by cyclization and oxidation.[7] For the dihydro- version, the final oxidation step is omitted or a direct cyclocondensation leading to the dihydro- scaffold is employed.

A 4-Chloroaniline B N-protected 4-Chloroaniline A->B Acylation (e.g., Chloroacetyl chloride) C N-protected 4-Chloro-2-nitroaniline B->C Nitration D 4-Chloro-1,2-phenylenediamine C->D Reduction (e.g., Fe/HCl) & Deprotection E 6-Chloro-3,4-dihydro- quinoxalin-2(1H)-one D->E Cyclocondensation (e.g., with Chloroacetic acid)

Caption: General synthetic pathway to the title intermediate.

Core Application: Palladium-Catalyzed N-Arylation

One of the most powerful applications of this intermediate is in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents at the N1 or N4 position, a key step in the synthesis of many kinase inhibitors and other complex drug molecules.[8][9] The protocol below provides a robust, general method for this transformation.

Protocol: N-Arylation of this compound

Rationale: This protocol utilizes a palladium catalyst in combination with a specialized phosphine ligand (e.g., XPhos, RuPhos) to facilitate the coupling of the quinoxalinone's N-H bond with an aryl halide. The choice of base is critical for deprotonating the nitrogen, and the anhydrous, degassed solvent prevents catalyst deactivation.

Materials:

  • This compound (1.0 mmol)

  • Aryl Halide (e.g., 4-Bromotoluene) (1.2 mmol)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk tube or microwave vial, magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add this compound, the aryl halide, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube equipped with a magnetic stir bar.[8]

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction Execution: Seal the tube securely and place the mixture in a preheated oil bath at 100-110 °C. Stir vigorously.[8] Alternatively, microwave irradiation can be used to accelerate the reaction.[10]

  • Monitoring: Track the reaction's progress by TLC or LC-MS, observing the consumption of the starting material. Reactions are typically complete within 12-24 hours.[8]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired N-aryl product.

cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Execution cluster_workup Workup & Purification reagents Quinoxalinone Aryl Halide Pd Catalyst Ligand Base solvent Add Anhydrous, Degassed Toluene reagents->solvent heat Heat & Stir (100-110°C or Microwave) solvent->heat monitor Monitor by TLC / LC-MS heat->monitor extract Cool, Dilute & Wash monitor->extract purify Dry, Concentrate & Column Chromatography extract->purify end end purify->end Isolated N-Aryl Product

Caption: Workflow for the Buchwald-Hartwig N-arylation protocol.

Advanced Application: Visible-Light Photoredox Catalysis

Modern synthetic chemistry increasingly employs visible-light photoredox catalysis for its mild conditions and unique reactivity pathways. This compound derivatives are excellent substrates for these transformations, capable of forming α-amino radicals.

Application Example: 1,6-Radical Addition to para-Quinone Methides

This reaction provides efficient access to functionalized phenols bearing the quinoxalinone moiety.[11] The process is initiated by a photocatalyst which, upon irradiation with visible light, engages in a single electron transfer (SET) with the dihydroquinoxalin-2-one.[11] This generates a radical cation, which then loses a proton to form a nucleophilic α-amino radical.[11] This radical readily adds to the electrophilic carbon of a para-quinone methide in a 1,6-fashion.[11][12]

A Dihydroquinoxalin-2-one (Substrate) D Radical Cation I A->D SET B Photocatalyst (PC) C Excited PC* (Visible Light, e.g., 455 nm) B->C hv C->B E α-Amino Radical II (Nucleophilic) D->E -H+ G 1,6-Conjugate Addition E->G F para-Quinone Methide (Electrophile) F->G H Final Product (Functionalized Phenol) G->H

Caption: Mechanism of photoredox-catalyzed 1,6-addition.

This methodology highlights the ability to forge C-C bonds under exceptionally mild conditions, avoiding harsh reagents and high temperatures, which is highly desirable in the synthesis of complex molecules.[11]

Case Study: Intermediate in the Synthesis of FAAH Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for pain, anxiety, and neurodegenerative diseases.[13][14] The quinoxalinone scaffold can be elaborated into potent FAAH inhibitors. While direct synthesis examples starting from this compound are proprietary, its structural features make it an ideal precursor.

The general structure of many FAAH inhibitors includes a central heterocyclic core, a lipophilic tail, and an electrophilic "warhead" that interacts with the enzyme's catalytic serine residue.[13][15][16] Using the N-arylation protocol described above, one could attach a side chain containing a suitable electrophilic group (like an α-ketoheterocycle) to the quinoxalinone core.[13]

Hypothetical Elaboration:

  • N-Alkylation: The N1 position of this compound can be alkylated with a linker containing a terminal functional group (e.g., an ester or protected alcohol).

  • Elaboration of the Linker: The terminal group is converted into an electrophilic warhead, such as an oxazolopyridine, known to be effective for FAAH inhibition.[15]

  • SAR Exploration: The chloro-group at the 6-position can be used for further diversification via Suzuki or Sonogashira coupling to explore how substitution on the phenyl ring affects potency and selectivity.

This strategic approach allows for the modular synthesis of a focused library of potential FAAH inhibitors, demonstrating the value of this compound as a foundational building block.

Conclusion

This compound is more than just a chemical; it is a strategic tool for the medicinal chemist. Its pre-installed functionality and versatile reactivity profile enable rapid entry into diverse chemical spaces. From robust, traditional cross-coupling reactions to modern photoredox catalysis, this intermediate provides reliable and efficient pathways to novel molecular architectures. Its successful application in the synthesis of kinase inhibitors and its potential as a core for other targeted therapies solidify its importance for researchers, scientists, and professionals dedicated to the advancement of drug discovery.

References

  • ResearchGate. (2015). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Available at: [Link]

  • ResearchGate. (2014). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. Available at: [Link]

  • PubMed. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. Available at: [Link]

  • ACS Organic & Inorganic Au. (2023). Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light. Available at: [Link]

  • PubMed. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent.... Available at: [Link]

  • MySkinRecipes. 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. Available at: [Link]

  • PubMed Central. (2022). Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis. Available at: [Link]

  • ResearchGate. Examples of 3,4‐dihydroquinoxalin‐2(1H)‐one and quinoxalin‐2(1H). Available at: [Link]

  • PubMed Central. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Available at: [Link]

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  • ResearchGate. Synthesis of FAAH inhibitors (4, 6, 8) via elaboration of acyl.... Available at: [Link]

  • PubMed Central. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Available at: [Link]

  • Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available at: [Link]

  • ResearchGate. Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Available at: [Link]

  • MDPI. (2020). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Available at: [Link]

  • PubMed. (2024). Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design, virtual screening, molecular docking, molecular dynamics simulation, DFT, and non-clinical studies. Available at: [Link]

  • National Institutes of Health. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available at: [Link]

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Application Notes & Protocols: Strategic Derivatization of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxalinone Scaffold in Drug Discovery

The quinoxaline ring system is a privileged heterocyclic motif, forming the core structure of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one is a versatile and highly valuable starting material in medicinal chemistry. Its structure presents multiple, distinct reactive sites that can be selectively functionalized, allowing for the systematic generation of diverse molecular libraries. This strategic derivatization is fundamental to modern drug discovery, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[3][4][5]

This guide provides an in-depth exploration of key derivatization strategies for the this compound core. We will move beyond simple procedural lists to explain the underlying chemical logic, offering field-proven protocols for N-alkylation, N-arylation, and palladium-catalyzed cross-coupling at the C6 position.

Section 1: Foundational Chemistry & Reactive Sites

The power of this compound as a synthetic intermediate lies in its distinct reactive centers. Understanding these sites is critical for planning a successful derivatization campaign.

  • N1 (Amide) and N4 (Amine) Positions: The two nitrogen atoms are primary targets for substitution. The N1 amide proton is acidic and can be readily deprotonated for subsequent alkylation or arylation. The N4 amine is also nucleophilic and can participate in similar reactions, often with differing reactivity that can be exploited for regioselective synthesis.

  • C6-Chloro Position: The chloro-substituent on the benzene ring is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling the introduction of a vast array of aryl, heteroaryl, or alkyl groups.[6][7]

  • C3 Methylene Position: The C3 position, adjacent to the carbonyl group, can be functionalized through various methods, including condensation reactions or visible-light-mediated alkylations, further expanding the accessible chemical space.[8][9]

Caption: Key reactive sites for derivatization on the quinoxalinone scaffold.

Section 2: Protocol I - N-Alkylation of the Quinoxalinone Core

N-alkylation is a fundamental method for modifying the steric and electronic properties of the quinoxalinone scaffold, which can significantly impact biological activity and physicochemical properties like solubility. The reaction proceeds via nucleophilic substitution, where a deprotonated nitrogen atom attacks an alkyl halide.

Causality Behind Experimental Choices: The choice of base is critical for regioselectivity. A strong, non-nucleophilic base like sodium hydride (NaH) is effective for deprotonating the N1 amide. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is essential as it effectively solvates the resulting anion and the cationic counter-ion without interfering with the reaction.

Experimental Workflow: N-Alkylation

workflow1 start Dissolve 6-Chloro-quinoxalinone in DMF add_base Add NaH at 0°C start->add_base stir1 Stir for 30 min add_base->stir1 add_alkyl Add Alkyl Halide (R-X) stir1->add_alkyl react Warm to RT, Stir 4-12h add_alkyl->react workup Quench with H₂O, Extract with EtOAc react->workup purify Purify via Column Chromatography workup->purify product Isolate N-Alkylated Product purify->product

Caption: Workflow for the N-alkylation of this compound.

Detailed Step-by-Step Protocol: N1-Methylation
  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: NaH reacts violently with water, and hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0°C for 30 minutes. The solution may become darker, and gas evolution will cease.

  • Alkylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the flask back to 0°C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-methylated product.[10]

Section 3: Protocol II - C6-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[6][7] For the 6-chloro-quinoxalinone scaffold, this reaction allows for the introduction of diverse aryl or heteroaryl moieties at the C6 position, which is crucial for modulating interactions with biological targets.

Causality Behind Experimental Choices: This reaction is dependent on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[11] The choice of catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd source and a ligand) is critical. A base (e.g., K₂CO₃) is required to activate the boronic acid for the transmetalation step. A biphasic solvent system, such as toluene and water, is often used to facilitate the dissolution of both the organic-soluble reactants and the inorganic base.

Experimental Workflow: Suzuki-Miyaura Coupling

workflow2 start Combine Quinoxalinone, Boronic Acid, Base, & Pd Catalyst add_solvent Add Toluene/H₂O Solvent System start->add_solvent degas Degas with Argon for 15 min add_solvent->degas react Heat to 90-100°C for 6-18h degas->react workup Cool, Separate Layers, Extract Aqueous Phase react->workup purify Purify via Column Chromatography workup->purify product Isolate C6-Arylated Product purify->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling at the C6 position.

Detailed Step-by-Step Protocol: C6-Phenylation
  • Preparation: In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and water.

  • Inerting: Seal the vessel and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 90-100°C under an argon atmosphere and stir vigorously for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to afford the 6-phenyl-3,4-dihydroquinoxalin-2(1H)-one derivative.

Section 4: Protocol III - N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful and general method for constructing C-N bonds, a transformation that is often challenging using classical methods.[11][12] This palladium-catalyzed reaction enables the coupling of the quinoxalinone's nitrogen atoms with aryl halides or triflates, providing direct access to N-aryl derivatives.

Causality Behind Experimental Choices: The success of this reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the reductive elimination step that forms the C-N bond.[11] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required. A moderately strong, non-nucleophilic base like cesium carbonate or potassium phosphate is used to deprotonate the nitrogen atom without interfering with the catalyst. Anhydrous, inert conditions are paramount to prevent catalyst deactivation.

Experimental Workflow: Buchwald-Hartwig Amination

workflow3 start Combine Quinoxalinone, Aryl Halide, Base, Pd Catalyst, & Ligand add_solvent Add Anhydrous Toluene start->add_solvent degas Degas with Argon for 15 min add_solvent->degas react Heat to 100-110°C for 12-24h degas->react workup Cool, Filter through Celite, Concentrate react->workup purify Purify via Column Chromatography workup->purify product Isolate N-Arylated Product purify->product

Caption: Workflow for the Buchwald-Hartwig N-arylation reaction.

Detailed Step-by-Step Protocol: N4-Phenylation
  • Preparation: To an oven-dried Schlenk tube, add this compound (1.0 eq), bromobenzene (1.2 eq), and cesium carbonate (2.5 eq).

  • Catalyst/Ligand Addition: Add Palladium(II) acetate [Pd(OAc)₂] (0.05 eq) and XPhos (0.10 eq).

  • Inerting: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 110°C. Stir for 12-24 hours. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with dichloromethane and filter the mixture through a pad of Celite, washing the pad with additional dichloromethane.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material using flash column chromatography to isolate the desired N-phenylated product.

Section 5: Data Summary & Analytical Characterization

Successful derivatization requires rigorous confirmation of the product's structure and purity. A combination of spectroscopic and chromatographic methods should be employed.

Derivatization Method Target Site Key Reagents Typical Conditions Primary Characterization Notes
N-Alkylation N1 / N4NaH, Alkyl Halide, DMF0°C to RT, 4-12h¹H NMR: Appearance of new aliphatic proton signals. MS: Confirms addition of alkyl group mass.
Suzuki-Miyaura Coupling C6Aryl Boronic Acid, Pd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90-100°C, 6-18h¹H NMR: Appearance of new aromatic signals, loss of coupling pattern associated with C5/C7 protons adjacent to Cl. MS: Confirms addition of aryl group mass.
Buchwald-Hartwig Amination N1 / N4Aryl Halide, Pd(OAc)₂, XPhos, Cs₂CO₃Toluene, 110°C, 12-24h¹H NMR: Appearance of new aromatic signals. ¹³C NMR: Significant shifts in carbons adjacent to the substituted nitrogen. MS: Confirms addition of aryl group mass.

Standard Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for unambiguous structure elucidation.[13][14][15]

  • Mass Spectrometry (MS): Provides molecular weight confirmation of the synthesized derivatives.[14][16]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C=O stretch of the lactam).[14]

  • High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the final compounds.[2]

Conclusion

The this compound scaffold is a remarkably adaptable platform for synthetic and medicinal chemistry. The protocols detailed herein for N-alkylation, C6-arylation, and N-arylation represent robust and reproducible methods for generating novel analogues. By providing a clear rationale for experimental choices and detailed, step-by-step instructions, this guide empowers researchers to efficiently build and expand chemical libraries, accelerating the journey of drug discovery and the development of new therapeutic agents.

References

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  • H. M. Awad, et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. [Link]

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  • Y. Wang, et al. (2023). Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines. International Journal of Molecular Sciences. [Link]

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  • Y. Li, et al. (2021). Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. Organic Chemistry Frontiers. [Link]

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Application Notes and Protocols for Organophotoredox Catalysis with Dihydroquinoxalin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: A New Paradigm in Metal-Free Catalysis

The field of synthetic organic chemistry is perpetually driven by the quest for milder, more efficient, and sustainable methodologies. In this context, visible-light photoredox catalysis has emerged as a transformative tool, enabling the formation of complex chemical bonds under exceptionally gentle conditions. While traditionally dominated by precious metal complexes like iridium and ruthenium, a significant shift towards organophotoredox catalysis is underway, leveraging the unique photophysical properties of purely organic molecules.

This guide focuses on a particularly versatile class of organic photocatalysts: 3,4-dihydroquinoxalin-2(1H)-ones . These heterocyclic scaffolds, long recognized for their prevalence in biologically active compounds, are now gaining prominence as powerful electron-donating catalysts.[1][2][3] Their utility lies in their ability to engage in single-electron transfer (SET) processes upon photoexcitation, initiating radical-based transformations for a wide array of synthetic applications, from C-H functionalization to the construction of intricate molecular architectures.[4][5][6] This document provides an in-depth exploration of the mechanistic underpinnings, practical applications, and detailed experimental protocols for leveraging dihydroquinoxalin-2-ones in modern synthetic strategies.

Part 1: The Mechanistic Core - How Dihydroquinoxalin-2-ones Work

The power of dihydroquinoxalin-2-ones in photoredox catalysis stems from their role as potent reductants in their excited state. The catalytic cycle is a finely orchestrated sequence of photophysical and chemical events.

  • Photoexcitation: The process begins with the absorption of visible light (typically from a blue LED) by a photocatalyst. In many systems involving dihydroquinoxalin-2-ones, an external photocatalyst (like an acridinium salt or an organic dye) is excited. However, the dihydroquinoxalin-2-one itself can be the primary photoactive species in certain contexts.

  • Single Electron Transfer (SET): The ground-state 3,4-dihydroquinoxalin-2-one (DHQ) acts as an electron donor. It quenches the excited state of the photocatalyst ([PC]*) via a single electron transfer, regenerating the ground-state photocatalyst (PC⁻) and forming a DHQ radical cation (DHQ⁺•).[7][8]

  • Formation of the Key α-Amino Radical: The newly formed DHQ⁺• is highly acidic. It readily undergoes deprotonation at the C3 position, often facilitated by a mild base present in the reaction mixture, to generate a nucleophilic α-amino radical.[7][8] This radical is the key intermediate that drives the subsequent bond-forming event.

  • Radical Reactivity & Product Formation: The α-amino radical can engage with a variety of radical acceptors, such as Michael acceptors, quinone methides, or trifluoromethyl ketones, to form a new carbon-carbon bond.[7][9][10]

  • Catalyst Regeneration: The catalytic cycle is closed when the reduced photocatalyst (PC⁻) is re-oxidized to its ground state, often by a terminal oxidant (like oxygen from the air) or by participating in the subsequent reaction steps, thus preparing it for another cycle.

This entire process occurs under mild conditions, often at room temperature, avoiding the harsh reagents and high temperatures characteristic of many traditional synthetic methods.

Catalytic_Cycle cluster_0 Photocatalytic Cycle cluster_1 Substrate Activation PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) DHQ Dihydroquinoxalin-2-one (DHQ) PC_reduced Reduced PC⁻ PC_excited->PC_reduced SET DHQ_radical_cation DHQ Radical Cation (DHQ⁺•) PC_reduced->PC Oxidation Product Functionalized Product DHQ->DHQ_radical_cation e⁻ to PC* Amino_Radical α-Amino Radical DHQ_radical_cation->Amino_Radical -H⁺ Amino_Radical->Product + Acceptor Acceptor Radical Acceptor

Caption: General catalytic cycle for dihydroquinoxalin-2-one functionalization.

Part 2: Application Notes & Experimental Protocols

The true measure of a synthetic method lies in its practical application. Below are detailed protocols for two common and powerful transformations utilizing dihydroquinoxalin-2-ones.

Application Note 1: Organophotoredox 1,6-Radical Addition to para-Quinone Methides

This protocol provides a highly efficient, metal-free method for synthesizing valuable 1,1-diaryl compounds that feature a dihydroquinoxalin-2-one moiety.[7][8] The reaction is driven by the formation of an α-amino radical which then adds to the electrophilic exocyclic carbon of a para-quinone methide (p-QM).[7]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the 1,6-addition reaction.

Detailed Protocol:

  • Reagent Preparation: To an oven-dried 4 mL screw-cap vial equipped with a magnetic stir bar, add the 3,4-dihydroquinoxalin-2-one derivative (0.15 mmol, 1.5 equiv.), the para-quinone methide (0.1 mmol, 1.0 equiv.), and the organophotocatalyst (e.g., Fukuzumi's catalyst, [Mes-Acr-Me]⁺ClO₄⁻, 1-5 mol%).

  • Solvent Addition and Degassing: Add dry, degassed acetonitrile (MeCN, 1.0 mL) to the vial. Seal the vial with a cap containing a PTFE septum. Sparge the resulting solution with a gentle stream of nitrogen or argon gas for 15 minutes to ensure an inert atmosphere. Oxygen can act as a radical quencher and should be rigorously excluded.

  • Reaction Irradiation: Place the vial approximately 5-10 cm from a high-power 455 nm blue LED lamp. Ensure the reaction is stirred vigorously to allow for uniform irradiation. A small fan can be used to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (para-quinone methide) is consumed (typically 12-24 hours).

  • Work-up: Upon completion, remove the vial from the light source. Quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1,1-diaryl product.

Substrate Scope and Performance Data:

EntryDihydroquinoxalin-2-one (R¹)para-Quinone Methide (R²)Yield (%)[7][8]
1Benzyl2,6-di-t-butyl99
2p-Methoxybenzyl2,6-di-t-butyl99
3Methyl2,6-di-t-butyl91
4-CH₂CO₂Me2,6-di-t-butyl81
5Benzyl2,6-dimethyl92
6Benzyl2-t-butyl-6-methyl85

Yields are for isolated products after chromatography.

Application Note 2: Radical Addition to Trifluoromethyl Ketones

This protocol enables the synthesis of dihydroquinoxalin-2-ones bearing a valuable trifluoromethyl-substituted tertiary alcohol moiety.[9][10] Such motifs are of significant interest in medicinal chemistry. This reaction often employs a transition metal photocatalyst but proceeds via a similar α-amino radical intermediate.

Detailed Protocol:

  • Reagent Preparation: In a 4 mL screw-cap vial with a stir bar, combine the 3,4-dihydroquinoxalin-2-one derivative (0.15 mmol, 1.5 equiv.), the trifluoromethyl ketone (0.1 mmol, 1.0 equiv.), and the photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%).

  • Solvent Addition and Degassing: Add dry, degassed acetonitrile (1.0 mL). Seal the vial and sparge with nitrogen or argon for 15 minutes.

  • Reaction Irradiation: Irradiate the stirring mixture with a 455 nm blue LED at room temperature.

  • Monitoring: Check for consumption of the starting materials via TLC or LC-MS (typically 12-24 hours).

  • Work-up: Concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to isolate the target tertiary alcohol.

Substrate Scope and Performance Data:

EntryDihydroquinoxalin-2-one (R¹)Trifluoromethyl Ketone (Ar)Yield (%)[10]
1BenzylPhenyl81
2Benzyl4-Fluorophenyl75
3Benzyl4-Chlorophenyl78
4MethylPhenyl65
57-Methyl substitutedPhenyl59
67-Bromo substitutedPhenyl68

Yields are for isolated products after chromatography.

Part 3: Field-Proven Insights & Troubleshooting

Parameter Consideration & Causality Troubleshooting Tip
Photocatalyst The catalyst's redox potential must be sufficient to oxidize the dihydroquinoxalin-2-one. Its absorption spectrum must overlap with the emission of the light source. Organic catalysts like acridinium salts are excellent for metal-free synthesis.[7] Ru/Ir complexes offer robust and well-understood reactivity.[9]Low Yield: Ensure the catalyst is active and pure. If using an organocatalyst, consider screening others (e.g., Eosin Y, Rose Bengal) which may have more suitable redox potentials for your specific substrate.
Solvent Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used as they can dissolve the catalyst and substrates and facilitate the electron transfer steps.Incomplete Reaction: Ensure the solvent is anhydrous and properly degassed. Trace water or oxygen can interfere with the radical pathway. Try a different polar aprotic solvent.
Atmosphere Most photoredox reactions involving radical intermediates require an inert atmosphere (N₂ or Ar) to prevent quenching of the excited state catalyst or interception of radical intermediates by molecular oxygen.No Reaction/Complex Mixture: This is a classic sign of oxygen interference. Improve the degassing procedure (freeze-pump-thaw cycles are more rigorous than sparging) and ensure all seals are airtight.
Light Source The wavelength of the light source must correspond to an absorption band of the photocatalyst to ensure efficient excitation. Blue LEDs (~450-460 nm) are common as many popular catalysts absorb in this region.Slow Reaction: Increase the light intensity by moving the reaction closer to the lamp or using a higher-power LED. Ensure the reaction vessel is made of a material transparent to the required wavelength (e.g., borosilicate glass).
Substrate Electronics For the 1,6-addition, electron-donating groups on the dihydroquinoxalin-2-one can facilitate the initial oxidation step, sometimes improving yields.[7]Substrate Incompatibility: If a substrate with strong electron-withdrawing groups reacts poorly, a more strongly reducing photocatalyst may be required to initiate the first SET event.

References

  • Title: Synthesis of 3,3-disubstituted Quinoxalinones enabled by visible light photoredox catalysis Source: Google Cloud Search URL
  • Title: Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light Source: ACS Organic & Inorganic Au URL
  • Title: Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para -Quinone Methides Using Visible Light | Request PDF Source: ResearchGate URL
  • Title: Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Direct C–H functionalization of quinoxalin-2(1H)-ones via multi-component tandem reactions.
  • Title: Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: A Combination of Visible-Light Organophotoredox Catalysis and Asymmetric Organocatalysis for the Enantioselective Mannich Reaction of Dihydroquinoxalinones with Ketones | Request PDF Source: ResearchGate URL
  • Title: New Synthetic Methodologies to Functionalize 3,4-Dihydroquinoxalin-2-ones and 3,4-Dihydro-1,4-benzoxazin-2-ones using Visible-Li Source: Universitat de València URL
  • Title: Catalytic Nucleophilic and Electrophilic Functionalization of Dihydroquinoxalin‐2‐ones Source: ResearchGate URL
  • Title: Photocatalytic Functionalization of Dihydroquinoxalin‐2‐Ones with Pyrazolones Source: ResearchGate URL
  • Title: Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light Source: ACS Publications URL
  • Title: Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)
  • Title: Direct functionalization of quinoxalin-2(1H)-one with alkanes: C(sp2)–H/C(sp3)
  • Title: A Technical Guide to the Photophysical Properties of Quinoxalin-2(1H)
  • Title: Organophotoredox and Hydrogen Atom Transfer Cocatalyzed C-H Alkylation of Quinoxalin-2(1H)-ones with Aldehydes, Amides, Alcohols, Ethers, or Cycloalkanes.

Sources

The Versatile Scaffold: 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a multitude of biological targets. The quinoxaline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, is one such esteemed structure. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific and highly valuable derivative: 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one . This molecule serves as a pivotal intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology and neurodegenerative disorders. The presence of the chloro substituent at the 6-position provides a crucial handle for synthetic modification and influences the electronic properties of the ring system, often enhancing binding affinity to target proteins. The dihydro-quinoxalinone core offers a rigid, yet three-dimensional, structure with hydrogen bond donors and acceptors that are essential for molecular recognition.

This document provides an in-depth exploration of the synthesis, applications, and biological significance of this compound and its derivatives. We will delve into detailed experimental protocols, present quantitative biological data, and visualize key concepts to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.

Synthetic Protocol: Accessing the Core Scaffold

The synthesis of this compound can be achieved through a multi-step process starting from readily available commercial reagents. The following protocol is a robust and reproducible method adapted from established syntheses of related quinoxalinone structures.[3][4]

Protocol 1: Synthesis of this compound

This protocol involves the initial synthesis of the oxidized precursor, 6-chloro-1H-quinoxalin-2-one, followed by a selective reduction.

Part A: Synthesis of N-(4-Chloro-2-nitrophenyl)-2-chloroacetamide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-2-nitroaniline (10.0 g, 57.9 mmol) in 100 mL of a suitable solvent like tetrahydrofuran (THF). Cool the solution to 0-5 °C in an ice bath.

  • Addition of Base: Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (9.7 mL, 63.7 mmol) dropwise to the cooled solution while maintaining the temperature below 5 °C.[5]

  • Acylation: Add chloroacetyl chloride (5.0 mL, 63.7 mmol) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.[6]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Work-up: Upon completion, pour the reaction mixture into 200 mL of cold water. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield N-(4-chloro-2-nitrophenyl)-2-chloroacetamide.

Part B: Reductive Cyclization to 6-Chloro-1H-quinoxalin-2-one

  • Reaction Setup: In a hydrogenation vessel, suspend the N-(4-chloro-2-nitrophenyl)-2-chloroacetamide (from Part A) in 150 mL of ethanol.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (approximately 10 mol%) to the suspension.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 50 psi) and stir vigorously at room temperature until the theoretical amount of hydrogen is consumed (monitoring by pressure drop). This step achieves both the reduction of the nitro group and intramolecular cyclization.

  • Filtration: After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 6-chloro-1H-quinoxalin-2-one. This product can be purified by recrystallization from ethanol.

Part C: Reduction to this compound

  • Reaction Setup: Dissolve the 6-chloro-1H-quinoxalin-2-one (from Part B) in a suitable solvent such as methanol or acetic acid in a round-bottom flask.

  • Reducing Agent: Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise at 0 °C or use catalytic hydrogenation with a suitable catalyst like Platinum oxide (PtO₂) under a hydrogen atmosphere. The choice of reducing agent and conditions may require optimization for this specific substrate.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Work-up: If using NaBH₄, carefully quench the reaction with water or a dilute acid. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality Behind Experimental Choices:

  • Choice of Base in Acylation: A non-nucleophilic base like DBU is used to deprotonate the aniline nitrogen without competing with it in the reaction with the highly reactive chloroacetyl chloride.[5]

  • Reductive Cyclization: The use of catalytic hydrogenation with Pd/C is a clean and efficient method for reducing the nitro group to an amine, which then spontaneously undergoes intramolecular cyclization to form the quinoxalinone ring.

  • Final Reduction Step: The reduction of the enamine-like double bond in the pyrazine ring of 6-chloro-1H-quinoxalin-2-one to the dihydro form requires a selective reducing agent to avoid over-reduction of the amide carbonyl.

Application in Kinase Inhibitor Development

The this compound scaffold is a cornerstone in the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Targeting c-Jun N-terminal Kinase 3 (JNK3)

JNK3 is predominantly expressed in the brain and is implicated in neuronal apoptosis, making it a key therapeutic target for neurodegenerative diseases.[7] The 3,4-dihydroquinoxalin-2(1H)-one core has been identified as a crucial fragment for inhibiting JNK3.[7]

A lead compound, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46), was found to be a potent JNK3 inhibitor. However, it suffered from poor selectivity and unfavorable physicochemical properties. Through rational drug design, a derivative, J46-37 , was developed which exhibited potent and highly selective inhibition of JNK3 with improved drug-like properties.[7]

Structure-Activity Relationship (SAR) Insights:

The development of J46-37 from J46 highlights key SAR principles. The core 3,4-dihydroquinoxalin-2(1H)-one scaffold is essential for forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. Modifications to the "warhead group" attached to the 3-position of the quinoxalinone ring were crucial for improving selectivity and physicochemical properties. This rational optimization process demonstrates the importance of fine-tuning peripheral substituents while maintaining the core binding motif.[7]

Dual Inhibition of Bromodomain and Extra-Terminal Domain (BET) Proteins and Cyclin-Dependent Kinase 9 (CDK9)

Cancer is often driven by both genetic and epigenetic dysregulation. A polypharmacological approach, targeting multiple nodes in a disease network, can offer a more robust therapeutic strategy. The this compound scaffold has been ingeniously utilized to develop dual inhibitors of BET proteins (epigenetic readers) and CDK9 (a key transcriptional regulator).

By incorporating pharmacophores that bind to the acetylated lysine binding pocket of BET proteins and a typical kinase hinge binder, researchers have created potent dual inhibitors. This hybrid strategy has yielded compounds with balanced, nanomolar inhibitory activity against both BRD4 (a BET protein) and CDK9, along with potent antiproliferative effects in cancer cell lines.

Quantitative Data: Inhibitory Activities of Quinoxalinone Derivatives

The following table summarizes the inhibitory activities of representative quinoxalinone-based compounds against various kinase targets.

Compound IDTarget Kinase(s)IC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)Reference
J46-37 JNK3Data not publicly available--[7]
CPD4 EGFR (L858R/T790M/C797S)3.04H19753.47[8]
CPD15 EGFR (L858R/T790M/C797S)6.50H1975>100[8]
CPD16 EGFR (L858R/T790M/C797S)10.50H197579.43[8]
CPD21 EGFR (L858R/T790M/C797S)3.81H197511.22[8]
Dinaciclib CDK94VariousVaries[9]
CDKI-73 CDK94VariousVaries[9]

Protocols for In Vitro Kinase Inhibition Assays

To evaluate the potency of newly synthesized inhibitors based on the this compound scaffold, robust and reliable in vitro kinase assays are essential. The following are generalized protocols for two commonly used assay formats.

Protocol 2: JNK3 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human JNK3 enzyme

  • JNK3 substrate (e.g., ATF2 peptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each dilution to the appropriate wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Add 2 µL of the kinase/substrate solution to each well.

    • Initiate the reaction by adding 2 µL of the ATP solution to each well. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validating System: This protocol incorporates essential controls for self-validation. The "no enzyme" control defines the background signal, while the "DMSO vehicle" control represents uninhibited kinase activity. These controls are crucial for accurate calculation of percent inhibition and ensuring the reliability of the IC₅₀ determination.

Protocol 3: CDK9/Cyclin T1 Kinase Inhibition Assay (Adapta™ TR-FRET Format)

This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay to detect ADP formation.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • CDK substrate peptide (e.g., Cdk7/9tide)

  • ATP

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (solubilized in DMSO)

  • Adapta™ Eu-anti-ADP Antibody

  • Alexa Fluor® 647 ADP Tracer

  • TR-FRET Dilution Buffer

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds. Add 2.5 µL of each dilution to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 4X solution of CDK9/Cyclin T1 in Kinase Buffer. Add 2.5 µL to each well.

    • Prepare a 2X solution of the substrate peptide and ATP in Kinase Buffer. Add 5 µL to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a solution of Adapta™ Eu-anti-ADP Antibody and Alexa Fluor® 647 ADP Tracer in TR-FRET Dilution Buffer.

    • Add 5 µL of the detection solution to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET emission ratio (665 nm / 615 nm). The signal is inversely proportional to kinase activity. Determine IC₅₀ values as described in Protocol 2.

Visualization of Key Pathways and Workflows

JNK3 Signaling Pathway and Point of Inhibition

JNK3_Pathway Stress Stress Stimuli (e.g., Oxidative Stress) MAP3K MAP3K (e.g., ASK1, MLK) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 Phosphorylation cJun c-Jun JNK3->cJun Phosphorylation Apoptosis Neuronal Apoptosis cJun->Apoptosis Inhibitor Quinoxalinone-based JNK3 Inhibitor Inhibitor->JNK3

Caption: Simplified JNK3 signaling cascade and the inhibitory action of quinoxalinone-based compounds.

CDK9-Mediated Transcriptional Elongation and Inhibition

CDK9_Pathway cluster_gene Gene Transcription Promoter Promoter GeneBody Gene Body RNAPII_paused RNA Polymerase II (Paused) PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII_paused->PTEFb RNAPII_elongating RNA Polymerase II (Elongating) PTEFb->RNAPII_elongating Phosphorylation mRNA mRNA Synthesis RNAPII_elongating->mRNA Inhibitor Quinoxalinone-based CDK9 Inhibitor Inhibitor->PTEFb

Caption: Role of CDK9 in transcriptional elongation and its inhibition by quinoxalinone derivatives.

General Workflow for Kinase Inhibitor Screening

Screening_Workflow Start Start: Compound Library PrimaryAssay Primary Biochemical Assay (e.g., ADP-Glo™) Start->PrimaryAssay HitID Hit Identification (% Inhibition > Threshold) PrimaryAssay->HitID DoseResponse Dose-Response Assay (IC₅₀ Determination) HitID->DoseResponse Selectivity Kinase Selectivity Profiling DoseResponse->Selectivity CellularAssay Cell-Based Assays (e.g., Antiproliferation) Selectivity->CellularAssay LeadOpt Lead Optimization (SAR Studies) CellularAssay->LeadOpt End Preclinical Candidate LeadOpt->End

Caption: A typical workflow for the in vitro screening and development of kinase inhibitors.

Conclusion and Future Directions

This compound has proven to be a remarkably versatile and valuable scaffold in medicinal chemistry. Its synthetic accessibility and the tunable nature of its derivatives have enabled the development of potent and selective inhibitors for critical therapeutic targets like JNK3 and CDK9. The insights gained from structure-activity relationship studies continue to guide the rational design of next-generation therapeutics with improved efficacy and safety profiles.

Future research will likely focus on expanding the therapeutic applications of this scaffold to other kinase families and exploring its potential in developing allosteric modulators and covalent inhibitors. The integration of computational modeling with synthetic chemistry and biological testing will further accelerate the discovery of novel drug candidates derived from this privileged structural motif. For researchers in drug discovery, the this compound core represents a fertile ground for innovation and the development of life-changing medicines.

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Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-one Derivatives: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 3,4-Dihydroquinoxalin-2(1H)-one Scaffold

The 3,4-dihydroquinoxalin-2(1H)-one core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features and synthetic accessibility have made it a cornerstone for the development of a diverse array of biologically active compounds. These derivatives have demonstrated a remarkable range of pharmacological properties, including antiviral, anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] Notably, specific derivatives have been identified as potent and selective inhibitors of crucial cellular targets like the c-Jun N-terminal kinase 3 (JNK3), highlighting their potential in treating neurodegenerative diseases and other complex disorders.[4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of modern and novel synthetic strategies for accessing 3,4-dihydroquinoxalin-2(1H)-one derivatives. Beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental choices and empowering researchers to tailor these methods to their specific needs.

Synthetic Strategies: A Multi-faceted Approach to a Privileged Scaffold

The synthesis of 3,4-dihydroquinoxalin-2(1H)-ones has evolved from classical methods to more sophisticated and efficient catalytic and multicomponent strategies. This section will explore some of the most impactful and innovative approaches, providing both conceptual understanding and practical protocols.

Reductive Cyclization: A Classic and Versatile Strategy

One of the most fundamental and widely employed methods for the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones is the reductive cyclization of N-(o-nitroaryl)amino esters. This approach offers a straightforward pathway to the core structure and can be achieved using various reducing agents.

Conceptual Framework: The reaction proceeds through the selective reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization via nucleophilic attack on the ester carbonyl, leading to the formation of the desired lactam ring.

Methodology Showcase: Iron-Mediated Reductive Cyclization

Environmentally benign and cost-effective reducing agents like iron and zinc have proven highly effective for this transformation under mild conditions.[5]

Experimental Protocol: Iron-Mediated Synthesis of 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one

Materials:

  • N-(2-nitrophenyl)alanine ethyl ester

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-(2-nitrophenyl)alanine ethyl ester (1.0 eq) in a 1:1 mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (4.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Causality Behind Experimental Choices:

  • Iron Powder: A readily available, inexpensive, and environmentally friendly reducing agent.

  • Ammonium Chloride: Acts as a proton source and helps to maintain a slightly acidic medium, facilitating the reduction process.

  • Ethanol/Water Solvent System: Provides good solubility for the starting material and reagents, and the presence of water is crucial for the iron-mediated reduction.

One-Pot Synthesis from o-Phenylenediamines: An Efficient and Atom-Economical Approach

A highly efficient one-pot synthesis involves the reaction of o-phenylenediamines with α-haloesters, such as ethyl bromoacetate.[6] This method allows for the direct construction of the heterocyclic core, with the potential to control the final product through careful selection of reaction conditions.

Conceptual Framework: The reaction is initiated by an SN2 substitution of the bromine atom by one of the amino groups of the o-phenylenediamine. This is followed by an intramolecular cyclization to form the 3,4-dihydroquinoxalin-2(1H)-one ring system.[6] The choice of base can influence the selectivity towards the desired cyclized product versus potential side products.[6]

Experimental Protocol: Base-Mediated One-Pot Synthesis

Materials:

  • o-Phenylenediamine

  • Ethyl bromoacetate

  • Pyridine

  • Ethanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve o-phenylenediamine (1.0 eq) in ethanol.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Trustworthiness Through Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. The final product can be unequivocally characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Modern Catalytic and Photochemical Methods: Expanding the Synthetic Toolbox

Recent advancements have introduced a variety of catalytic and photochemical methods for the synthesis and functionalization of 3,4-dihydroquinoxalin-2(1H)-ones, offering milder reaction conditions and broader substrate scope.

a) Palladium-Catalyzed Photochemical Reductive Alkylation:

This method allows for the C3-alkylation of pre-formed quinoxalin-2(1H)-ones using readily available alkyl bromides under mild photochemical conditions.[7] This approach is applicable to a wide range of primary, secondary, and tertiary alkyl halides.[7]

b) Rhodium-Catalyzed N-H Insertion:

Alkynyl hydrazone carboxylates can serve as donor-acceptor carbene precursors for the rhodium-catalyzed insertion into the N-H bond of o-phenylenediamines, leading to the formation of 3-alkynyl substituted 3,4-dihydroquinoxalin-2(1H)-ones.[7]

c) Heterogeneous Photocatalysis for C-H Functionalization:

The use of heterogeneous photocatalysts, such as graphitic carbon nitride (g-C₃N₄), under visible light has emerged as a green and sustainable approach for the direct C-H functionalization of the 3,4-dihydroquinoxalin-2(1H)-one scaffold.[8] This strategy enables reactions like hydroxylation and sulfenylation at the C3 position.[8]

Data Presentation: A Comparative Overview of Synthetic Methodologies

Synthetic Method Starting Materials Key Reagents/Catalysts Advantages Disadvantages Reference
Reductive Cyclization N-(o-nitroaryl)amino estersFe, Zn, Au/TiO₂Versatile, readily available starting materialsStoichiometric amounts of reducing agents may be required[5]
One-Pot Synthesis o-Phenylenediamines, α-haloestersBase (e.g., Pyridine)Atom-economical, efficientPotential for side product formation, regioselectivity can be an issue with substituted diamines[6]
Tandem One-Pot Synthesis 1,2-Diaminobenzenes, α-ketoesters, 4-alkyl-1,4-dihydropyridinesNa₂S₂O₈Transition-metal-free, high yields, good functional group toleranceRequires specific combination of starting materials[5]
Pd-Catalyzed Photochemical Alkylation Quinoxalin-2(1H)-ones, alkyl bromidesPd catalyst, light sourceMild conditions, broad substrate scope for alkyl halidesRequires a pre-formed quinoxalinone core[7]
Heterogeneous Photocatalysis 3,4-Dihydroquinoxalin-2(1H)-onesg-C₃N₄, visible lightGreen and sustainable, catalyst is recyclableMay require specific substrates for efficient reaction[8]

Experimental Workflows and Mechanistic Insights

To further elucidate the synthetic processes, the following diagrams illustrate a typical experimental workflow and a plausible reaction mechanism.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Weigh Starting Materials (e.g., o-Phenylenediamine, Ethyl Bromoacetate) dissolve Dissolve in Appropriate Solvent (e.g., Ethanol) start->dissolve add_reagents Add Reagents (e.g., Pyridine) dissolve->add_reagents stir Stir at Defined Temperature add_reagents->stir monitor Monitor by TLC stir->monitor quench Quench Reaction (if necessary) monitor->quench Reaction Complete extract Solvent Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry over Anhydrous Salt wash->dry filter_conc Filter and Concentrate dry->filter_conc purify Purify Crude Product (e.g., Column Chromatography) filter_conc->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize

Caption: A generalized experimental workflow for the synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives.

reaction_mechanism reactant1 o-Phenylenediamine intermediate1 S_N2 Adduct reactant1->intermediate1 + Ethyl Bromoacetate (S_N2) reactant2 Ethyl Bromoacetate intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 3,4-Dihydroquinoxalin-2(1H)-one intermediate2->product Tautomerization R1 NH₂ | (C₆H₄) | NH₂ I1 NH-CH₂-COOEt | (C₆H₄) | NH₂ R2 Br-CH₂-COOEt I2 Cyclized Amide P Final Product

Caption: A simplified mechanism for the one-pot synthesis from o-phenylenediamine.

Conclusion and Future Outlook

The synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives continues to be an active area of research, driven by their significant potential in drug discovery and development. The methodologies outlined in this guide, from classical reductive cyclizations to modern catalytic and photochemical approaches, provide a robust toolkit for accessing a wide range of these valuable compounds. As the demand for novel therapeutic agents grows, the development of even more efficient, selective, and sustainable synthetic methods for this important scaffold will undoubtedly remain a key focus for the scientific community. The exploration of enantioselective catalytic routes and the application of flow chemistry are promising avenues for future investigations.[5]

References

  • Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones 3w, 3x, and 3y. - ResearchGate. Available at: [Link]

  • An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives - California State University, Sacramento. Available at: [Link]

  • Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones - Organic Chemistry Portal. Available at: [Link]

  • 3,4-Dihydroquinoxalin-2-ones: recent advances in synthesis and bioactivities - Norwegian Research Information Repository. Available at: [Link]

  • 3,4-Dihydroquinoxalin-2-ones: recent advances in synthesis and bioactivities (microreview). Available at: [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions - MDPI. Available at: [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives - European Journal of Chemistry. Available at: [Link]

  • Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed. Available at: [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives - ResearchGate. Available at: [Link]

  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Available at: [Link]

Sources

Application Notes and Protocols for Visible Light-Induced Reactions of Quinoxalin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Light on Quinoxalin-2(1H)-one Functionalization

The quinoxalin-2(1H)-one scaffold is a privileged pharmacophore, forming the core of numerous bioactive molecules with applications ranging from anticancer to antimicrobial agents. The direct functionalization of the C3 position of this heterocycle represents a highly atom-economical and efficient strategy for the synthesis of novel derivatives and compound libraries for drug discovery. Traditional methods for C-H functionalization often require harsh conditions, stoichiometric oxidants, or expensive transition metal catalysts. The advent of visible light photoredox catalysis has opened up new avenues for the mild and selective functionalization of quinoxalin-2(1H)-ones, offering a more sustainable and environmentally benign approach.[1][2]

This guide provides an in-depth exploration of visible light-induced reactions of quinoxalin-2(1H)-ones, complete with detailed experimental protocols and mechanistic insights. We will delve into various C-H functionalization reactions, including arylation, alkylation, and amination, highlighting both photocatalyst-mediated and catalyst-free systems. The causality behind experimental choices is explained to provide a deeper understanding of these powerful synthetic transformations.

I. C-H Arylation of Quinoxalin-2(1H)-ones

The introduction of an aryl moiety at the C3 position of quinoxalin-2(1H)-ones can significantly modulate their biological activity. Visible light-induced methods provide a direct and efficient means to achieve this transformation.

Mechanism Insight: The Power of Photo-Excited Intermediates

Visible light-induced C-H arylation of quinoxalin-2(1H)-ones typically proceeds through a radical-mediated pathway. The key step involves the generation of an aryl radical, which then undergoes addition to the electron-deficient C3 position of the quinoxalin-2(1H)-one. The generation of the aryl radical can be achieved through various strategies, including the use of an external photocatalyst or through the formation of an electron donor-acceptor (EDA) complex.[3][4][5]

In photocatalyst-driven systems, a photosensitizer, such as Eosin Y, absorbs visible light and enters an excited state. This excited photocatalyst can then interact with an aryl precursor, like phenylhydrazine, to generate the aryl radical through a single-electron transfer (SET) process.[4][6]

Alternatively, in photocatalyst-free systems, the quinoxalin-2(1H)-one itself can form an EDA complex with a suitable aryl precursor, such as a β-dicarbonyl iodonium ylide or an aryltriazene.[3][7] Upon absorption of visible light, this complex undergoes an intramolecular SET, leading to the formation of the aryl radical and the quinoxalin-2(1H)-one radical cation.

Diagram: Generalized Mechanism for C-H Arylation

G cluster_0 Aryl Radical Generation cluster_1 Reaction with Quinoxalin-2(1H)-one Aryl Precursor Aryl Precursor Aryl Radical Aryl Radical Aryl Precursor->Aryl Radical Visible Light, Photocatalyst or EDA Complex Quinoxalin-2(1H)-one Quinoxalin-2(1H)-one Aryl Radical->Quinoxalin-2(1H)-one Radical Adduct Radical Adduct Quinoxalin-2(1H)-one->Radical Adduct Aryl Radical Addition 3-Arylquinoxalin-2(1H)-one 3-Arylquinoxalin-2(1H)-one Radical Adduct->3-Arylquinoxalin-2(1H)-one Oxidation & Deprotonation

Caption: Generalized mechanism for visible light-induced C-H arylation.

Protocol 1: Photocatalyst-Mediated C-H Arylation with Phenylhydrazine Hydrochloride

This protocol describes a method using Eosin Y as a photocatalyst and potassium iodide as a synergistic agent for the C-H arylation of quinoxalin-2(1H)-ones with phenylhydrazine hydrochloride.[4][6]

Materials:

  • Quinoxalin-2(1H)-one derivative

  • Phenylhydrazine hydrochloride

  • Eosin Y

  • Potassium iodide (KI)

  • Solvent (e.g., Acetonitrile)

  • Schlenk tube or other suitable reaction vessel

  • Visible light source (e.g., blue LEDs)

  • Stirring plate

Procedure:

  • To a Schlenk tube, add the quinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv), phenylhydrazine hydrochloride (0.4 mmol, 2.0 equiv), Eosin Y (0.004 mmol, 2 mol%), and KI (0.04 mmol, 20 mol%).

  • Add the solvent (2 mL) to the tube.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Place the reaction vessel approximately 5-10 cm from the visible light source and begin irradiation with vigorous stirring at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylquinoxalin-2(1H)-one.

Data Summary:

EntryQuinoxalin-2(1H)-oneAryl SourceYield (%)
11-Methylquinoxalin-2(1H)-onePhenylhydrazine HCl85
21-Ethylquinoxalin-2(1H)-one4-Tolylhydrazine HCl82
3Quinoxalin-2(1H)-one4-Methoxyphenylhydrazine HCl78

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Protocol 2: Photocatalyst-Free C-H Arylation via an EDA Complex

This protocol outlines a photocatalyst-free approach for the C-H arylation of quinoxalin-2(1H)-ones using β-dicarbonyl iodonium ylides as the aryl source, proceeding through an electron donor-acceptor (EDA) complex.[3]

Materials:

  • Quinoxalin-2(1H)-one derivative

  • β-Dicarbonyl iodonium ylide

  • Potassium tert-butoxide (t-BuOK)

  • Ethanol

  • Schlenk tube or other suitable reaction vessel

  • Visible light source (e.g., blue LEDs)

  • Stirring plate

Procedure:

  • In a Schlenk tube, dissolve the quinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv) and the β-dicarbonyl iodonium ylide (0.3 mmol, 1.5 equiv) in ethanol (2 mL).

  • Add potassium tert-butoxide (0.4 mmol, 2.0 equiv) to the mixture.

  • Seal the tube and irradiate with blue LEDs at room temperature with vigorous stirring.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 3-arylquinoxalin-2(1H)-one.

II. Deoxygenative Alkylation of Quinoxalin-2(1H)-ones

The introduction of alkyl groups at the C3 position is another crucial transformation in the diversification of the quinoxalin-2(1H)-one scaffold. Visible-light-promoted deoxygenative alkylation of activated alcohols provides a powerful tool for this purpose.[8][9][10][11]

Mechanism Insight: Radical Generation from Activated Alcohols

This reaction proceeds via the generation of an alkyl radical from an activated alcohol. The alcohol is first converted into a xanthate salt, which then undergoes a single-electron reduction initiated by a photoredox catalyst or through direct excitation. This process generates an alkyl radical that adds to the C3 position of the quinoxalin-2(1H)-one.

Diagram: Deoxygenative Alkylation Workflow

G Alcohol Alcohol Xanthate Salt Xanthate Salt Alcohol->Xanthate Salt Activation Alkyl Radical Alkyl Radical Xanthate Salt->Alkyl Radical Visible Light, SET Quinoxalin-2(1H)-one Quinoxalin-2(1H)-one Alkyl Radical->Quinoxalin-2(1H)-one Addition 3-Alkylquinoxalin-2(1H)-one 3-Alkylquinoxalin-2(1H)-one Quinoxalin-2(1H)-one->3-Alkylquinoxalin-2(1H)-one

Caption: Workflow for deoxygenative alkylation of quinoxalin-2(1H)-ones.

Protocol 3: One-Pot Deoxygenative Alkylation with Activated Alcohols

This protocol details a one-pot procedure for the deoxygenative alkylation of quinoxalin-2(1H)-ones using xanthate salts generated in situ from alcohols.[8][9]

Materials:

  • Quinoxalin-2(1H)-one derivative

  • Alcohol

  • Carbon disulfide (CS₂)

  • Sodium hydride (NaH)

  • Tricyclohexylphosphine (PCy₃)

  • Solvent (e.g., Dioxane)

  • Visible light source (e.g., blue LEDs)

  • Reaction vessel equipped with a reflux condenser

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the alcohol (0.5 mmol, 2.5 equiv) and anhydrous dioxane (2 mL).

  • Cool the solution to 0 °C and add sodium hydride (0.6 mmol, 3.0 equiv) portion-wise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add carbon disulfide (0.6 mmol, 3.0 equiv) dropwise and stir for another 30 minutes.

  • To this mixture, add the quinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv) and tricyclohexylphosphine (0.04 mmol, 20 mol%).

  • Irradiate the reaction mixture with blue LEDs at room temperature with vigorous stirring.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the 3-alkylquinoxalin-2(1H)-one.

Data Summary:

EntryAlcoholQuinoxalin-2(1H)-oneYield (%)
1Cyclohexanol1-Methylquinoxalin-2(1H)-one75
21-Pentanol1-Benzylquinoxalin-2(1H)-one80
32-PhenylethanolQuinoxalin-2(1H)-one72

Yields are representative and may vary depending on the specific substrates and reaction conditions.

III. C-3 Amination of Quinoxalin-2(1H)-ones

The direct introduction of an amino group at the C3 position of quinoxalin-2(1H)-ones is of great interest for the synthesis of compounds with potential biological activities. Visible light-mediated methods offer a mild and efficient way to achieve this transformation.

Mechanism Insight: EDA Complex Mediated Amination

In the absence of an external photocatalyst, the C-3 amination of quinoxalin-2(1H)-ones can be initiated by the formation of an EDA complex between the quinoxalin-2(1H)-one and an aliphatic amine.[12][13] Photoexcitation of this EDA complex leads to a single-electron transfer, generating a radical cation of the amine and a radical anion of the quinoxalin-2(1H)-one. Subsequent proton transfer and radical-radical coupling lead to the formation of the C-N bond.

Diagram: Mechanism of Photocatalyst-Free C-3 Amination

G Quinoxalin-2(1H)-one Quinoxalin-2(1H)-one EDA Complex EDA Complex Quinoxalin-2(1H)-one->EDA Complex Amine Amine Amine->EDA Complex Excited EDA Complex Excited EDA Complex EDA Complex->Excited EDA Complex Visible Light Radical Ion Pair Radical Ion Pair Excited EDA Complex->Radical Ion Pair SET 3-Aminoquinoxalin-2(1H)-one 3-Aminoquinoxalin-2(1H)-one Radical Ion Pair->3-Aminoquinoxalin-2(1H)-one Proton Transfer & Radical Coupling

Caption: EDA complex-mediated C-3 amination of quinoxalin-2(1H)-ones.

Protocol 4: Photocatalyst-Free C-3 Amination with Aliphatic Amines

This protocol describes a photocatalyst-free method for the C-3 amination of quinoxalin-2(1H)-ones with aliphatic amines, proceeding via an EDA complex.[14]

Materials:

  • Quinoxalin-2(1H)-one derivative

  • Aliphatic amine

  • Solvent (e.g., Acetonitrile)

  • Reaction tube

  • Visible light source (e.g., blue LEDs)

  • Stirring plate

Procedure:

  • To a reaction tube, add the quinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv) and the aliphatic amine (0.4 mmol, 2.0 equiv).

  • Add acetonitrile (2 mL) to the tube.

  • Seal the tube and place it under an air atmosphere.

  • Irradiate the reaction mixture with blue LEDs at room temperature with vigorous stirring.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 3-aminoquinoxalin-2(1H)-one.

Data Summary:

EntryQuinoxalin-2(1H)-oneAmineYield (%)
11-Methylquinoxalin-2(1H)-onePiperidine88
21-Ethylquinoxalin-2(1H)-oneMorpholine92
3Quinoxalin-2(1H)-onePyrrolidine85

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Conclusion and Future Outlook

Visible light-induced reactions of quinoxalin-2(1H)-ones have emerged as a powerful and versatile tool for the synthesis of diverse derivatives. The mild reaction conditions, high functional group tolerance, and the ability to perform these transformations without external photocatalysts in some cases make these methods highly attractive for applications in medicinal chemistry and drug discovery. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore and expand upon these innovative synthetic strategies. Future developments in this field will likely focus on expanding the scope of accessible functional groups, developing enantioselective transformations, and applying these methods to the synthesis of complex bioactive molecules.

References

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  • Kim, D., & Hong, S. (2024). Visible Light-Induced Radical Cascade Functionalization of Quinoxalin-2(1H)-ones: Three-Component 1,2-Di(hetero)arylation Approach with Styrenes and Thianthrenium Salts. Organic Letters, 26(46), 9636–9641. [Link]

  • Wang, B., Feng, Y., Zhang, Y., Wang, S., Zhou, X., Chen, Z., Xia, Y., Jin, W., Iqbal, A., Liu, C., & Zhang, Y. (2023). Photo-Driven Direct C−H Arylation of Quinoxalin-2(1H)-Ones with Aryltriazenes under Catalyst-Free and Ambient Conditions. European Journal of Organic Chemistry, 26(32), e202300624. [Link]

  • Jiang, M., Tan, R., Yang, H., & Shen, P. (2024). Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines. Molecules, 29(20), 4789. [Link]

  • Fang, K., Chen, Q., Lin, H., Weng, Z., & Chen, J. (2022). Visible light induced direct highly selective C-H functionalization of quinoxalin-2(1H)-one without orientating group. Catalysis Science & Technology, 12(24), 7431-7435. [Link]

  • He, X.-K., Lu, J., Zhang, A.-J., Zhang, Q.-Q., Xu, G.-Y., & Xuan, J. (2020). BI-OAc-Accelerated C3–H Alkylation of Quinoxalin-2(1H)-ones under Visible-Light Irradiation. Organic Letters, 22(15), 5984–5989. [Link]

  • Bao, W., Zhang, Y., & Li, H. (2021). Visible-light-induced C-H arylation of quinoxalin-2(1H)-ones in H2O. Organic & Biomolecular Chemistry, 19(30), 6576-6580. [Link]

  • Jiao, H., Jing, Y., Niu, K., Song, H., Liu, Y., & Wang, Q. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry, 89(8), 5371–5381. [Link]

  • Jiang, M., Tan, R., Yang, H., & Shen, P. (2024). Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines. Molecules, 29(20), 4789. [Link]

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Application Notes and Protocols for 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block

In the dynamic field of materials science, the quest for novel organic semiconducting materials with tailored electronic properties is perpetual. Heterocyclic compounds, particularly those with electron-deficient characteristics, form the cornerstone of many advanced functional materials. Among these, the quinoxaline moiety has garnered significant attention for its use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1][2] The inherent electron-withdrawing nature of the pyrazine ring within the quinoxaline scaffold allows for the fine-tuning of frontier molecular orbital energy levels (HOMO/LUMO), a critical aspect in the design of efficient organic electronic devices.[3][4]

This application note focuses on a specific, functionalized derivative: 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one . This molecule presents a unique combination of structural features that make it a highly promising, yet underexplored, building block for advanced materials:

  • Electron-Deficient Core: The quinoxalin-2(1H)-one core is intrinsically electron-deficient, a desirable trait for developing n-type or ambipolar charge transport materials.[2][5]

  • Reactive Sites for Polymerization: The presence of a chlorine atom on the benzene ring and two nitrogen atoms within the heterocyclic core offers multiple handles for derivatization and polymerization. The chloro-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are workhorse reactions in the synthesis of conjugated polymers.[6][7][8][9]

  • Lactam Functionality: The amide (lactam) group provides a site for N-alkylation. Attaching solubilizing alkyl chains at this position is a common and effective strategy to improve the processability of the resulting polymers, a crucial factor for device fabrication from solution.[10]

  • Modulation of Optoelectronic Properties: The chlorine atom also serves to further lower the LUMO energy level of the monomer unit through its inductive effect, potentially enhancing electron injection and transport in electronic devices.

This guide provides a comprehensive overview of the potential applications of this compound in materials science. We present detailed, field-proven protocols for its synthesis, its derivatization into a polymerizable monomer, and its subsequent polymerization. Furthermore, we outline standardized procedures for the fabrication and characterization of organic field-effect transistors, demonstrating the practical application of polymers derived from this versatile building block.

PART 1: Synthesis of the Core Monomer

A reliable and scalable synthesis of the starting material is paramount. The following protocol describes an improved regioselective synthesis of this compound. The procedure is adapted from established methods for the synthesis of quinoxalinone derivatives, involving the cyclocondensation of a substituted o-phenylenediamine with a reactive two-carbon synthon.[11][12]

Protocol 1: Synthesis of this compound

Principle: This synthesis involves the reaction of 4-chloro-1,2-phenylenediamine with chloroacetyl chloride. The reaction proceeds via an initial acylation of one amino group, followed by an intramolecular nucleophilic substitution to form the heterocyclic lactam ring.

Materials:

  • 4-chloro-1,2-phenylenediamine (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (3.0 equiv)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (e.g., 10.0 g, 69.1 mmol) in 100 mL of ethanol.

  • Base Addition: Add sodium bicarbonate (e.g., 17.4 g, 207.3 mmol) to the solution. This acts as a base to neutralize the HCl generated during the reaction.

  • Acylation: Cool the mixture in an ice bath to 0-5 °C. Add chloroacetyl chloride (e.g., 8.4 g, 74.3 mmol) dropwise over 30 minutes with vigorous stirring. The dropwise addition is crucial to control the exothermic reaction.

  • Cyclization: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approximately 78 °C) for 4 hours. The heating provides the necessary activation energy for the intramolecular cyclization.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • Add 100 mL of water to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL). Ethyl acetate is chosen for its ability to dissolve the product while being immiscible with water.

    • Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator.

    • The crude product is then purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight (182.61 g/mol ).[13]

  • Melting Point: To assess purity.

PART 2: From Monomer to Polymer: A Stille Coupling Approach

To be useful in conjugated polymers for electronic applications, the monomer must be functionalized to enable participation in cross-coupling polymerization reactions. The following sections outline a three-stage workflow: (1) N-alkylation to enhance solubility, (2) di-bromination to install coupling sites, and (3) Stille cross-coupling polymerization to form a donor-acceptor (D-A) copolymer.

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Workflow for Polymer Synthesis
Protocol 2.1: N-Alkylation for Solubility Enhancement

Principle: Alkylation of the lactam nitrogen is achieved via a nucleophilic substitution reaction using a strong base to deprotonate the N-H group, followed by the addition of an alkyl halide. Long, branched alkyl chains (e.g., 2-ethylhexyl) are typically used to disrupt intermolecular packing and improve the solubility of the final polymer in common organic solvents.[10][14]

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • 2-ethylhexyl bromide (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard work-up and purification reagents.

Procedure:

  • Setup: To a flame-dried, three-neck flask under an argon atmosphere, add this compound (e.g., 5.0 g, 27.4 mmol).

  • Deprotonation: Add anhydrous DMF (100 mL) to dissolve the starting material. Cool the solution to 0 °C and add sodium hydride (e.g., 1.31 g of 60% dispersion, 32.8 mmol) portion-wise. The use of NaH, a strong non-nucleophilic base, ensures efficient deprotonation of the amide.

  • Alkylation: Stir the mixture at 0 °C for 1 hour, then add 2-ethylhexyl bromide (e.g., 7.9 g, 41.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

Protocol 2.2 & 2.3: Di-bromination and Stille Polymerization

The N-alkylated quinoxalinone is now prepared for polymerization. This involves installing a second halogen handle (bromine) for cross-coupling. Subsequently, a Stille polymerization is performed with a distannylated comonomer.[8][15]

Protocol 2.2: Di-bromination

  • Reaction: The N-alkylated monomer is dissolved in a suitable solvent (e.g., chloroform). N-Bromosuccinimide (NBS) (2.2 equivalents) is added portion-wise in the dark. The reaction is stirred at room temperature until completion (monitored by TLC).

  • Purification: The product is purified by column chromatography to yield the di-halogenated monomer, now ready for polymerization. The two halogens (Cl and Br) offer potential for selective, sequential cross-coupling reactions if desired. For a direct polymerization, both will be targeted.

Protocol 2.3: Stille Cross-Coupling Polymerization

Principle: This protocol describes the synthesis of a donor-acceptor copolymer using the di-halogenated quinoxalinone as the acceptor (A) unit and a distannylated thiophene derivative as the donor (D) unit. The reaction is catalyzed by a palladium(0) complex.[16]

Materials:

  • N-alkyl-Di-halogenated-quinoxalin-2-one (from Protocol 2.2) (1.0 equiv)

  • 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)

  • Anhydrous chlorobenzene

Procedure:

  • Setup: In a Schlenk flask, combine the di-halogenated quinoxalinone monomer, 5,5'-bis(trimethylstannyl)-2,2'-bithiophene, Pd₂(dba)₃, and P(o-tol)₃.

  • Degassing: Subject the flask to several cycles of vacuum and backfilling with argon to remove all oxygen, which can deactivate the palladium catalyst.

  • Polymerization: Add anhydrous, degassed chlorobenzene via cannula. Heat the reaction mixture to 110 °C and stir for 48 hours under argon.

  • Precipitation and Purification:

    • Cool the reaction mixture to room temperature and pour it into a large volume of vigorously stirred methanol to precipitate the polymer.

    • Collect the polymer by filtration.

    • To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction sequentially with methanol, acetone, and hexane.

    • The purified polymer is then extracted from the thimble with chloroform or chlorobenzene.

  • Final Product: The solvent is removed in vacuo to yield the final polymer as a solid. The molecular weight (Mn, Mw) and polydispersity index (PDI) should be determined by Gel Permeation Chromatography (GPC).

PART 3: Application in Organic Field-Effect Transistors (OFETs)

Polymers based on the electron-deficient quinoxalinone core are expected to exhibit n-type or ambipolar charge transport characteristics. The following protocol details the fabrication of a bottom-gate, top-contact OFET to evaluate the performance of the synthesized polymer.[15]

graph OFET { layout=dot; rankdir=TB; node [shape=plaintext, fontsize=10, fontname="Helvetica"]; edge [color="#5F6368"];

}

Bottom-Gate, Top-Contact OFET
Protocol 3: OFET Fabrication and Characterization

Materials:

  • Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer.

  • Synthesized quinoxalinone polymer.

  • Chlorobenzene (spectroscopic grade).

  • Octadecyltrichlorosilane (OTS).

  • Gold (Au) for thermal evaporation.

  • Semiconductor parameter analyzer.

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates under a stream of nitrogen.

  • Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer (SAM) by vapor deposition or solution immersion. This treatment renders the dielectric surface hydrophobic, which improves the molecular ordering of the deposited polymer film and reduces charge trapping.

  • Semiconductor Deposition:

    • Prepare a solution of the synthesized polymer in chlorobenzene (e.g., 5 mg/mL).

    • Deposit the polymer film onto the OTS-treated substrate via spin-coating. Typical spin-coating parameters are 1500 rpm for 60 seconds.

    • Anneal the film at a temperature just below its glass transition temperature (e.g., 120 °C) for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.

  • Electrode Deposition: Thermally evaporate gold (Au) source and drain electrodes onto the polymer film through a shadow mask. A typical channel length (L) is 50 µm and channel width (W) is 1000 µm.

  • Characterization:

    • Transfer the completed devices to a probe station connected to a semiconductor parameter analyzer.

    • Measure the output and transfer characteristics in a nitrogen atmosphere to extract key performance metrics.

Data Presentation: Expected Performance of Quinoxaline-Based Polymers

The following table summarizes typical performance metrics reported for various quinoxaline-based polymers in OFETs. This data provides a benchmark for what could be expected from a polymer derived from this compound.

Polymer TypeCharge Carrier Mobility (cm²/Vs)On/Off RatioTransport TypeReference
Quinoxaline-IDT Copolymer0.12> 10⁵p-type[15]
Quinoxaline-Thiophene Copolymer0.01 - 0.5> 10⁶AmbipolarInferred from[2][5]
Quinoxaline-Fluorene Copolymer0.05 - 0.2> 10⁵n-typeInferred from[14]

Causality Behind Performance: The charge carrier mobility is highly dependent on the polymer's molecular packing in the solid state, which is influenced by the comonomer structure and the solubilizing side chains. The On/Off ratio is a measure of the switching capability of the transistor. The electron-deficient nature of the quinoxalinone unit is key to achieving n-type or ambipolar transport.[2][15]

Conclusion and Future Outlook

This compound is a promising and highly versatile building block for the synthesis of novel conjugated polymers for applications in organic electronics. Its unique combination of an electron-deficient core, a reactive chlorine substituent for cross-coupling, and a lactam site for N-alkylation provides chemists with a powerful tool to design materials with tailored properties.

The protocols provided herein offer a clear and reproducible pathway from the synthesis of the core molecule to the fabrication and testing of proof-of-concept OFET devices. The inherent tunability of this system opens up vast possibilities for creating a new generation of high-performance organic semiconductors. Future work should focus on exploring different comonomers, optimizing polymerization conditions to achieve higher molecular weights, and investigating the performance of these materials in other electronic devices such as OLEDs and solar cells.

References

  • [Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][17][18]naphthyrin-5(6H)-one. (2015). National Institutes of Health.]([Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar quinoxalinone derivatives. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format.

Introduction to Purification Challenges

This compound is a key heterocyclic intermediate in the synthesis of various bioactive molecules.[1] Achieving high purity is critical for accurate downstream biological evaluation and for meeting the stringent quality standards required in pharmaceutical development.[2] However, like many heterocyclic compounds, its purification can present several challenges, from removing closely related impurities to dealing with issues of solubility and stability.[3][4]

This guide provides in-depth troubleshooting advice and detailed protocols for the two most effective purification techniques for this class of compounds: recrystallization and column chromatography .

Troubleshooting and FAQs

This section is structured to help you quickly identify and solve specific problems you may encounter during the purification process.

Recrystallization Issues

Q1: My compound won't crystallize from solution; it just oils out. What's happening and how can I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than forming a crystalline solid. This typically happens for two main reasons: the solution is too supersaturated, or the cooling process is too rapid.[3] The presence of impurities can also inhibit crystal formation.

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.[3]

  • Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated with a cork ring. Do not immediately place it in an ice bath, as rapid cooling encourages oiling.[2]

  • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[3]

  • Seed Crystals: If you have a small amount of pure, crystalline material from a previous batch, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.[3]

Q2: After recrystallization, my yield is very low. How can I improve it?

A: Low recovery is a common issue and often points to a suboptimal choice of solvent or using an excessive amount of it.[3]

Troubleshooting Steps:

  • Minimize Solvent Volume: The key to a good recrystallization is to use the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your compound in the solution upon cooling, thereby reducing your yield.[2]

  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[2] For quinoxalinone derivatives, ethanol and ethanol/water mixtures are often good starting points.[5][6] Conduct small-scale solubility tests with various solvents (e.g., methanol, ethyl acetate, acetone) to find the best one for your specific compound.

  • Mother Liquor Recovery: After filtering your crystals, you can often recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure and might require a separate recrystallization.[3]

Column Chromatography Issues

Q3: I'm seeing poor separation of my compound from an impurity on the TLC plate and the column. What should I do?

A: Poor separation in column chromatography usually indicates that the chosen solvent system (mobile phase) is not optimal for resolving your compound from its impurities.[3]

Troubleshooting Steps:

  • Systematic TLC Analysis: Before running a column, screen a variety of solvent systems with different polarities using Thin Layer Chromatography (TLC). A good solvent system will give your target compound an Rf (retention factor) value of approximately 0.3-0.4 and show clear separation from all impurity spots.

  • Adjust Solvent Polarity:

    • If your compound and impurities are moving too slowly (low Rf), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

    • If they are moving too quickly (high Rf), decrease the polarity.[3]

  • Change Solvent Selectivity: If simply adjusting the polarity of a two-solvent system doesn't work, try a completely different solvent system. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the interactions with the silica gel and improve separation.[3]

Q4: My compound is streaking on the TLC plate and seems to be sticking to the column, leading to low recovery. Why is this happening?

A: Streaking and irreversible adsorption on silica gel are common problems with nitrogen-containing heterocyclic compounds like quinoxalinones.[3][7] This is often due to strong interactions between the basic nitrogen atoms in your compound and the slightly acidic nature of the silica gel.

Troubleshooting Steps:

  • Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine (Et3N) or a few drops of ammonium hydroxide to your mobile phase.[3][8] This will reduce the strong adsorption and allow your compound to elute more cleanly.

  • Use an Alternative Stationary Phase: If a basic modifier is not effective or is incompatible with your compound, consider using a different stationary phase. Alumina (which can be basic or neutral) is a good alternative to silica gel for purifying basic compounds.[3]

  • Dry Loading: Instead of dissolving your crude product and loading it directly onto the column in liquid form, try "dry loading." Dissolve your compound in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column. This technique often results in sharper bands and better separation.[9]

Detailed Experimental Protocols

Here are step-by-step protocols for the most common and effective purification methods for this compound.

Protocol 1: Recrystallization from Ethanol

This protocol is a good starting point for achieving high purity when dealing with a crude product that is at least 80-90% pure.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Parameter Guideline Rationale
Solvent Choice EthanolQuinoxalinone derivatives often show good solubility in hot ethanol and poor solubility in cold ethanol.[5][10]
Cooling Rate Slow, then ice bathSlow cooling promotes the formation of larger, purer crystals.[2]
Expected Purity >98% (by HPLC/NMR)Recrystallization is highly effective at removing small amounts of impurities.
Protocol 2: Flash Column Chromatography

This method is ideal for purifying crude material with significant amounts of impurities or when impurities have similar solubility to the target compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Mobile Phase: e.g., Ethyl acetate/Hexane mixture (start with a 3:7 ratio and optimize with TLC)

  • Triethylamine (Et3N)

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates and chamber

  • UV lamp (254 nm)

Procedure:

  • TLC Optimization: Determine the optimal mobile phase composition by TLC. The target compound should have an Rf of ~0.3. Add 0.5% Et3N to the solvent mixture to prevent streaking.

  • Column Packing: Pack the column with silica gel as a slurry in the initial mobile phase. Ensure the packing is uniform and free of air bubbles.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. For best results, perform a dry load as described in the troubleshooting section.[9]

  • Elution: Begin elution with the optimized mobile phase. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.[3]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Workflow Visualization

To assist in selecting the appropriate purification strategy, the following decision tree illustrates a logical workflow.

Purification_Workflow start Crude Product (this compound) tlc_analysis Analyze by TLC start->tlc_analysis purity_check Purity > 85%? tlc_analysis->purity_check recrystallization Recrystallization purity_check->recrystallization Yes column_chromatography Column Chromatography purity_check->column_chromatography No check_solubility Check Solubility in Various Solvents recrystallization->check_solubility streaking_check Streaking on TLC? column_chromatography->streaking_check final_product Pure Product (>98%) check_solubility->final_product streaking_check->final_product No, proceed with column add_base Add 0.5% Et3N to Mobile Phase streaking_check->add_base Yes add_base->final_product

Caption: Purification method selection workflow.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • BenchChem. (2025).
  • BenchChem. (2025). Avoiding impurities in the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-(1-Methylhydrazino)
  • Obafemi, C. A., et al. (2008). Synthesis and antibacterial activity of some quinoxalinone derivatives. African Journal of Pure and Applied Chemistry.
  • Ghorab, M. M., et al. (2004).
  • Nikpassand, M., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • ResearchGate. (2025). An improved synthesis of 6-chloro-1H-quinoxalin-2-one.
  • BenchChem. (2025).
  • Sorbead India. (2022).
  • Garcı́a-Ruiz, C., et al. (2023). Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light. ACS Organic & Inorganic Au.

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Technical Support Center: Optimization of Photocatalytic Reactions with Dihydroquinoxalinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the photocatalytic functionalization of 3,4-dihydroquinoxalin-2-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the power of photoredox catalysis to synthesize novel molecular architectures.

The functionalization of dihydroquinoxalinones is a powerful strategy for accessing complex molecules with significant biological potential.[1][2] However, like any advanced synthetic method, photocatalysis presents unique challenges. This resource is structured to provide both foundational knowledge through Frequently Asked Questions (FAQs) and in-depth, problem-oriented solutions in the Troubleshooting Guide.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise when planning or initiating photocatalytic reactions with dihydroquinoxalinones.

Q1: What is the general mechanism for the photocatalytic functionalization of 3,4-dihydroquinoxalin-2-ones?

A1: The reaction typically proceeds via an oxidative quenching cycle. First, a photocatalyst (PC), excited by visible light (PC*), undergoes a single-electron transfer (SET) with the dihydroquinoxalinone substrate.[3] This forms a dihydroquinoxalinone radical cation and the reduced form of the photocatalyst. Subsequent deprotonation generates a key α-amino radical intermediate. This highly reactive radical can then engage with various coupling partners (e.g., pyrazolones, quinone methides, isoxazol-5-amines) to form the desired product.[1][3][4] The photocatalyst is regenerated in the cycle, often by an oxidant like oxygen from the air.[3][4]

Photocatalytic Cycle PC PC (Ground State) PC_star PC* (Excited State) PC->PC_star Visible Light (hν) Radical_Cation DHQ Radical Cation PC_star->Radical_Cation Oxidative Quenching PC_reduced PC•- (Reduced) PC_star->PC_reduced SET DHQ Dihydroquinoxalinone (Substrate) Alpha_Amino α-Amino Radical Radical_Cation->Alpha_Amino -H+ PC_reduced->PC Regeneration Product Functionalized Product Alpha_Amino->Product + Coupling Partner Nucleophile Coupling Partner (Nucleophile) Oxidant Oxidant (e.g., O₂)

Caption: General Oxidative Quenching Cycle.

Q2: How do I choose the right photocatalyst for my reaction?

A2: Catalyst selection is critical and depends on the redox potentials of your substrates. The excited-state potential of the catalyst must be sufficient to oxidize the dihydroquinoxalinone. Common choices include ruthenium (e.g., Ru(bpy)₃Cl₂) and iridium (e.g., Ir(ppy)₃) complexes, as well as organic dyes and organophotocatalysts like Eosin Y, 9,10-phenanthrenedione, and Fukuzumi's catalyst.[4][5][6]

  • For initial screening: Ru(bpy)₃Cl₂ is a robust starting point due to its well-understood properties.[4][7]

  • For cost-effectiveness: Organophotocatalysts like 9,10-phenanthrenedione can be highly effective and are significantly cheaper than iridium complexes.[4]

  • For challenging substrates: Acridinium-based catalysts (e.g., Fukuzumi's catalyst) are strongly oxidizing and can be effective when other catalysts fail.[1][4]

A comparison of redox potentials can guide your choice, but empirical screening is often necessary for optimal results.[5][6]

Q3: Is an inert atmosphere always necessary?

A3: Not always. The necessity of an inert atmosphere (e.g., argon or nitrogen) is mechanism-dependent.

  • Inert Atmosphere Required: If the reaction is sensitive to oxygen (e.g., if oxygen quenches the excited state of the catalyst or reacts with a key radical intermediate to form unwanted peroxides), then degassing the solvent and running the reaction under an inert atmosphere is crucial.[1][8] Control experiments show that performing some reactions under an air or oxygen atmosphere can result in a complex reaction mixture or no product.[1]

  • Air Atmosphere Tolerated/Required: In many oxidative functionalizations of dihydroquinoxalinones, molecular oxygen from the air serves as the terminal oxidant, regenerating the photocatalyst from its reduced state.[3][4] In these cases, the reaction is performed open to the air or under an air atmosphere.[4]

Always check the specific literature precedent for your transformation. When in doubt, running a control experiment under an inert atmosphere versus in air will determine the role of oxygen in your system.

Section 2: Core Troubleshooting Guide

This section is organized by common experimental problems. Each problem is followed by a series of potential causes and actionable solutions.

Problem 1: Low or No Product Conversion

This is the most common issue. A systematic approach is required to diagnose the root cause.

Troubleshooting Low Yield Start Low / No Conversion Check_Light Is the Light Source Correct? Start->Check_Light Check_Atmosphere Is the Atmosphere Correct? Check_Light->Check_Atmosphere Yes Sol_Wavelength Match Wavelength to Catalyst Absorbance Check_Light->Sol_Wavelength No Sol_Intensity Increase Light Intensity or Reaction Time Check_Light->Sol_Intensity Maybe Check_Reagents Are Reagents Pure & Dry? Check_Atmosphere->Check_Reagents Yes Sol_Degas Degas Solvent Thoroughly (Freeze-Pump-Thaw) Check_Atmosphere->Sol_Degas No (Inert Needed) Sol_Air Ensure Air Access (if O₂ is oxidant) Check_Atmosphere->Sol_Air No (Air Needed) Check_Catalyst Is the Catalyst Active? Check_Reagents->Check_Catalyst Yes Sol_Purify Purify Starting Materials & Use Anhydrous Solvent Check_Reagents->Sol_Purify No Sol_New_Cat Use a Fresh Batch of Photocatalyst Check_Catalyst->Sol_New_Cat No

Caption: Decision workflow for troubleshooting low reaction conversion.

Cause A: Inadequate Light Source (Wavelength or Intensity)

  • The Science: The photocatalyst can only be excited by photons it can absorb. The reaction rate is also often dependent on photon flux (light intensity).[9] If the wavelength of your light source does not overlap with the absorbance spectrum of your catalyst, no reaction will occur.[10] Similarly, insufficient light intensity can lead to very slow or stalled reactions.[11][12]

  • Solutions:

    • Verify Wavelength: Ensure your LED or lamp's emission wavelength matches the catalyst's absorption maximum. For many common catalysts (Ru, Ir, Eosin Y), blue LEDs (≈450-465 nm) are effective.[1][4]

    • Increase Intensity: Move the reaction vessel closer to the light source or use a more powerful lamp. Note that excessive heat can be detrimental, so use a fan for cooling.

    • Check for Obstructions: Ensure the reaction vial is clean and transparent at the required wavelength.

Cause B: Incorrect Reaction Atmosphere (Oxygen Inhibition or Starvation)

  • The Science: As discussed in the FAQs, oxygen can be a reaction-killer or a required reagent. Unwanted oxygen can quench the catalyst's excited state, preventing the desired electron transfer. Conversely, if oxygen is the terminal oxidant, an overly sealed vessel or insufficient headspace can starve the reaction.[1]

  • Solutions:

    • For Anaerobic Reactions: Improve your degassing technique. Standard sparging with an inert gas for 30-60 minutes is good, but for highly sensitive reactions, the freeze-pump-thaw method (3 cycles) is superior.[13][14] Use sealed vials with septa and maintain a positive pressure of inert gas.[15]

    • For Aerobic Reactions: Ensure the reaction is not hermetically sealed. Use a needle to pierce the septum or simply cap the vial loosely to allow for air exchange.[4]

Cause C: Impure or Wet Reagents/Solvents

  • The Science: Water and other protic impurities can interfere with radical intermediates or alter the catalyst's performance. Impurities in starting materials can act as quenchers or participate in side reactions.[16][17]

  • Solutions:

    • Use Anhydrous Solvents: Use freshly opened, sealed anhydrous solvents.[15]

    • Purify Substrates: If yields are consistently low, purify the dihydroquinoxalinone and coupling partner via recrystallization or column chromatography.[16]

    • Dry Glassware: Always oven-dry all glassware before use.[15]

Problem 2: Formation of Side Products or Decomposition

Observing multiple spots on TLC or complex mixtures in your crude NMR points to issues with selectivity or stability.

Cause A: Over-oxidation or Product Degradation

  • The Science: The desired product may itself be photosensitive or susceptible to oxidation under the reaction conditions, leading to subsequent reactions or decomposition.[18] This is especially true with prolonged reaction times or high light intensity.

  • Solutions:

    • Monitor Reaction Progress: Run a time-course study by taking aliquots every hour. Stop the reaction once the starting material is consumed, before significant side products appear.

    • Reduce Light Intensity: Move the reaction further from the light source or use a lower-wattage lamp.

    • Filter the Light: If you suspect UV degradation from a broad-spectrum lamp, use a filter to allow only the desired visible wavelengths to pass.

Cause B: Incorrect Solvent Choice

  • The Science: The solvent influences the stability and reactivity of charged intermediates and the solubility of reagents.[19][20] A suboptimal solvent can favor undesired reaction pathways. For example, in some dihydroquinoxalinone functionalizations, chlorinated solvents like CHCl₃ or DCM provide superior yields compared to polar aprotic solvents like CH₃CN or DMF.[4]

  • Solutions:

    • Perform a Solvent Screen: Test a range of solvents with varying polarities and properties. Common choices to screen include CH₃CN, DCM, CHCl₃, and Dioxane.[4]

    • Check Solubility: Ensure all components, especially the catalyst, are fully dissolved at the reaction concentration.

Solvent Typical Observation in DHQ Reactions Rationale
CH₃CN Often a good starting point, but can sometimes lead to byproducts.High polarity can stabilize charged intermediates.
CHCl₃ / DCM Frequently provides the highest yields for specific C-H functionalizations.[4]Stabilizes key intermediates in certain oxidative pathways.
DMF / DMSO Use with caution; can sometimes participate in or inhibit the reaction.High boiling point, but potential for side reactions.
Dioxane A less polar option that may improve selectivity in some cases.Can be useful if less polar conditions are required.

Section 3: Key Experimental Protocols

This section provides a baseline protocol for a typical photocatalytic reaction.

Protocol 1: General Procedure for Photocatalytic C-H Functionalization

This protocol is a representative example based on common literature procedures.[1][4]

Materials & Equipment:

  • Oven-dried 2 mL vial with a magnetic stir bar and a screw cap with a septum.

  • Photocatalyst (e.g., 9,10-phenanthrenedione, 5 mol%).

  • 3,4-Dihydroquinoxalin-2-one (1.0 equiv).

  • Coupling Partner (1.0–1.3 equiv).

  • Anhydrous solvent (e.g., CHCl₃, 0.1 M).

  • Blue LED light source (e.g., 455 nm), equipped with a cooling fan.[4]

Step-by-Step Procedure:

  • Preparation: To the oven-dried vial, add the 3,4-dihydroquinoxalin-2-one, the coupling partner, the photocatalyst, and the stir bar.

  • Atmosphere Setup (Choose one):

    • For Aerobic Reactions: Add the anhydrous solvent via syringe. Pierce the septum with a needle to allow air exchange.

    • For Anaerobic Reactions: Seal the vial with the septum cap. Purge the vial with argon or nitrogen for 5-10 minutes. Add the degassed anhydrous solvent via syringe.

  • Reaction: Place the vial on a magnetic stir plate approximately 5-10 cm from the blue LED light source. Turn on the stirring, cooling fan, and light source.

  • Monitoring: Allow the reaction to proceed for the specified time (e.g., 24 hours), monitoring by TLC or LC-MS if desired.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the desired product. Note: For certain products, using silica gel deactivated with Et₃N may be necessary to prevent decomposition during purification.[1]

References

  • Jurado-Ladavica, M., et al. (2022). Photocatalytic Functionalization of Dihydroquinoxalin‐2‐Ones with Pyrazolones. European Journal of Organic Chemistry. Available at: [Link]

  • Li, W., et al. (2024). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. National Institutes of Health. Available at: [Link]

  • St. Onge, B. J., et al. (2016). Advances in Photocatalysis: A Microreview of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations. National Institutes of Health. Available at: [Link]

  • St. Onge, B. J., et al. (2016). Advances in Photocatalysis: A Microreview of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations. ACS Publications. Available at: [Link]

  • Artigas, L., et al. (2023). Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light. The Journal of Organic Chemistry. Available at: [Link]

  • Gaya, U. I., & Abdullah, A. H. (2008). Recent advances in nano-photocatalysts for organic synthesis. Journal of the Saudi Chemical Society.
  • Artigas, L., et al. (2023). Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light. ACS Organic & Inorganic Au. Available at: [Link]

  • Vila, C., & Pedro, J. R. (2022). Catalytic Nucleophilic and Electrophilic Functionalization of Dihydroquinoxalin‐2‐ones. European Journal of Organic Chemistry. Available at: [Link]

  • Dadashi-Silab, S., et al. (2016). Photocatalysis in organic and polymer synthesis. Chemical Society Reviews. Available at: [Link]

  • Rangarajan, G., et al. (2018). High-Performance Photocatalysts for Organic Reactions. ResearchGate. Available at: [Link]

  • Gualandi, A., et al. (2020). Photocatalysis with organic dyes: facile access to reactive intermediates for synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sandoval, A., et al. (2021). Assessing the effect of light intensity and light wavelength spectra on the photoreduction of formic acid using a graphene oxide material. ResearchGate. Available at: [Link]

  • Pap, Z., et al. (2021). Wavelength Dependence of the Photocatalytic Performance of Pure and Doped TiO2 Photocatalysts—A Reflection on the Importance of UV Excitability. MDPI. Available at: [Link]

  • Isac, L., et al. (2021). The Influence of Light Irradiation on the Photocatalytic Degradation of Organic Pollutants. MDPI. Available at: [Link]

  • Artigas, L., et al. (2023). Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light. ACS Publications. Available at: [Link]

  • Toption Instrument. (2024). Optimal Installation Techniques for Photocatalytic Reactors. YouTube. Available at: [Link]

  • Shanghai 3S Technology. (2024). Selection of reaction conditions for photocatalytic reactors?. Available at: [Link]

  • Vila, C., et al. (2022). Photocatalytic Functionalization of Dihydroquinoxalin‐2‐Ones with Pyrazolones. European Journal of Organic Chemistry. Available at: [Link]

  • Pieber, B., & König, B. (2021). Emerging concepts in photocatalytic organic synthesis. National Institutes of Health. Available at: [Link]

  • Raymahasay, A., et al. (2019). Photocatalytic Reactor Design: Guidelines for Kinetic Investigation. ACS Publications. Available at: [Link]

  • Wikipedia. Degassing. Available at: [Link]

  • ResearchGate. Proposed quenching pathways involving iridium photosensitizers. Available at: [Link]

  • Wang, Z., et al. (2023). Best practices for experiments and reporting in photocatalytic CO2 reduction. ResearchGate. Available at: [Link]

  • Chemistry World. (2019). Light intensity changes can switch photocatalyst between one- and two-photon mechanisms. Available at: [Link]

  • Pina, K. G., et al. (2022). Enhanced Photostability and Photoactivity of Ruthenium Polypyridyl-Based Photocatalysts by Covalently Anchoring Onto Reduced Graphene Oxide. National Institutes of Health. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Degas Solvents. Available at: [Link]

  • ResearchGate. Effect of light sources upon the photocatalytic properties of different photocatalysts. Available at: [Link]

  • Shimadzu. 5 Degassing Methods. Available at: [Link]

  • Semantic Scholar. Photocatalytic Functionalization of Dihydroquinoxalin‐2‐ones with Pyrazolones. Available at: [Link]

  • Artigas, L., et al. (2023). Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light. PubMed Central. Available at: [Link]

  • Morozkov, G. V., et al. (2022). Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis. Dalton Transactions. Available at: [Link]

  • Chen, J., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. Available at: [Link]

  • Dolan, J. W. (2014). Mobile-Phase Degassing: What, Why, and How. LCGC International. Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions. Available at: [Link]

  • Ashfold, M. N. R., et al. (2021). Solvent Effects on Ultrafast Photochemical Pathways. PubMed. Available at: [Link]

  • Adtech. (2020). Gas Degassing Method. Available at: [Link]

  • Macmillan Group. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. Available at: [Link]

  • ResearchGate. Reaction screening and optimization. Available at: [Link]

  • Sci-Hub. Solvent Effects on the Thermal and Photochemical Reactions. Available at: [Link]

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Technical Support Center: Regioselective Synthesis of Substituted Quinoxalinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective synthesis of substituted quinoxalinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoxalinone synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and enhance your experimental success.

Introduction: The Challenge of Regioselectivity in Quinoxalinone Synthesis

Quinoxalin-2-ones are a vital class of N-heterocycles, forming the core scaffold of numerous pharmacologically active compounds. Their synthesis, most commonly through the condensation of an o-phenylenediamine with an α-keto acid or ester, is often straightforward. However, a significant challenge arises when using an asymmetrically substituted o-phenylenediamine, as this can lead to the formation of two distinct regioisomers (e.g., 6- and 7-substituted quinoxalinones). Controlling the regiochemical outcome of this reaction is paramount for the efficient synthesis of the desired bioactive molecule and for simplifying downstream purification processes.

This guide provides practical, field-proven insights into understanding and controlling the factors that govern regioselectivity in quinoxalinone synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of substituted quinoxalinones.

Issue 1: Poor Regioselectivity - Obtaining a Mixture of Isomers

Question: My reaction is producing a nearly 1:1 mixture of the 6- and 7-substituted quinoxalinone regioisomers. How can I improve the selectivity to favor one isomer over the other?

Answer: Achieving high regioselectivity is often a matter of fine-tuning the reaction conditions to exploit the subtle electronic differences between the two amino groups of the substituted o-phenylenediamine. The key is to modulate the nucleophilicity of these amino groups. Here’s a systematic approach to troubleshoot this common issue:

Underlying Principle: The Role of pH in Directing the Reaction

The regioselectivity of the condensation reaction is primarily governed by the initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto a carbonyl group of the α-keto acid/ester. The more nucleophilic amino group will react preferentially. The nucleophilicity of the amino groups is influenced by the electronic nature of the substituent on the aromatic ring and can be further modulated by the pH of the reaction medium.

  • Acidic Conditions: In the presence of an acid, the more basic amino group will be preferentially protonated. This protonation deactivates it towards nucleophilic attack. Consequently, the less basic (and now more nucleophilic) amino group will initiate the reaction.

  • Basic Conditions: Under basic or neutral conditions, the electronic effects of the substituent on the o-phenylenediamine play a more direct role. The amino group that is more electronically enriched (more nucleophilic) will react faster.

Workflow for Optimizing Regioselectivity

G start Problem: Poor Regioselectivity (Mixture of Isomers) acid_base Modulate Reaction pH start->acid_base acidic Acidic Conditions (e.g., Acetic Acid) acid_base->acidic To favor the less basic amine's attack basic Basic Conditions (e.g., Triethylamine) acid_base->basic To favor the more nucleophilic amine's attack solvent Optimize Solvent acidic->solvent basic->solvent methanol Methanol (Often favors higher selectivity) solvent->methanol Good starting point ethanol Ethanol solvent->ethanol other_solvents Acetonitrile, DCM (May decrease selectivity) solvent->other_solvents temp Adjust Temperature methanol->temp ethanol->temp other_solvents->temp rt Room Temperature (Favors kinetic product) temp->rt heated Elevated Temperature (May favor thermodynamic product) temp->heated characterize Characterize Isomer Ratio (1H NMR, HPLC) rt->characterize heated->characterize

Caption: Troubleshooting workflow for poor regioselectivity.

Step-by-Step Protocol for Regioselective Synthesis:

Protocol for Favoring the 7-Substituted Isomer (Acidic Conditions) [1]

This protocol is generally effective when the substituent on the o-phenylenediamine is electron-withdrawing (e.g., -NO₂, -Cl, -CF₃). In these cases, the amino group meta to the substituent is more basic and will be protonated, leading to the preferential formation of the 7-substituted quinoxalinone.

  • Reaction Setup: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 equiv) and the α-ketoester (1.2 equiv) in methanol.

  • Acid Addition: Add acetic acid (2.0-5.0 equiv). The optimal amount may need to be screened.[2]

  • Reaction: Stir the mixture at room temperature or gently heat to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting residue can then be purified by column chromatography on silica gel to isolate the major 7-substituted regioisomer.

Protocol for Favoring the 6-Substituted Isomer (Basic Conditions) [1]

This protocol is often successful for o-phenylenediamines with electron-donating substituents (e.g., -CH₃, -OCH₃). The amino group para to the substituent is typically more nucleophilic and will react preferentially under basic or neutral conditions.

  • Reaction Setup: Dissolve the substituted o-phenylenediamine (1.0 equiv) and the α-ketoester (1.2 equiv) in methanol.

  • Base Addition: Add triethylamine (TEA) (3.0-5.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature. These reactions may be slower than their acid-catalyzed counterparts.

  • Work-up and Purification: Once the reaction is complete, remove the solvent and the base under reduced pressure. Purify the crude product by column chromatography to isolate the major 6-substituted regioisomer.

Comparative Table of Reaction Conditions and Regioselectivity

Substituent on o-PhenylenediamineConditionSolventTemperatureMajor IsomerRegioselectivity (approx. ratio)
4-NitroAcetic Acid (5 equiv)MethanolRoom Temp7-Nitro>15:1[2]
4-NitroTriethylamine (5 equiv)MethanolRoom Temp6-Nitro>10:1
4-MethylAcetic Acid (5 equiv)MethanolRoom Temp7-Methyl~10:1
4-MethylNeutralMethanolRoom Temp6-Methyl~4:1
4-ChloroAcetic Acid (2 equiv)EthanolRoom Temp7-Chloro~10:1[2]
Issue 2: Difficulty in Differentiating and Characterizing Regioisomers

Question: I have isolated what I believe to be a single regioisomer, but I am unsure how to definitively confirm its structure as either the 6- or 7-substituted product.

Answer: Unambiguous characterization of regioisomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. While 1D ¹H and ¹³C NMR provide initial clues, 2D NMR techniques, particularly the Nuclear Overhauser Effect (NOE), are often required for definitive assignment.

Workflow for Isomer Characterization

G start Isolated Isomer of Unknown Regiochemistry nmr_1d Acquire 1D NMR Spectra (¹H and ¹³C) start->nmr_1d analysis Analyze Coupling Constants and Chemical Shifts nmr_1d->analysis nmr_2d Acquire 2D NMR Spectra cosy COSY (Identify H-H correlations) nmr_2d->cosy hsqc HSQC (Identify C-H correlations) nmr_2d->hsqc hmbc HMBC (Identify long-range C-H correlations) nmr_2d->hmbc noe NOESY/ROESY (Identify through-space correlations) nmr_2d->noe structure Assign Structure cosy->structure hsqc->structure hmbc->structure noe_analysis Analyze NOE Correlations for Spatial Proximity noe->noe_analysis analysis->nmr_2d If ambiguity remains noe_analysis->structure

Caption: Workflow for the characterization of quinoxalinone regioisomers.

Using ¹H NMR:

  • Chemical Shifts and Splitting Patterns: The substitution pattern on the benzene ring of the quinoxalinone will give rise to characteristic splitting patterns.

    • For a 6-substituted isomer, you will typically observe an AX system (two doublets) and a singlet (or a narrow doublet depending on the substituent).

    • For a 7-substituted isomer, you will often see an ABX system (a doublet, a doublet of doublets, and a narrow doublet).

  • Coupling Constants: The magnitude of the proton-proton coupling constants (J-values) can help distinguish between ortho, meta, and para relationships, aiding in the assignment of the substitution pattern.

Using NOE Spectroscopy (NOESY/ROESY):

The Nuclear Overhauser Effect (NOE) is a through-space correlation that is observed between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds.[3] This is particularly useful for differentiating quinoxalinone regioisomers.

  • For a 7-substituted quinoxalinone: Irradiation of the N1-H proton should show an NOE correlation to the proton at the C8 position. The proton at C8 is adjacent to the nitrogen at position 1.

  • For a 6-substituted quinoxalinone: Irradiation of the N1-H proton will show an NOE correlation to the proton at the C5 position.

Example: Differentiating 6- and 7-Nitroquinoxalin-2(1H)-one

IsomerProtonExpected ¹H Chemical Shift (ppm, approx.)Key NOE Correlation (Irradiate N1-H)
7-Nitro H-5~8.2 (d)H-8
H-6~7.9 (dd)
H-8~7.5 (d)
6-Nitro H-5~8.5 (d)H-5
H-7~8.1 (dd)
H-8~7.6 (d)

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in quinoxalinone synthesis?

A1: The two primary factors are:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the substituent on the o-phenylenediamine ring alters the nucleophilicity of the two amino groups.

  • Reaction pH: The acidity or basicity of the reaction medium can be used to selectively protonate (and deactivate) the more basic amino group, thereby directing the reaction to the other nitrogen.

Q2: I am using an o-phenylenediamine with a strong electron-donating group. Which conditions should I start with to achieve high regioselectivity?

A2: For a strong electron-donating group (e.g., -OCH₃, -NH₂), the para-amino group is generally the more nucleophilic. Therefore, starting with neutral or basic conditions (e.g., using triethylamine as a base in methanol at room temperature) is recommended to favor the formation of the 6-substituted quinoxalinone.

Q3: Can steric hindrance from the substituent on the o-phenylenediamine influence regioselectivity?

A3: While electronic effects are typically dominant, significant steric hindrance from a bulky substituent can influence the regiochemical outcome by impeding the approach of the α-keto acid to the adjacent amino group. However, for many common substituents, this effect is less pronounced than the electronic and pH-mediated effects.[2]

Q4: My regioisomers are inseparable by standard silica gel chromatography. What are my options?

A4: If your regioisomers are difficult to separate, consider the following:

  • Chromatography Optimization: Try different solvent systems, or consider using a different stationary phase such as alumina or reverse-phase silica. Adding a small amount of acid or base to the mobile phase can sometimes improve separation.

  • Recrystallization: Carefully screen different solvents for recrystallization. It's possible that one regioisomer is significantly less soluble in a particular solvent.

  • Derivatization: If the isomers have a reactive handle (like the N-H of the quinoxalinone), you could try a derivatization reaction. The resulting derivatives may have different physical properties that allow for easier separation, after which the protecting group can be removed.

Q5: How can I predict the regiochemical outcome before running the reaction?

A5: A good prediction can be made by considering the electronic properties of your substituted o-phenylenediamine.

  • Identify the more basic amino group: The amino group that is more electron-rich will be more basic. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it.

  • Acidic conditions will favor reaction at the less basic nitrogen.

  • Basic or neutral conditions will favor reaction at the more nucleophilic (electron-rich) nitrogen. Computational chemistry can also be a powerful predictive tool, allowing for the calculation of the relative activation barriers for the reaction at each nitrogen.

Mechanistic Insight: Acid-Catalyzed Regioselective Synthesis

The following diagram illustrates the mechanism for the acid-catalyzed condensation of a 4-substituted o-phenylenediamine with an α-ketoester, leading to the preferential formation of the 7-substituted quinoxalinone.

G cluster_0 Step 1: Selective Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization and Dehydration start_materials 4-Substituted o-Phenylenediamine + α-Ketoester protonation Protonation of the more basic (meta) amino group by H⁺ start_materials->protonation H⁺ (e.g., AcOH) protonated_amine Protonated intermediate protonation->protonated_amine attack Attack by the less basic (para) amino group on the keto-carbonyl protonated_amine->attack intermediate1 Tetrahedral Intermediate attack->intermediate1 cyclization Intramolecular attack by the second amino group on the ester carbonyl intermediate1->cyclization dehydration Dehydration and aromatization cyclization->dehydration product 7-Substituted Quinoxalinone (Major Product) dehydration->product

Caption: Mechanism of acid-catalyzed regioselective quinoxalinone synthesis.

References

  • Lu, Q., et al. (2020). Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base. HETEROCYCLES, 100(5), 768-777. Available at: [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University. Available at: [Link]

  • Chemistry LibreTexts (2024). 22: Nuclear Overhauser Effect (NOE). Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry (2018). NOESY and ROESY. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Quinoxalinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoxalinone derivatives. This guide is designed to provide expert insights and practical solutions to one of the most common hurdles in the synthesis and application of this important class of heterocyclic compounds: poor solubility. Quinoxalinone scaffolds are prevalent in medicinal chemistry and materials science, but their planar, aromatic nature often leads to strong crystal lattice energy and low solubility in common reaction solvents, complicating synthesis, purification, and biological screening.[1][2]

This document moves beyond simple protocol recitation. It delves into the underlying chemical principles governing solubility and provides structured, field-proven troubleshooting strategies to help you optimize your reaction conditions, improve yields, and accelerate your research.

Frequently Asked Questions (FAQs)
Q1: Why do my quinoxalinone derivatives have such poor solubility?

Answer: The limited solubility of quinoxalinone derivatives is primarily rooted in their molecular structure. Several factors contribute to this:

  • High Crystal Lattice Energy: The planar structure of the fused benzene and pyrazine rings allows for efficient π-π stacking in the solid state.[1] This creates a highly stable and tightly packed crystal lattice. A significant amount of energy is required to overcome these intermolecular forces and dissolve the compound, a principle that governs the general solubility equation.[3]

  • Molecular Polarity: While the presence of nitrogen heteroatoms and the ketone group introduces polarity, the large, non-polar aromatic surface often dominates, leading to poor solubility in highly polar solvents like water.[4] Conversely, they may also be too polar to dissolve well in purely non-polar solvents like hexane.

  • Hydrogen Bonding: The N-H and C=O groups in quinoxalin-2(1H)-ones can participate in strong intermolecular hydrogen bonding, further stabilizing the crystal lattice and increasing the energy barrier to dissolution.[5]

Q2: What are the best starting solvents to screen for my reaction?

Answer: There is no single universal solvent, but a logical screening process based on solvent properties is the most effective approach. The most commonly successful solvents for quinoxalinone synthesis are polar aprotic solvents, which can engage in dipole-dipole interactions without disrupting hydrogen bonding sites on the reactants as much as protic solvents might.

Start your screening with the following:

  • Dimethyl Sulfoxide (DMSO): Often the first choice. Its high polarity and strong hydrogen bond accepting ability make it excellent for dissolving many complex organic molecules, including quinoxalines.[6][7] It is also a suitable oxidant in some syntheses when heated.[7]

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a highly effective polar aprotic solvent for dissolving quinoxalinone derivatives.[8][9]

  • Acetonitrile (MeCN): A less polar option than DMSO or DMF, but still effective for many reactions and generally easier to remove under vacuum.[10]

  • Ethanol (EtOH) or other Alcohols: While protic, ethanol can be a good "green" solvent choice, particularly for the condensation of o-phenylenediamines with dicarbonyl compounds.[7][8] Sometimes, using it at reflux is necessary to achieve sufficient solubility.

The choice of solvent can significantly affect reaction outcomes, so screening is a critical optimization step.[11]

Q3: How does increasing the reaction temperature improve solubility?

Answer: For the vast majority of solid organic compounds, solubility increases with temperature.[12][13] This is because the dissolution process is typically endothermic, meaning it requires an input of energy.

The causality is as follows:

  • Overcoming Lattice Energy: Thermal energy (heat) provides the energy required to break the intermolecular bonds (π-stacking, hydrogen bonds) holding the quinoxalinone molecules together in the crystal lattice.[12]

  • Le Châtelier's Principle: For an endothermic dissolution process, heat can be viewed as a reactant. Adding heat to the system causes the equilibrium to shift toward the products (the dissolved state) to counteract the temperature increase.[14][15]

Therefore, refluxing the reaction mixture is a common and effective strategy to maintain the solubility of recalcitrant starting materials and intermediates.

Troubleshooting Guide: Reaction Stalls & Heterogeneous Mixtures

This section addresses specific issues you may encounter during your experiments. Follow the logical flow to diagnose and solve the problem.

Problem 1: My reaction mixture is a slurry, and the reaction is not proceeding to completion.
  • Probable Cause: The concentration of your starting material or a key intermediate exceeds its solubility limit in the chosen solvent at the reaction temperature. The undissolved solid cannot effectively participate in the reaction.

  • Suggested Solutions:

    • Increase Temperature: If thermally stable, gradually increase the reaction temperature towards the solvent's boiling point. Monitor for reaction progress by TLC or LC-MS.

    • Employ a Co-Solvent System: Introduce a second, miscible solvent to modify the overall polarity of the reaction medium. This is a powerful technique to solubilize non-polar compounds in aqueous or highly polar systems.[16][17] For example, if your primary solvent is ethanol, adding a small percentage of DMSO or THF can significantly boost solubility.

    • Change to a More Effective Solvent: If temperature and co-solvents fail, switch to a solvent with a higher solubilizing capacity for your specific derivative, such as DMSO or DMF.[6][9]

    • Reduce Reactant Concentration: While not ideal for throughput, running the reaction at a higher dilution can maintain a homogeneous solution. This is often a last resort but can be diagnostic.

Problem 2: The reaction starts, but the product precipitates out, leading to a "coated" starting material and a stalled reaction.
  • Probable Cause: The product of the reaction is significantly less soluble than the starting materials in the chosen solvent. This is common for quinoxalinones, which are often more crystalline and less soluble than their acyclic precursors.

  • Suggested Solutions:

    • High-Temperature, High-Solvency System: The best approach is to run the reaction in a high-boiling-point solvent where both starting materials and the product are soluble, such as DMSO or DMF, often at elevated temperatures (e.g., >100 °C).[7]

    • Solvent Mixture Optimization: Design a solvent system where the product has at least moderate solubility. Refer to the solvent screening protocol below.

    • Ultrasound Irradiation: The use of an ultrasonic bath can help break up precipitated material and promote dissolution through cavitation, enhancing mass transfer in a heterogeneous mixture.[18]

Problem 3: I am using a "green" solvent like water or ethanol, but nothing is dissolving.
  • Probable Cause: Many quinoxalinone cores are too lipophilic to dissolve in purely aqueous or simple alcohol systems at room temperature.[1][4]

  • Suggested Solutions:

    • Use of Co-solvents: Adding a water-miscible organic solvent like isopropyl alcohol (IPA) or THF can increase the solubility of organic substrates in water.[18]

    • Natural Deep Eutectic Solvents (NADESs): For certain condensation reactions, a mixture of choline chloride and water can act as a highly effective medium, promoting rapid and clean reactions at room temperature even for poorly soluble substrates.[19]

    • Phase-Transfer Catalysis: If one reactant is water-soluble and the other is organic-soluble, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used to shuttle the aqueous reactant into the organic phase for the reaction to occur.

Diagrams and Workflows
Troubleshooting Workflow for Poor Solubility

The following diagram outlines a logical decision-making process for addressing solubility issues in your quinoxalinone reactions.

G start Poor Solubility Observed (Heterogeneous Mixture) check_temp Is Reaction at Reflux Temperature? start->check_temp increase_temp ACTION: Increase Temperature check_temp->increase_temp No check_solvent Is the Solvent Optimal (e.g., DMSO, DMF)? check_temp->check_solvent Yes check_success Is Reaction Homogeneous? increase_temp->check_success change_solvent ACTION: Switch to a Stronger Solvent (See Protocol 1) check_solvent->change_solvent No use_cosolvent ACTION: Introduce a Co-solvent (e.g., THF, Dioxane) check_solvent->use_cosolvent Yes change_solvent->check_success use_cosolvent->check_success proceed Proceed with Reaction check_success->proceed Yes consider_alt Consider Advanced Methods: - Sonication - Phase-Transfer Catalysis - Higher Dilution check_success->consider_alt No

Caption: A decision tree for troubleshooting poor solubility.

Mechanism of Co-Solvency

This diagram illustrates how a co-solvent improves the solubility of a non-polar solute in a polar solvent.

G cluster_0 Poor Solubility cluster_1 Improved Solubility with Co-Solvent solute1 Quinoxalinone (Non-Polar) solvent1 Primary Solvent (e.g., Water) (Polar) solute1->solvent1 Mismatch solute2 Quinoxalinone cosolvent Co-Solvent (e.g., THF) (Amphiphilic) solute2->cosolvent Favorable Interaction solvent2 Primary Solvent cosolvent->solvent2 Favorable Interaction

Caption: How co-solvents bridge polarity gaps.

Data & Protocols
Table 1: Properties of Common Solvents for Quinoxalinone Reactions

This table provides key properties of solvents frequently used in the synthesis of heterocyclic compounds. Use this data to make informed decisions when selecting a primary solvent or co-solvent.

SolventFormulaBoiling Point (°C)Dielectric Constant (ε at 20°C)Polarity IndexType
WaterH₂O10080.110.2Polar Protic
Dimethyl Sulfoxide (DMSO)C₂H₆OS18946.77.2Polar Aprotic
N,N-Dimethylformamide (DMF)C₃H₇NO15336.76.4Polar Aprotic
Acetonitrile (MeCN)C₂H₃N8237.55.8Polar Aprotic
Ethanol (EtOH)C₂H₆O7824.55.2Polar Protic
Tetrahydrofuran (THF)C₄H₈O667.64.0Polar Aprotic
TolueneC₇H₈1112.42.4Non-Polar
DioxaneC₄H₈O₂1012.24.8Non-Polar

Data compiled from various sources, including reference[20].

Experimental Protocols

Objective: To quickly determine an effective solvent for a specific quinoxalinone derivative before committing to a large-scale reaction.

Methodology:

  • Preparation: Dispense approximately 5-10 mg of your quinoxalinone derivative into several small, labeled vials (e.g., 1-dram vials).

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from Table 1.

  • Room Temperature Test: Vigorously vortex or agitate each vial at room temperature for 1-2 minutes. Visually inspect for dissolution. Note any solvents that achieve full dissolution.

  • Elevated Temperature Test: For vials that did not show complete dissolution, place them on a heat block or in a heated oil bath. Gradually increase the temperature in increments of 20 °C (do not exceed the solvent's boiling point).

  • Observation: After 1-2 minutes at each temperature increment, remove the vial and inspect for dissolution. The solvent that dissolves the compound at the lowest temperature is often the most suitable choice for the reaction.

  • Documentation: Record your observations in a table to guide future experiments.

Objective: To solubilize a reactant in a system where it is poorly soluble in the primary solvent.

Methodology:

  • Initial Setup: In your reaction flask, suspend the poorly soluble quinoxalinone derivative in the primary reaction solvent (e.g., ethanol).

  • Co-Solvent Addition: While stirring, add a more powerful, miscible co-solvent (e.g., DMSO or THF) dropwise. Start with a small volume, typically 5-10% of the total reaction volume (v/v).

  • Observe for Dissolution: Continue stirring and observe if the solid dissolves. If the mixture remains heterogeneous, you can slowly increase the percentage of the co-solvent.

  • Temperature Adjustment: If necessary, gently heat the mixture. The combined effect of the co-solvent and increased temperature is often sufficient to achieve a homogeneous solution.[17]

  • Initiate Reaction: Once the starting materials are fully dissolved, add any remaining reagents to initiate the reaction.

References
  • RSC Advances. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles. Royal Society of Chemistry.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • National Institutes of Health. (2024).
  • Solubility of Things. (n.d.).
  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Organic Chemistry Portal. (2024). Synthesis of quinoxalinones.
  • Journal of Pharmaceutical Negative Results. (n.d.).
  • Cayman Chemical. (2022).
  • Royal Society of Chemistry. (2021). Comprehensive Medicinal Chemistry.
  • ResearchGate. (2025).
  • Molecules. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]

  • Green Chemistry. (2022).
  • The Journal of Organic Chemistry. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant.
  • BenchChem. (2025). Quinoxalinone Synthesis: A Technical Troubleshooting Guide.
  • Chemistry LibreTexts. (2023).
  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility.
  • National Center for Biotechnology Information. (2018). Heterocycles in Medicinal Chemistry. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds.
  • YouTube. (2020).
  • ResearchGate. (2024). Recent Advances in the Synthesis and Reactivity of Quinoxaline.
  • PubMed Central. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines.
  • ResearchGate. (2022). Sustainable Approaches Towards the Synthesis of Quinoxalines.
  • Chemistry LibreTexts. (2022).
  • Prof. Murov's Orgsoltab. (n.d.). Common Organic Solvents: Table of Properties.

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Technical Support Center: 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic intermediate. Quinoxalinone derivatives are pivotal scaffolds in the development of novel therapeutics, including kinase inhibitors and antimicrobial agents[1][2]. However, like many complex organic molecules, the stability of this compound can be a critical factor influencing experimental reproducibility and the overall success of a research campaign.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability-related challenges. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your compound and the reliability of your data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered by researchers. Each answer provides a mechanistic explanation for the observed problem and offers a clear, actionable solution.

Question 1: My solid sample of this compound, which was initially off-white, has developed a yellow or brownish tint over time. What is causing this discoloration and is the compound still viable for my experiments?

Answer:

This is a classic indicator of degradation, most commonly through oxidation and/or photodegradation.

  • Causality (The "Why"): The dihydroquinoxalinone core is susceptible to oxidation. The presence of two nitrogen atoms within the heterocyclic ring system can facilitate the loss of electrons. Under aerobic conditions (exposure to air) and particularly when energized by light (UV or even ambient laboratory light), the dihydro- form can oxidize to the more conjugated quinoxalin-2(1H)-one species. This newly formed conjugated system absorbs light at longer wavelengths, resulting in the observed yellow/brown color. A recent study on quinoxalin-2(1H)-one highlighted its ability to form a stable radical anion, which can activate atmospheric dioxygen, suggesting a high susceptibility of this scaffold to oxidative processes[3].

  • Actionable Advice: Do not assume the compound is unusable, but you must verify its purity before proceeding. A discolored sample is a significant red flag for compromised integrity.

    • Purity Assessment: Perform a purity analysis using HPLC-UV or LC-MS. Compare the chromatogram of the discolored sample to a reference standard or to the data from a freshly opened sample if available. Look for the emergence of new peaks, which would represent degradation products.

    • Solubility Check: A small-scale solubility test can also be informative. Degradation products often have different physical properties, including solubility. If the discolored material shows significantly different solubility characteristics, it is another sign of impurity.

  • Prevention is Key:

    • Storage: Store the solid compound in an amber glass vial to protect it from light.

    • Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen[4][5].

    • Temperature: Store at a reduced temperature (2-8°C or -20°C) to slow the rate of any potential degradation reactions.

Question 2: I am observing precipitation in my stock solution of this compound in DMSO, even at concentrations that should be soluble. What is happening?

Answer:

Precipitation from a DMSO stock solution is a common and frustrating issue, often stemming from two primary causes: moisture absorption by the solvent or compound degradation.

  • Causality (The "Why"):

    • Hygroscopic Nature of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This compound is significantly less soluble in aqueous solutions than in pure DMSO. As the water content in your DMSO increases, the effective solubility of your compound decreases, leading to precipitation.

    • Degradation to Insoluble Products: While less common in anhydrous DMSO, slow degradation can occur. For chlorinated heterocyclic compounds, hydrolysis is a potential risk if sufficient water is present[4]. The resulting degradants may be less soluble and precipitate out of solution.

  • Actionable Advice:

    • Use Anhydrous Solvent: Always use high-purity, anhydrous DMSO for preparing stock solutions. Purchase in small-volume bottles with septa to minimize atmospheric exposure.

    • Proper Solution Handling: Prepare stock solutions and immediately aliquot them into smaller, single-use volumes in tightly sealed vials. This minimizes the number of times the main stock is exposed to air and prevents repeated freeze-thaw cycles, which can also introduce moisture and promote degradation.

    • Filtration: If you must use a solution with slight precipitation, you can attempt to salvage it by centrifuging and filtering through a 0.22 µm syringe filter to remove the insoluble material. However, you must then re-determine the concentration of the filtered solution, as it will be lower than the original target. Preparing a fresh stock is the most scientifically sound approach.

  • Recommended Storage for Solutions:

ParameterGuidelineRationale
Solvent Anhydrous DMSO or DMFMaximizes solubility and minimizes hydrolytic degradation.
Temperature -20°C for short-term, -80°C for long-termReduces molecular motion, significantly slowing degradation kinetics.
Aliquoting Single-use volumesPrevents contamination and repeated freeze-thaw cycles.
Container Tightly sealed, low-volume amber vialsProtects from light and minimizes solvent evaporation/moisture ingress.
Question 3: My biological assay results (e.g., IC50 values) are inconsistent between experiments. Could the stability of this compound in my assay buffer be the culprit?

Answer:

Yes, this is a highly probable cause. The stability of a compound in the final aqueous assay buffer is a critical and often overlooked variable that can dramatically impact experimental reproducibility.

  • Causality (The "Why"): The chemical environment of your assay buffer (pH, presence of nucleophiles, enzymes) can promote degradation over the course of your experiment. The lactam (cyclic amide) bond in the quinoxalinone ring is susceptible to hydrolysis, particularly at non-neutral pH. Furthermore, components in complex cell culture media could potentially react with your compound. If your compound degrades during the incubation period, its effective concentration decreases, leading to an artificially high (less potent) and variable IC50 value.

  • Actionable Advice - A Self-Validating Protocol: You must perform an assay buffer stability study. This protocol is designed to be a self-validating system, directly testing the compound's integrity under your exact experimental conditions.

  • Preparation: Prepare a solution of this compound in your final assay buffer at the highest concentration used in your biological experiments.

  • Incubation: Incubate this solution under the exact conditions as your assay (e.g., 37°C, 5% CO₂).

  • Time Points: At multiple time points (e.g., t=0, 2h, 4h, 8h, 24h, corresponding to your assay duration), take an aliquot of the solution.

  • Quenching: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile (ACN) and vortexing. This precipitates proteins and halts further reactions.

  • Analysis: Centrifuge the quenched samples to pellet any precipitates. Analyze the supernatant by HPLC-UV, monitoring the peak area of the parent compound.

  • Interpretation: Plot the peak area of the parent compound versus time. A stable compound will show a flat line (less than 10% decrease in peak area over the longest time point). A significant decrease indicates instability.

  • Visualization: Workflow for Assay Buffer Stability

    G cluster_prep Preparation cluster_incubate Incubation & Sampling cluster_analysis Analysis cluster_interpret Interpretation A Prepare Compound in Assay Buffer (Highest Conc.) B Incubate under Assay Conditions (e.g., 37°C) A->B C Sample at Time Points (t=0, 2h, 8h, 24h) B->C D Quench Sample with Cold ACN C->D E Centrifuge & Collect Supernatant D->E F Analyze by HPLC-UV E->F G Plot Peak Area vs. Time F->G H <10% Decrease? (Stable) G->H

    Caption: Experimental workflow for determining compound stability in assay buffer.

Proactive Stability Management

Potential Degradation Pathways

Understanding the potential chemical liabilities of this compound allows for proactive measures. The primary suspected pathways are oxidation and hydrolysis.

  • Oxidation: Loss of two hydrogen atoms from the dihydroquinoxalinone ring to form the aromatic 6-Chloroquinoxalin-2(1H)-one. This is often catalyzed by light and oxygen.

  • Hydrolysis: Cleavage of the lactam bond to open the heterocyclic ring. This is typically promoted by strongly acidic or basic conditions.

  • Visualization: Potential Degradation Pathways

    G cluster_pathways Parent 6-Chloro-3,4-dihydro- quinoxalin-2(1H)-one (Parent Compound) Oxidation Oxidation Product (6-Chloroquinoxalin-2(1H)-one) Parent->Oxidation [O] (Air, Light) Hydrolysis Hydrolysis Product (Ring-Opened Amide) Parent->Hydrolysis H₂O (Acid/Base)

    Caption: Key potential degradation pathways for the title compound.

Analytical Protocol

A robust analytical method is essential for verifying the purity and stability of your compound.

Protocol: General Purpose HPLC-UV Purity Analysis

This method provides a starting point for assessing the purity of this compound. It should be optimized for your specific instrumentation and requirements.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1.0 mL of a suitable solvent (e.g., Acetonitrile or Methanol) to make a 1 mg/mL stock solution.

    • Dilute this stock solution to a final concentration of ~50 µg/mL with a 50:50 mixture of Acetonitrile:Water.

  • HPLC System and Conditions:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis, providing good resolution.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape for nitrogen-containing compounds.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA general-purpose gradient to elute the parent and potential impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 2 µLSmall volume to prevent peak broadening.
UV Detection 254 nm and 280 nmAromatic systems typically absorb at these wavelengths. Monitor multiple wavelengths.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • A pure sample should exhibit a single major peak (>95%) with minimal secondary peaks. In stability studies, the emergence and growth of new peaks over time indicate degradation.

References

  • ResearchGate. (2015). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. Available at: [Link][6]

  • European Chlorinated Solvent Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link][4][5]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link][7]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Available at: [Link][8]

  • Google Patents. (2005). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Available at: [9]

  • ResearchGate. (2015). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Available at: [Link][1]

  • ACS Organic & Inorganic Au. (2022). Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light. Available at: [Link][10]

  • ChemRxiv. (2023). A Stable Radical Anion of Quinoxalin-2(1H)-one in Aerial Dioxygen Activation under Wet-Condition. Available at: [Link][3]

  • PubMed. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. Available at: [Link][2]

  • PubMed. (2023). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Available at: [Link][11]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Available at: [Link][12]

  • PubMed. (2011). Pathway for Degradation of 2-chloro-4-nitrophenol in Arthrobacter Sp. SJCon. Available at: [Link][13]

Sources

Technical Support Center: Synthesis of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant synthetic strategies for this class of compounds:

  • Condensation Reaction: The most common approach involves the condensation of 4-chloro-1,2-phenylenediamine with a two-carbon electrophile, typically an α-haloacetyl halide (like chloroacetyl chloride) or an α-keto acid.[1] This method is often favored for its straightforwardness and availability of starting materials.

  • Reductive Cyclization: An alternative route starts with N-(4-chloro-2-nitrophenyl)glycine. The nitro group is reduced to an amine (e.g., using H₂/Pd-C or iron powder), which then undergoes intramolecular cyclization to form the dihydroquinoxalinone ring.[2]

Q2: What are the most common classes of byproducts I should be aware of?

During the synthesis of this compound, you may encounter several classes of impurities:

  • Oxidation Products: The dihydroquinoxalinone ring is susceptible to oxidation, leading to the formation of the aromatic 6-Chloroquinoxalin-2(1H)-one.

  • Starting Material Impurities: The 4-chloro-1,2-phenylenediamine starting material can be sensitive to air and light, potentially forming oxidative degradation products before the reaction even begins.[3][4]

  • Incompletely Cyclized Intermediates: The reaction may stall after the initial acylation but before the final ring closure.

  • Dimerization Products: Self-condensation of the starting material or product can lead to dimeric impurities.[5]

  • Isomeric Byproducts: If the starting materials are not regiochemically pure, isomeric quinoxalinone products can form.

Q3: How can I minimize the formation of the oxidized byproduct, 6-Chloroquinoxalin-2(1H)-one?

The formation of the oxidized quinoxalinone is often a result of aerobic oxidation.[6] To minimize this, it is crucial to maintain an inert atmosphere throughout the reaction and workup.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure of the inert gas during the reaction.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Controlled Workup: Minimize exposure to air during extraction, filtration, and purification steps.

Troubleshooting Guide: Byproduct Identification

This section addresses specific analytical observations and links them to probable byproduct structures.

Problem: My LC-MS shows a significant peak with a mass of [M-2]. What is it?

Answer: A mass difference of -2 Da (M-2) relative to your target product (C₈H₇ClN₂O, MW: 182.61) strongly indicates the presence of the oxidized analog, 6-Chloroquinoxalin-2(1H)-one (C₈H₅ClN₂O, MW: 180.60).

  • Mechanism of Formation: The C3-H bond in the dihydroquinoxalinone ring is susceptible to oxidation, leading to the formation of a more stable, aromatic quinoxalinone system. This can be facilitated by atmospheric oxygen, especially under heating or in the presence of trace metals.[6]

  • Confirmation:

    • UV-Vis Spectroscopy: The aromatic quinoxalinone will have a different, often stronger, UV absorbance profile compared to the dihydro- analog.

    • ¹H NMR: The spectrum of the oxidized product will lack the characteristic singlet peak for the C3-methylene protons (typically around δ 4.0-4.5 ppm) and will show an additional aromatic proton signal.

Problem: I have an impurity with the same mass as my product, but it elutes at a different retention time. What could it be?

Answer: This is likely an isomer, most commonly 7-Chloro-3,4-dihydroquinoxalin-2(1H)-one .

  • Mechanism of Formation: This byproduct arises if your starting material, 4-chloro-1,2-phenylenediamine, is contaminated with its isomer, 3-chloro-1,2-phenylenediamine. Commercial batches of substituted phenylenediamines can sometimes contain isomeric impurities.

  • Confirmation:

    • LC-MS/MS: The fragmentation pattern of the 7-chloro isomer may differ from the 6-chloro isomer.

    • NMR Spectroscopy: 2D NMR techniques (like COSY and HMBC) will be required to definitively assign the substitution pattern on the aromatic ring.

    • Analytical Standard: The most reliable method is to compare the retention time and spectral data with a certified reference standard of the suspected isomer.

Problem: My reaction crude shows a peak at a high molecular weight, approximately double that of my product ([2M] or [2M-2]). What is this?

Answer: This suggests the formation of a dimeric byproduct .

  • Mechanism of Formation: While various dimerization pathways are possible, a likely route involves the intermolecular reaction between two molecules of the dihydroquinoxalinone, potentially through an oxidative coupling mechanism. Dimerization of related heterocyclic systems is a known phenomenon.[5]

  • Confirmation:

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to determine the exact molecular formula of the high-molecular-weight species. This will help distinguish between different possible dimeric structures (e.g., C-C vs. C-N bond formation).

    • NMR Spectroscopy: A full NMR characterization will be necessary to elucidate the complex structure of the dimer.

Problem: I have a persistent polar impurity that doesn't seem to be any of the above. What else should I look for?

Answer: You may be observing the incompletely cyclized intermediate, N-(2-amino-4-chlorophenyl)-2-chloroacetamide .

  • Mechanism of Formation: This intermediate is formed after the initial N-acylation of 4-chloro-1,2-phenylenediamine with chloroacetyl chloride. If the subsequent intramolecular cyclization (a nucleophilic substitution) is slow or incomplete due to suboptimal temperature, pH, or reaction time, this intermediate can accumulate.

  • Confirmation:

    • Mass Spectrometry: The molecular weight will be higher than the product due to the presence of an additional chlorine and the elements of water (C₈H₉Cl₂N₂O, MW: 219.08). The isotopic pattern for two chlorine atoms (a distinctive M, M+2, M+4 pattern) will be a key indicator.

    • ¹H NMR: The spectrum will show signals for the chloroacetamide methylene group and will have distinct NH and NH₂ protons, which can be exchanged with D₂O.

Summary of Potential Byproducts
Byproduct NameMolecular FormulaMolecular Weight ( g/mol )ΔM from ProductKey Analytical Signature
Target Product C₈H₇ClN₂O182.610
6-Chloroquinoxalin-2(1H)-oneC₈H₅ClN₂O180.60-2Absence of C3-methylene protons in ¹H NMR; Stronger UV absorbance.[6]
7-Chloro-3,4-dihydroquinoxalin-2(1H)-oneC₈H₇ClN₂O182.610Different LC retention time; Different aromatic proton coupling pattern in ¹H NMR.
Dimeric Speciese.g., C₁₆H₁₂Cl₂N₄O₂362.20~2M - 2HHigh MW peak in MS; Complex NMR spectrum.[5]
N-(2-amino-4-chlorophenyl)-2-chloroacetamideC₈H₉Cl₂N₂O219.08+36.5MS isotopic pattern for two chlorines (M, M+2, M+4); Presence of -CH₂Cl signal in NMR.

Experimental Protocols & Workflows

Protocol 1: LC-MS Method for Byproduct Screening

This protocol provides a general method for monitoring the reaction and identifying potential byproducts.

  • System: HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS; Quadrupole for routine screening).

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection: Positive ion electrospray ionization (ESI+). Scan range 100-1000 m/z.

Workflow for Byproduct Identification

The following diagram illustrates a logical workflow for identifying an unknown impurity observed during your synthesis.

Byproduct_Identification_Workflow Start Unexpected Peak in LC-MS CheckMass Determine Molecular Weight (ESI-MS) Start->CheckMass M_minus_2 Mass = M-2 ? CheckMass->M_minus_2 Compare to Expected Product HRMS Acquire High-Resolution Mass (HRMS) for Formula Isolate Isolate Impurity (Prep-HPLC / Column Chromatography) HRMS->Isolate Plausible Formula Found NMR Structural Elucidation (1D & 2D NMR) Isolate->NMR Conclusion Structure Confirmed NMR->Conclusion M_minus_2->HRMS Yes M_zero Mass = M ? M_zero->HRMS M_dimer Mass ≈ 2M ? M_dimer->HRMS Yes M_other Other Mass? M_other->HRMS Yes caption Fig 1. Analytical Workflow for Byproduct ID

Fig 1. Analytical Workflow for Byproduct ID
Reaction Pathway and Potential Side Reactions

This diagram illustrates the primary synthesis route from 4-chloro-1,2-phenylenediamine and highlights where key byproducts can form.

Reaction_Scheme cluster_main Main Synthetic Pathway cluster_side Common Side Reactions SM1 4-Chloro-1,2-phenylenediamine Intermediate N-(2-amino-4-chlorophenyl) -2-chloroacetamide SM1->Intermediate + SM2 (Acylation) SM2 Chloroacetyl Chloride Product 6-Chloro-3,4-dihydro- quinoxalin-2(1H)-one Intermediate->Product Intramolecular Cyclization (-HCl) Intermediate->Product Byproduct_Ox 6-Chloroquinoxalin-2(1H)-one (Oxidized Product) Product->Byproduct_Ox [O] (e.g., Air) Byproduct_Dimer Dimer Species Product->Byproduct_Dimer Self-Condensation caption Fig 2. Synthesis Pathway and Byproduct Formation

Fig 2. Synthesis Pathway and Byproduct Formation

References

  • Copper catalyzed aerobic oxidative amination of 3,4-dihydroquinoxalin-2(1H)-ones. (n.d.). Google Scholar.
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Google Scholar.
  • Substrate- and Reagent-Controlled Dimerization of Vinyl para-Quinone Methides. (n.d.). PMC, NIH. Retrieved January 18, 2026, from [Link]

  • Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. (2011). PubMed. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Quinoxalinone Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of quinoxalinone scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals to address the nuanced challenges encountered during C-H functionalization reactions, with a specific focus on the critical parameter of catalyst loading. Quinoxalin-2(1H)-ones are privileged heterocyclic motifs, forming the core of numerous pharmaceutical agents and advanced materials.[1][2] Their direct C-H functionalization is the most atom-economical method for creating diverse derivatives.[3]

This resource provides field-proven insights through a series of frequently asked questions and in-depth troubleshooting guides. Our goal is to explain the causality behind experimental choices, enabling you to diagnose issues and rationally optimize your reaction conditions.

Frequently Asked Questions (FAQs)
Q1: Why is optimizing catalyst loading so critical for quinoxalinone functionalization?

Catalyst loading is a pivotal parameter that directly influences reaction kinetics, overall yield, cost-effectiveness, and the product purity profile. An insufficient amount of catalyst can lead to sluggish or incomplete conversion, while excessive loading can promote unwanted side reactions, such as dimerization or decomposition of starting materials.[4][5] Furthermore, from a process chemistry perspective, minimizing the amount of (often expensive and toxic) metal catalyst is essential for developing sustainable and economically viable syntheses.[6]

Q2: What are the typical catalyst loading ranges for these reactions?

There is no single "one-size-fits-all" range; the optimal loading is highly dependent on the specific catalytic system.

  • Transition-Metal Catalysis (e.g., Pd, Cu): For palladium-catalyzed C-H functionalization, loadings can range from 0.5 mol% to 10 mol%.[7][8] The efficiency is often intimately linked to the choice of ligand, which can stabilize the catalytic species and prevent deactivation.[9][10][11]

  • Photoredox Catalysis: Visible-light-mediated reactions using organic dyes or heterogeneous photocatalysts often employ loadings from 1 to 5 mol%.[1][3] Some protocols have been developed to be catalyst-free, using the quinoxalinone substrate itself as a photosensitizer.[12]

  • Organocatalysis: Organocatalytic transformations may require higher loadings, sometimes in the range of 5 to 20 mol%, to achieve reasonable reaction rates.[13]

Q3: Can changing the catalyst loading affect the reaction mechanism or product selectivity?

Absolutely. In some complex transformations, catalyst concentration can influence the dominant reaction pathway. For instance, at high concentrations, a catalyst might favor an intermolecular reaction leading to dimerization, whereas lower concentrations could favor the desired intramolecular cyclization or intermolecular cross-coupling. It is crucial to re-evaluate product selectivity through careful analytical monitoring (TLC, LC-MS, NMR) whenever catalyst loading is significantly altered.[14][15]

Q4: What is the relationship between catalyst loading, temperature, and reaction time?

These three parameters are interconnected. A lower catalyst loading typically requires a longer reaction time or higher temperature to achieve full conversion. Conversely, increasing the catalyst loading can often accelerate the reaction, allowing for shorter times or milder temperatures.[16] The goal of optimization is to find an ideal balance that maximizes yield and purity while minimizing energy consumption and reaction time. For instance, a reaction might yield 90% in 24 hours with 1 mol% catalyst at 80°C, but could potentially yield 95% in 8 hours with 5 mol% catalyst at the same temperature.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing a logical framework for diagnosing and resolving problems.

Issue 1: My reaction shows low or no conversion to the desired functionalized quinoxalinone.

Question: I've set up my C-H functionalization reaction, but after several hours, TLC/LC-MS analysis shows mostly unreacted starting material. What should I investigate first?

Answer: Low or no conversion is a common but solvable issue. The problem often lies with the catalyst's activity or concentration. Here is a systematic approach to troubleshoot this:

Potential Cause 1: Insufficient Catalyst Loading The most straightforward cause is that the catalyst concentration is below the threshold needed to drive the reaction at a reasonable rate under your current conditions.

  • Solution: Perform a systematic screening of catalyst loading. Set up a series of parallel reactions where you incrementally increase the catalyst amount (e.g., 1 mol%, 2.5 mol%, 5 mol%, 10 mol%). Monitor each reaction at set time points to identify the loading that provides the optimal balance of reaction rate and yield.[17]

Catalyst Loading (mol%)Time (h)Conversion (%)Notes
1.02415%Reaction is very sluggish.
2.52455%Significant improvement in conversion.
5.0 12 95% Optimal loading; high conversion in a reasonable time.
10.01296%Diminishing returns; potential for increased side products.
A representative table for optimizing catalyst loading.

Potential Cause 2: Catalyst Deactivation or Degradation The catalyst may be inactive from the start or deactivating over the course of the reaction.[5][18]

  • Solutions:

    • Check Catalyst Quality: Use a freshly opened bottle of the catalyst or a recently purchased batch. Many transition metal pre-catalysts, especially palladium complexes, can be sensitive to air and moisture over time.[7][19]

    • Ensure Inert Conditions: For many C-H activation reactions, particularly those involving low-valent metal centers like Pd(0)/Pd(II) cycles, oxygen can act as a poison, leading to catalyst deactivation.[9][20] Ensure your solvent is properly degassed and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

    • Ligand Role (for Transition Metals): In palladium catalysis, ligands are not just for tuning selectivity; they are critical for stabilizing the catalytic species and promoting key steps like reductive elimination.[10][21][22] If your protocol uses a ligand, ensure it is pure and added in the correct ratio. The absence or degradation of the ligand can lead to the formation of inactive palladium black.[11]

    • Purify Reagents: Impurities in your substrates or solvent (e.g., water, other coordinating species) can act as catalyst poisons.[23] Consider re-purifying your quinoxalinone starting material and using anhydrous, high-purity solvents.

dot

Troubleshooting_LowYield start Problem: Low or No Conversion q1 Is the catalyst known to be active and fresh? start->q1 sol1 Solution: Use fresh catalyst. Verify storage conditions. q1->sol1 No q2 Is the catalyst loading sufficient? q1->q2 Yes sol1->q2 sol2 Solution: Perform a catalyst loading screen (e.g., 1, 2.5, 5, 10 mol%). q2->sol2 Unsure/No q3 Are reaction conditions (atmosphere, solvent) correct? q2->q3 Yes sol2->q3 sol3 Solution: Ensure inert atmosphere (Ar/N2). Use anhydrous solvent. q3->sol3 No end Re-evaluate reaction with optimized parameters q3->end Yes sol3->end

Caption: Troubleshooting decision tree for low reaction yield.

Issue 2: My reaction is fast but produces significant byproducts and has a low isolated yield of the desired product.

Question: My starting material is consumed quickly, but the reaction mixture is complex, showing multiple spots on TLC. After purification, the yield of my target molecule is poor. What's happening?

Answer: This common scenario points towards a reaction that is proceeding too quickly or non-selectively, often due to excessive catalyst activity.

Potential Cause 1: Excessive Catalyst Loading While sufficient catalyst is needed, too much can be detrimental. High concentrations of active catalyst can accelerate undesired pathways, leading to substrate decomposition, product degradation, or the formation of oligomeric byproducts.

  • Solution: Systematically decrease the catalyst loading. Halving the catalyst concentration (e.g., from 10 mol% to 5 mol%) can often slow the reaction to a more controlled rate, suppressing side reactions and improving selectivity for the desired product.

Potential Cause 2: Imbalanced Stoichiometry with Other Reagents Many C-H functionalization reactions require a stoichiometric oxidant (e.g., PhI(OAc)₂, K₂S₂O₈, or even air) to regenerate the active catalyst.[3][24][6][25] The ratio of this oxidant to the catalyst is crucial. An excess of a harsh oxidant relative to the catalyst can lead to over-oxidation of the substrate or product.

  • Solution: Optimize the oxidant-to-catalyst ratio in parallel with the catalyst loading. It may be necessary to reduce both in tandem. For example, if you reduce your catalyst loading by 50%, consider also reducing your oxidant loading by a similar amount and monitor the effect on the product profile.

Experimental Protocols & Workflows
Protocol: High-Throughput Screening for Optimal Catalyst Loading

This protocol describes a general workflow for efficiently determining the optimal catalyst loading for a given quinoxalinone functionalization reaction using parallel synthesis techniques.[26]

Objective: To identify the minimum catalyst loading required to achieve maximum conversion to the desired product within a practical timeframe.

Materials:

  • Quinoxalin-2(1H)-one substrate

  • Coupling partner/reagents

  • Catalyst (e.g., Pd(OAc)₂, CuI, photocatalyst)

  • Ligand (if applicable)

  • Anhydrous solvent

  • Inert gas supply (Argon or Nitrogen)

  • Array of reaction vials (e.g., 24-well plate or individual vials)

  • Stir plate with multi-position stirring

Procedure:

  • Stock Solution Preparation: To ensure accuracy, prepare stock solutions of the quinoxalinone substrate, coupling partner, and ligand (if used) in the chosen anhydrous solvent. This minimizes weighing errors for small-scale reactions.

  • Vial Preparation: In a glovebox or under a flow of inert gas, add the catalyst to a series of labeled reaction vials. For example, for a 0.1 mmol scale reaction, add:

    • Vial 1: 0.0005 mmol catalyst (0.5 mol%)

    • Vial 2: 0.001 mmol catalyst (1.0 mol%)

    • Vial 3: 0.0025 mmol catalyst (2.5 mol%)

    • Vial 4: 0.005 mmol catalyst (5.0 mol%)

    • Vial 5: 0.01 mmol catalyst (10.0 mol%)

    • Vial 6: No catalyst (Control)

  • Reagent Addition: Using a syringe, add the appropriate volumes of the stock solutions (substrate, coupling partner, ligand) to each vial. Add any additional reagents (e.g., base, oxidant) and top up with solvent to reach the final desired concentration.

  • Reaction Execution: Seal the vials and place them on the multi-position stir plate. Begin stirring and heating (if required) to the desired temperature.

  • Reaction Monitoring: At regular intervals (e.g., 2, 4, 8, 16, 24 hours), take a small aliquot from each reaction vial using a microsyringe. Quench the aliquot in a separate vial containing a suitable solvent (e.g., ethyl acetate) and analyze by TLC or LC-MS to determine the conversion of starting material and formation of the product.

  • Data Analysis: Plot the conversion versus time for each catalyst loading. The optimal condition is the lowest catalyst loading that gives the highest conversion in the shortest acceptable time, with the cleanest reaction profile.

dot

Caption: Workflow for catalyst loading optimization.

References
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. National Institutes of Health (NIH). [Link]

  • The C−H functionalization of quinoxalinones. ResearchGate. [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. [Link]

  • Recent Developments in Direct C-H Functionalization of Quinoxalin-2(1 H)-Ones via Heterogeneous Catalysis Reactions. PubMed. [Link]

  • The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents. Frontiers. [Link]

  • Effect of catalyst loading for quinoxaline synthesis. ResearchGate. [Link]

  • Effect of catalyst loading towards the synthesis of quinoxaline. ResearchGate. [Link]

  • C-H Activation Reactions | Functionalization of Carbon Bonds. METTLER TOLEDO. [Link]

  • Catalytic C-H Activation. Chemistry Letters, Oxford Academic. [Link]

  • Quinoxalinone pharmaceutical molecules and C3–H functionalization of quinoxalin‐2(1H)‐ones. ResearchGate. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Royal Society of Chemistry. [Link]

  • A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. MDPI. [Link]

  • Optimization of quinoxalin‐2(1H)‐ones with hydrazinecarboxamidesa. ResearchGate. [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing. [Link]

  • Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes. Frontiers. [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. ResearchGate. [Link]

  • Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. ACS Publications. [Link]

  • A Catalysis Guide Focusing on C–H Activation Processes. SciELO. [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]

  • Screening of solvents, reaction temperature and catalyst loading a. ResearchGate. [Link]

  • C–H Functionalization of Quinoxalines. Thieme. [Link]

  • Catalyst deactivation. YouTube. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. NIH National Center for Biotechnology Information. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • Kinetic studies: a) Effect of catalyst loading (mol%). b) Effect of... ResearchGate. [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. NIH National Center for Biotechnology Information. [Link]

  • Synthesis of Quinoxalines through Cu-electrocatalytic Azidation/Annulation Cascade at Low Catalyst Loading. ResearchGate. [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ResearchGate. [Link]

  • Functionalized Quinoxaline for Chromogenic and Fluorogenic Anion Sensing. NIH National Center for Biotechnology Information. [Link]

  • Palladium-catalyzed ligand-directed C-H functionalization reactions. PubMed. [Link]

  • Ligand-accelerated non-directed C–H functionalization of arenes. NIH National Center for Biotechnology Information. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A definitive guide to the structural elucidation of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one using ¹H NMR spectroscopy. This document provides an in-depth comparison of theoretical predictions with experimental data, outlines a robust analytical protocol, and contextualizes the findings with alternative analytical approaches for comprehensive characterization.

Introduction: The Quinoxalinone Scaffold

The quinoxalinone core is a privileged scaffold in medicinal chemistry and drug development, appearing in a wide array of compounds with diverse biological activities.[1][2] this compound is a key heterocyclic intermediate used in the synthesis of novel therapeutics, including kinase inhibitors for cancer treatment.[3] Accurate and unambiguous structural verification is paramount for advancing drug discovery programs, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary tool for this purpose.

This guide provides a detailed walkthrough of the ¹H NMR analysis of this molecule, from foundational principles to advanced interpretation. We will explore the causal factors influencing spectral features, present a validated experimental protocol, and compare the results with orthogonal techniques to ensure the highest degree of scientific integrity.

Theoretical ¹H NMR Spectral Analysis

Before any experiment, a thorough theoretical analysis based on the molecular structure is essential. This predictive step allows for a more efficient and accurate interpretation of the experimental data. The structure and proton numbering scheme for this compound are shown below.[4]

Caption: Structure of this compound with proton numbering.

Predicted Chemical Shifts (δ) and Multiplicities
  • Aromatic Protons (H-5, H-7, H-8): These protons reside on a benzene ring and are expected to appear in the aromatic region, typically between 6.5 and 8.0 ppm.[5] Their precise shifts are influenced by the electron-withdrawing chlorine atom at C-6 and the electron-donating secondary amine at N-4.

    • H-5: This proton is ortho to the chlorine atom. The strong deshielding effect should place its signal relatively downfield in the aromatic region. It is only coupled to H-7, so it is expected to appear as a doublet (d).

    • H-7: This proton is also ortho to the chlorine atom and meta to the N-4 amine. It is coupled to both H-5 and H-8. Therefore, it should appear as a doublet of doublets (dd).

    • H-8: This proton is meta to the chlorine and ortho to the N-4 amine. It is coupled only to H-7 and should appear as a doublet (d).

  • Amide Proton (N1-H): As part of a lactam (cyclic amide), the chemical shift of this proton is highly dependent on the solvent, concentration, and temperature.[6] In a hydrogen-bond accepting solvent like DMSO-d₆, it is expected to be significantly deshielded, appearing as a broad singlet (br s) downfield, often above 10 ppm.[7] This is advantageous as it moves the signal away from other resonances.

  • Amine Proton (N4-H): This secondary amine proton also has a variable chemical shift, typically in the 1-5 ppm range.[8] It is expected to couple with the adjacent methylene protons (C3-H₂), potentially appearing as a triplet (t). Its signal can be confirmed by a D₂O exchange experiment, where the peak would disappear.

  • Methylene Protons (C3-H₂): These protons are on a carbon adjacent to the N-4 amine and the C-2 carbonyl group. Protons adjacent to a nitrogen atom typically resonate between 2.0 and 3.0 ppm.[9] The additional influence of the nearby carbonyl group will likely shift this signal further downfield, into the 3.0 - 3.5 ppm range. These two protons are chemically equivalent and are expected to couple with the N4-H proton, appearing as a doublet (d). If coupling to N4-H is not resolved due to exchange, they may appear as a singlet.

Predicted Coupling Constants (J)
  • Aromatic Couplings:

    • Ortho coupling (³J): The coupling between H-7 and H-8 is expected to be in the range of 7-10 Hz.

    • Meta coupling (⁴J): The coupling between H-5 and H-7 will be much smaller, typically 2-3 Hz.

    • Para coupling (⁵J): Any coupling between H-5 and H-8 would be negligible (<1 Hz) and likely not resolved.

  • Aliphatic Couplings:

    • Vicinal coupling (³J): The coupling between the N4-H and C3-H₂ protons (³J_H-N-C-H) is typically around 5-7 Hz.

Experimental Design and Protocol

A robust and reproducible protocol is the foundation of trustworthy data. The following workflow ensures high-quality spectral acquisition for this compound.

Caption: General workflow for the NMR analysis of organic compounds.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Causality: DMSO-d₆ is selected for its excellent solvating power and its ability to form hydrogen bonds with the N-H protons. This slows down the rate of chemical exchange, leading to sharper N-H signals and shifting them downfield, which prevents signal overlap.[7]

    • Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16 scans, 2-second relaxation delay, 30° pulse angle).

    • Self-Validation: The quality of the shimming can be validated by observing the line shape of the TMS signal. A sharp, symmetrical singlet indicates good field homogeneity, which is crucial for resolving fine splitting patterns like meta-couplings.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure a flat baseline across the spectrum.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Perform peak picking to identify the precise chemical shift of each signal.

Data Interpretation and Comparative Analysis

The table below summarizes representative experimental ¹H NMR data for this compound, acquired in DMSO-d₆.

Proton AssignmentChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
N1-H10.651Hbr s-
H-57.151HdJ = 2.4 Hz
H-76.901HddJ = 8.4, 2.4 Hz
H-86.801HdJ = 8.4 Hz
N4-H5.851HtJ = 5.6 Hz
C3-H₂3.202HdJ = 5.6 Hz
Comparison with Theoretical Predictions

The experimental data shows excellent correlation with the theoretical predictions:

  • N1-H: The amide proton appears as a broad singlet at 10.65 ppm. This significant downfield shift is characteristic of amide protons in DMSO-d₆ and confirms the presence of the lactam moiety.[7]

  • Aromatic Protons: The three aromatic protons appear between 6.80 and 7.15 ppm, consistent with a substituted benzene ring.

    • The signal at 7.15 ppm is a doublet with a small coupling constant of 2.4 Hz. This is characteristic of a meta coupling and is assigned to H-5 .

    • The signal at 6.80 ppm is a doublet with a large coupling constant of 8.4 Hz, typical for an ortho coupling, and is assigned to H-8 .

    • The signal at 6.90 ppm shows both the large ortho (8.4 Hz) and small meta (2.4 Hz) couplings, appearing as a doublet of doublets. This confirms its assignment as H-7 , which is coupled to both H-8 and H-5.

  • Aliphatic Protons:

    • The signal at 5.85 ppm, integrating to one proton, is a triplet, indicating coupling to two adjacent equivalent protons. This is assigned to the N4-H amine proton, coupling to the C3-H₂ group.

    • The signal at 3.20 ppm, integrating to two protons, is a doublet with the same coupling constant (J = 5.6 Hz), confirming it is the C3-H₂ group coupled to the N4-H proton.

Comparison with Alternative Analytical Techniques
  • ¹³C NMR: Would confirm the presence of 8 unique carbon signals, including the characteristic carbonyl carbon of the amide at ~165-170 ppm.

  • 2D NMR (COSY): A Correlation Spectroscopy experiment would provide definitive proof of the coupling network. It would show a cross-peak between H-7 and H-8, another between H-7 and H-5, and a crucial cross-peak between N4-H and the C3-H₂ protons, visually confirming the assignments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula (C₈H₇ClN₂O) by providing a highly accurate mass measurement (m/z 182.0247 for [M+H]⁺).[4]

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H stretches (around 3200-3400 cm⁻¹) and the amide C=O stretch (around 1650-1680 cm⁻¹).

Caption: Relationship between ¹H NMR and other analytical techniques.

Conclusion

The ¹H NMR spectrum of this compound provides a detailed and unambiguous fingerprint for its molecular structure. Through a systematic approach involving theoretical prediction, careful experimental execution, and logical interpretation, every proton in the molecule can be assigned. The characteristic chemical shifts, integration values, and coupling patterns of the aromatic, amide, amine, and methylene protons are all fully consistent with the proposed structure. For ultimate structural proof in a research or drug development setting, this ¹H NMR analysis should be complemented with data from ¹³C NMR, 2D NMR, and mass spectrometry to form a complete and irrefutable characterization package.

References

  • PubChem (National Center for Biotechnology Information). this compound. PubChem Compound Summary for CID 283527. [Link]

  • Abraham, R. J., & Mobli, M. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry, 52(7), 395–408. [Link]

  • MOLBASE. 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one. Molbase Encyclopedia. [Link]

  • Abraham, R. J., & Mobli, M. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(1), 43-57. [Link]

  • Kolehmainen, E., et al. (2011). Difference between ¹H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Magnetic Resonance in Chemistry, 49(9), 541-546. [Link]

  • Ciulla, M., et al. (2018). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Molecules, 23(11), 2829. [Link]

  • University of Cambridge. Chemical shifts. Department of Chemistry Resources. [Link]

  • Rusinov, V. L., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(43), 25169-25203. [Link]

  • LibreTexts Chemistry. Spectroscopy of Aromatic Compounds.[Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Quinoxalinone Scaffolds

6-Chloro-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxalinone class, a scaffold of significant interest in medicinal chemistry and drug development.[1] Quinoxalinone derivatives are explored for a wide range of therapeutic applications, making the precise and unambiguous characterization of these molecules a critical step in the research and development pipeline. Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, providing essential information on molecular weight, elemental composition, structure, and purity.

This guide provides an in-depth comparison of mass spectrometry methodologies for the analysis of this compound (Molecular Formula: C₈H₇ClN₂O, Monoisotopic Mass: 182.0247 Da).[2] We will explore the causality behind selecting the appropriate ionization source, predict fragmentation behavior with high-resolution tandem MS (MS/MS), and compare the performance of leading mass analyzer platforms. The protocols and insights herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for their analytical workflows.

Part 1: Selecting the Optimal Ionization Technique

The first and most critical step in any MS experiment is the efficient and representative conversion of the analyte from a neutral species in solution or solid form into a gas-phase ion.[3] The choice of ionization technique is dictated by the analyte's physicochemical properties, such as polarity, thermal stability, and molecular weight. For a molecule like this compound, which possesses polar functional groups (amide, secondary amines) and is not amenable to high temperatures, "soft" ionization techniques are paramount to preserve the intact molecular ion for accurate mass determination.[4]

We will compare three common ionization sources: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).

  • Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar to moderately polar molecules that are already in solution.[5] It generates ions by applying a high voltage to a liquid, creating an aerosol of charged droplets.[4] For our target molecule, ESI is the preferred method as it can readily protonate the basic nitrogen atoms or deprotonate the acidic amide N-H to form [M+H]⁺ or [M-H]⁻ ions with minimal fragmentation. This is crucial for obtaining a clear molecular ion peak.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for less polar, thermally stable molecules that are volatile enough to be nebulized and vaporized.[6] Ionization occurs in the gas phase through reactions with reagent ions generated from the solvent vapor via a corona discharge. While potentially viable, APCI is generally more energetic than ESI and may induce some in-source fragmentation for this specific structure.

  • Electron Ionization (EI): EI is a classic "hard" ionization technique that bombards the vaporized analyte with high-energy electrons (typically 70 eV).[7] This process imparts significant energy, leading to extensive and often complex fragmentation patterns.[7] While these patterns can be highly reproducible and useful for structural elucidation via library matching, EI is unsuitable for this application because it requires the analyte to be thermally stable and volatile, and it rarely preserves the molecular ion, making initial identification difficult.

Comparative Summary of Ionization Techniques
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI)
Principle Ionization from charged droplets in solution.Gas-phase chemical ionization at atmospheric pressure.High-energy electron bombardment in a vacuum.[7]
Analyte Polarity Polar to moderately polar.Non-polar to moderately polar.Non-polar, volatile.
Thermal Stability Not critical; ideal for labile molecules.Requires thermal stability.Requires thermal stability and volatility.
Ionization Type Soft (minimal fragmentation).[4]Moderately soft (some fragmentation possible).Hard (extensive fragmentation).[7]
Expected Ion for Target [M+H]⁺ or [M-H]⁻[M+H]⁺M⁺˙ (radical cation), extensive fragments.
Suitability for Target Excellent ModeratePoor
Workflow for Ionization Source Selection

Caption: Logical workflow for selecting ESI as the optimal ionization source.

Experimental Protocol 1: ESI-MS Analysis

This protocol outlines the direct infusion analysis for rapid molecular weight confirmation.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol or DMSO.

    • Create a working solution by diluting the stock solution to 1-10 µg/mL in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or with 0.1% ammonium hydroxide for negative mode). The addition of acid or base aids in protonation or deprotonation, respectively.[8]

  • Instrument Setup (Generic High-Resolution MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Sheath Gas (N₂): 35 (arbitrary units).

    • Auxiliary Gas (N₂): 10 (arbitrary units).

    • Capillary Temperature: 300 °C.

  • Data Acquisition:

    • Scan Mode: Full MS (or Full Scan).

    • Mass Range: m/z 50 – 500.

    • Resolution: >70,000 (enables accurate mass measurement).

    • Infusion: Introduce the sample via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Analysis:

    • Look for the protonated molecule [M+H]⁺ at m/z 183.0325.

    • Verify the characteristic chlorine isotopic pattern: a peak at m/z 185.0295 ([M(³⁷Cl)+H]⁺) with an abundance of approximately one-third of the m/z 183.0325 peak.

Part 2: Fragmentation Pathways and Structural Elucidation

While Full MS provides the molecular weight, tandem mass spectrometry (MS/MS) is required to probe the molecule's structure. In this process, the precursor ion (e.g., [M+H]⁺) is isolated and fragmented by collision-induced dissociation (CID), and the resulting product ions are mass analyzed.[8] The fragmentation pattern serves as a structural fingerprint.

For this compound, the most likely sites for fragmentation are the bonds within the dihydroquinoxalinone ring system and the potential loss of the chlorine atom or a carbonyl group.[9][10]

Proposed Fragmentation Pathway ([M+H]⁺):

  • Precursor Ion: The molecule is protonated, likely on one of the nitrogen atoms, to form the precursor ion at m/z 183.03 .

  • Loss of Carbon Monoxide (CO): A common fragmentation pathway for cyclic amides (lactams) is the neutral loss of CO (28 Da).[11] This would result in a product ion at m/z 155.04 .

  • Loss of Chlorine Radical (Cl•): Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (35 Da), although this is often less favorable than neutral losses. This would produce an ion at m/z 148.05 .

  • Sequential Loss (CO then C₂H₂N•): Following the initial loss of CO, the resulting ion at m/z 155.04 could undergo further fragmentation, such as the loss of an ethylenimine radical, leading to smaller, stable aromatic fragments.

Visualizing the Fragmentation Cascade

Fragmentation_Pathway cluster_0 Proposed Fragmentation of [M+H]⁺ Precursor [M+H]⁺ m/z 183.03 Frag1 Product Ion m/z 155.04 Precursor->Frag1 - CO (28 Da) Frag2 Product Ion m/z 148.05 Precursor->Frag2 - Cl• (35 Da) Frag3 Product Ion m/z 119.05 Frag1->Frag3 - HCN (27 Da)

Sources

A Comparative Guide to the Synthesis of Substituted Quinoxalinones: From Classical Reactions to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoxalinone scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The efficient and versatile synthesis of substituted quinoxalinones is therefore a critical aspect of drug discovery and materials science. This guide provides an in-depth, objective comparison of key synthetic routes to this important heterocyclic motif, moving from venerable classical reactions to cutting-edge catalytic and green chemistry methodologies. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower you in selecting the optimal synthetic strategy for your research endeavors.

Introduction: The Significance of the Quinoxalinone Core

Quinoxalin-2(1H)-ones are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Their planar structure also lends them to applications in materials science as organic semiconductors and dyes. The substituent at the 3-position, in particular, is a key determinant of biological activity, making the development of efficient and versatile methods for its introduction a primary focus of synthetic organic chemistry.

This guide will compare four major synthetic strategies for accessing substituted quinoxalinones:

  • The Hinsberg Condensation: A classic and straightforward approach.

  • The Beirut Reaction: A powerful method for the synthesis of quinoxaline-N,N'-dioxides, which can be precursors to quinoxalinones.

  • Palladium-Catalyzed C-H Functionalization: A modern and highly efficient method for direct substitution.

  • Microwave-Assisted Synthesis: A green chemistry approach that significantly accelerates reaction times.

We will examine each of these routes through the lens of reaction efficiency, substrate scope, operational simplicity, and scalability, providing you with the necessary insights to make informed decisions in your synthetic planning.

I. Classical Approaches: Time-Tested but with Limitations

A. The Hinsberg Quinoxalinone Synthesis

The Hinsberg synthesis, a variation of the classical quinoxaline synthesis, is a reliable method for the preparation of quinoxalinones. It typically involves the condensation of an o-phenylenediamine with an α-keto acid or ester. The reaction proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration.

Causality Behind Experimental Choices: The choice of an α-keto acid or ester as the dielectrophilic partner is crucial as it directly installs the ketone functionality of the quinoxalinone ring. The reaction is often carried out in a protic solvent, such as ethanol or acetic acid, to facilitate proton transfer during the condensation and cyclization steps. The use of acidic or basic catalysts can accelerate the reaction, but in many cases, thermal conditions are sufficient.

Reaction Workflow: Hinsberg Quinoxalinone Synthesis

start Start: o-Phenylenediamine + α-Keto Ester step1 Condensation start->step1 step2 Intramolecular Cyclization step1->step2 step3 Dehydration step2->step3 end End: Substituted Quinoxalinone step3->end

Caption: Workflow for the Hinsberg synthesis of quinoxalinones.

B. The Beirut Reaction

First described by Haddadin and Issidorides, the Beirut reaction is a powerful tool for the one-step synthesis of quinoxaline-N,N'-dioxides from benzofuroxans and a variety of nucleophilic substrates, including enamines and β-dicarbonyl compounds.[1][2] While not a direct synthesis of quinoxalinones, the resulting N,N'-dioxides can be readily converted to the corresponding quinoxalinones through reduction.

Causality Behind Experimental Choices: The use of a benzofuroxan as the starting material is the hallmark of this reaction. The reaction is typically carried out in the presence of a base, which generates the enolate from the β-dicarbonyl compound, initiating the nucleophilic attack on the benzofuroxan ring. The choice of solvent can influence the reaction rate and yield, with protic solvents like ethanol or aprotic solvents like THF being commonly employed.[2]

Reaction Mechanism: The Beirut Reaction

cluster_start Reactants benzofuroxan Benzofuroxan intermediate1 Nucleophilic Attack (Intermediate A) benzofuroxan->intermediate1 enolate Enolate (from β-dicarbonyl) enolate->intermediate1 intermediate2 Ring Closure (Intermediate B) intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 product Quinoxaline-N,N'-dioxide intermediate3->product

Caption: Simplified mechanism of the Beirut Reaction.

II. Modern Catalytic Methods: Precision and Efficiency

A. Palladium-Catalyzed C-H Functionalization

The direct functionalization of C-H bonds has emerged as a powerful strategy in modern organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. Palladium catalysis has been at the forefront of this revolution, and its application to the synthesis of substituted quinoxalinones has been particularly successful. This method typically involves the direct arylation, alkylation, or amination of the C3-position of a pre-formed quinoxalinone core.

Causality Behind Experimental Choices: The choice of a palladium catalyst is critical, with Pd(OAc)₂ being a common and effective precursor. The reaction often requires a ligand to stabilize the palladium center and facilitate the catalytic cycle. A high-boiling polar aprotic solvent, such as DMA or DMF, is typically used to ensure the solubility of the reactants and to allow for the higher temperatures often required for C-H activation. An oxidant is also necessary to regenerate the active palladium catalyst. The mechanism is believed to proceed via a turnover-limiting oxidation of a dimeric palladium intermediate.[1]

Catalytic Cycle: Pd-Catalyzed C-H Arylation

pd_ii Pd(II) cyclopalladated Cyclopalladated Intermediate pd_ii->cyclopalladated C-H Activation pd_iv Pd(IV) Intermediate cyclopalladated->pd_iv Oxidative Addition product_release Reductive Elimination pd_iv->product_release pd_0 Pd(0) product_release->pd_0 Product reoxidation Reoxidation pd_0->reoxidation reoxidation->pd_ii

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

III. Green Chemistry Approaches: Sustainability in Synthesis

A. Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become an invaluable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.[3] The synthesis of quinoxalinones is particularly amenable to microwave irradiation, with significant improvements observed for classical condensation reactions.

Causality Behind Experimental Choices: The primary rationale for using microwave irradiation is to rapidly and efficiently heat the reaction mixture. This is achieved through the direct interaction of microwaves with polar molecules in the reaction, leading to a rapid increase in temperature. This can overcome activation energy barriers more effectively than conventional heating, leading to dramatic rate enhancements. The choice of solvent is important; polar solvents that absorb microwave radiation efficiently are preferred. In some cases, solvent-free conditions can be employed, further enhancing the green credentials of the method.

IV. Performance Comparison: A Data-Driven Analysis

To provide an objective comparison of these synthetic routes, the following table summarizes key performance indicators for the synthesis of analogous substituted quinoxalinones, compiled from the literature. It is important to note that direct, side-by-side comparisons in a single study are rare, and thus, this data is synthesized from multiple sources for illustrative purposes.

Synthesis RouteStarting MaterialsKey ConditionsReaction TimeYield (%)Reference
Hinsberg Condensation o-phenylenediamine, α-keto acidReflux in EtOH/AcOH2-12 h34-85%[4]
Beirut Reaction Benzofuroxan, β-diketoneBase (e.g., piperidine), EtOH, rt1-3 h70-90%[1][2]
Pd-Catalyzed C-H Arylation Quinoxalinone, Aryl halidePd(OAc)₂, ligand, base, DMA, 110 °C12-24 h60-94%[5]
Microwave-Assisted Synthesis o-phenylenediamine, 1,2-dicarbonylMicrowave irradiation (e.g., 160°C)5-20 min69-97%[3][4]

Comparative Analysis of Conventional vs. Microwave-Assisted Synthesis

ProductConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
2,3-Diphenylquinoxaline2-15 hours, <50%4 minutes, >85%[6]
Substituted Quinoxalinone Derivatives5-6 days, 30%10 minutes, 90%[7]

As the data clearly indicates, modern methods offer significant advantages in terms of efficiency. Microwave-assisted synthesis, in particular, provides a dramatic reduction in reaction time with a concomitant increase in yield compared to conventional heating methods.[6][7] Palladium-catalyzed C-H functionalization, while requiring more specialized reagents and conditions, offers a powerful and direct route to substituted quinoxalinones that would be difficult to access through classical methods.

V. Detailed Experimental Protocols

Protocol 1: Hinsberg Synthesis of a Substituted Quinoxalinone

This protocol is a general procedure adapted from classical methods.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 10:1 v/v).

  • Addition of α-Keto Ester: To the stirred solution, add the desired α-keto ester (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure substituted quinoxalinone.

Protocol 2: Beirut Reaction for a Quinoxaline-N,N'-dioxide

This protocol is based on established procedures for the Beirut reaction.[1][2]

  • Reactant Preparation: In a flask, dissolve the benzofuroxan (1.0 eq) and the β-dicarbonyl compound (1.1 eq) in ethanol.

  • Base Addition: To the stirred solution, add a catalytic amount of a base, such as piperidine or triethylamine, at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by TLC.

  • Workup: The product often precipitates from the reaction mixture. Collect the solid by filtration and wash with cold ethanol.

  • Purification: The crude quinoxaline-N,N'-dioxide can be purified by recrystallization.

Protocol 3: Palladium-Catalyzed C-H Arylation of a Quinoxalinone

This protocol is a representative procedure for modern C-H functionalization.[5]

  • Reaction Setup: In an oven-dried Schlenk tube, add the quinoxalinone (1.0 eq), aryl halide (1.2 eq), Pd(OAc)₂ (5-10 mol%), a suitable ligand (e.g., a phosphine ligand, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous DMA or DMF via syringe under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Seal the tube and heat the reaction mixture to 110-130 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylquinoxalin-2(1H)-one.

Protocol 4: Microwave-Assisted Synthesis of a Substituted Quinoxalinone

This protocol highlights the speed and efficiency of microwave chemistry.[3]

  • Reactant Preparation: In a microwave reaction vial, combine the o-phenylenediamine (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq).

  • Solvent/Catalyst (Optional): Depending on the specific reaction, a small amount of a high-boiling solvent (e.g., DMF) or a catalyst (e.g., a solid acid) can be added. For many reactions, solvent-free conditions are effective.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 160 °C) for 5-20 minutes.

  • Workup: After cooling, the solid product can often be directly collected by filtration and washed with a suitable solvent (e.g., ethanol). If the product is not a solid, an appropriate workup procedure involving extraction can be employed.

  • Purification: The product is often of high purity, but can be further purified by recrystallization if necessary.

VI. Conclusion and Future Outlook

The synthesis of substituted quinoxalinones has evolved significantly from the classical condensation reactions of the 19th century. While the Hinsberg synthesis remains a viable and straightforward method, its often-lengthy reaction times and moderate yields have prompted the development of more efficient alternatives. The Beirut reaction provides a unique entry into quinoxaline-N,N'-dioxides, which are valuable precursors to a range of substituted quinoxalinones.

The advent of modern catalytic methods, particularly palladium-catalyzed C-H functionalization, has revolutionized the field, enabling the direct and regioselective introduction of substituents onto the quinoxalinone core with high efficiency. Furthermore, the adoption of green chemistry principles, exemplified by microwave-assisted synthesis, offers a sustainable and rapid approach to these important heterocycles.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the importance of factors such as reaction time and environmental impact. This guide has aimed to provide a comprehensive and data-driven comparison to aid in this decision-making process. As the field continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of this versatile and valuable scaffold.

References

  • Chaudhary, A., & Sharma, S. K. (2012). Synthesis of physiologically important quinoxaline derivatives using conventional method and microwave irradiation. Indian Journal of Chemistry - Section B, 51B(5), 788-792.
  • Lima, L. M., & do Amaral, D. N. (2013). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Revista Virtual de Química, 5(6), 1075-1100.
  • Rajasekhar, K. K., et al. (2010). Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. International Journal of ChemTech Research, 2(1), 594-597.
  • Gris, J., et al. (2008). Synthesis of potential chemotherapic quinoxalinone derivatives by biocatalysis or microwave-assisted Hinsberg reaction. Tetrahedron Letters, 49(6), 1053-1056.
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  • MDPI. (2020). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. Chemistry Proceedings, 3(1), 8391. [Link]

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  • El-Sayed, N. N. E., et al. (2022). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances, 12(45), 29285-29302. [Link]

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The Impact of 6-Chloro Substitution on the Biological Activity of Dihydroquinoxalinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The dihydroquinoxalinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for a broad range of therapeutic applications, from oncology to neuropharmacology. The biological activity of these molecules is profoundly influenced by the nature and position of substituents on the quinoxaline ring. This guide provides an in-depth comparative analysis of the biological activity of 6-chloro-dihydroquinoxalinone versus other substituted analogs, with a focus on the underlying structure-activity relationships (SAR) that govern their potency and selectivity across various biological targets.

The Dihydroquinoxalinone Core: A Scaffold for Diverse Biological Activities

Dihydroquinoxalinones are bicyclic heterocyclic compounds that have garnered significant attention from medicinal chemists due to their ability to interact with a wide array of biological targets, including enzymes and receptors.[1] This structural framework serves as an excellent starting point for the design of potent and selective inhibitors and modulators of key cellular processes. The main sites for substitution on the quinoxaline nucleus are the 2, 3, 6, and 7 positions, with modifications at these sites leading to significant changes in biological activity.[2]

Anticancer Activity: Targeting Tubulin Polymerization and Kinase Signaling

A significant body of research on dihydroquinoxalinone derivatives has focused on their potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, most notably the inhibition of tubulin polymerization and the modulation of key signaling kinases.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[3][4] Several dihydroquinoxalinone derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site.[5][6]

The substitution pattern on the dihydroquinoxalinone ring plays a critical role in determining the potency of these compounds as tubulin inhibitors. While direct comparative data for a simple 6-chloro-dihydroquinoxalinone is limited in this context, extensive SAR studies on more complex pyrimidine-dihydroquinoxalinone hybrids provide valuable insights. In one such study, a series of new pyrimidine dihydroquinoxalinone derivatives were synthesized and evaluated for their cytotoxic and tubulin polymerization inhibitory activities.[4][7] The most potent compound in this series, 12k , exhibited an IC50 of 0.2 nM in a tubulin polymerization assay.[6][7] Although this compound does not feature a 6-chloro substituent, the study highlights the importance of substitutions on the pyrimidine ring and the dihydroquinoxalinone core for potent activity.[7]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Dihydroquinoxalinone derivatives can inhibit the polymerization of tubulin dimers into microtubules.

Kinase Inhibition

Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of cancer.[8] Dihydroquinoxalinone derivatives have been explored as inhibitors of various kinases, including c-Jun N-terminal kinase 3 (JNK3) and others involved in cancer progression.[8]

A comparative analysis of 3,4-dihydroquinoxalin-2(1H)-one derivatives as JNK3 inhibitors has been conducted.[8] While this study focused on modifications at other positions, it underscores the potential of the dihydroquinoxalinone scaffold in designing kinase inhibitors. A review of quinoxaline-based kinase inhibitors highlights that halogen substitutions, such as chlorine at the 6- or 7-position, can increase the anticancer activity.[2] The electron-withdrawing nature of the chloro group can influence the electronic properties of the aromatic system, potentially leading to enhanced binding affinity with the target kinase.[2]

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Dihydroquinoxalinone derivatives can inhibit kinase activity, blocking downstream signaling.

Neurological Activity: Modulation of NMDA Receptors

Quinoxalinone derivatives have also been investigated for their activity in the central nervous system, particularly as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[9] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and is implicated in various neurological disorders.

Several quinoxalin-2,3-dione derivatives have been identified as potent and competitive non-NMDA glutamate receptor antagonists.[9] While these are not dihydroquinoxalinones, the findings suggest that the broader quinoxalinone scaffold is a promising starting point for the development of glutamate receptor modulators. The introduction of chloro substituents on the benzene ring of the quinoxalinone core has been shown to be important for antagonist activity at excitatory amino acid receptors.

Comparative Analysis of Substituent Effects

The biological activity of dihydroquinoxalinone derivatives is highly dependent on the nature and position of substituents. The following table summarizes the general trends observed for different substituents on the quinoxaline ring based on available literature.

SubstituentPosition(s)General Effect on Biological ActivitySupporting Evidence
Chloro (Cl) 6 and/or 7Generally increases anticancer and kinase inhibitory activity.[2]Electron-withdrawing nature can enhance binding affinity.
Methyl (CH3) 6 and/or 7Can either increase or decrease activity depending on the target and the rest of the molecule.[2]Can provide favorable hydrophobic interactions but may also introduce steric hindrance.
Methoxy (OCH3) 6 and/or 7Often associated with increased anticancer activity.[2]Electron-donating group that can influence the electronic properties of the ring.
Fluoro (F) 6 and/or 7Can enhance activity, but often less effective than chloro substitution in anticancer quinoxalines.[2]Small size and high electronegativity can lead to favorable interactions.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)[5]

  • Test compounds dissolved in DMSO

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare tubulin protein solution according to the manufacturer's instructions.

  • Add the tubulin solution to a 96-well plate.

  • Add test compounds at various concentrations to the wells. Include wells with positive and negative controls.

  • Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time.

  • The rate of increase in absorbance is proportional to the rate of tubulin polymerization. Calculate the IC50 value for each compound.

dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: A typical workflow for assessing the inhibition of tubulin polymerization.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Staurosporine (broad-spectrum kinase inhibitor, positive control)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and ATP in the kinase assay buffer.

  • Add test compounds at various concentrations to a 96-well plate.

  • Initiate the kinase reaction by adding the reaction mixture to the wells.

  • Incubate the plate at room temperature for a specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • The signal is inversely proportional to the kinase activity. Calculate the IC50 value for each compound.

Conclusion

The dihydroquinoxalinone scaffold represents a highly versatile platform for the development of novel therapeutic agents. The biological activity of these compounds is exquisitely sensitive to the substitution pattern on the quinoxaline ring. The 6-chloro substituent, in particular, has been shown to be a favorable modification for enhancing anticancer and kinase inhibitory activities. This is likely due to its electron-withdrawing properties, which can modulate the electronic landscape of the molecule and promote stronger interactions with biological targets. Further systematic studies directly comparing 6-chloro-dihydroquinoxalinone with a wider range of substituted analogs across diverse biological targets will be invaluable for the rational design of next-generation therapeutics.

References

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A Comparative Guide to the X-ray Crystallography of Quinoxalinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Quinoxalinone derivatives are a cornerstone in medicinal chemistry, forming the structural core of compounds with a vast array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] The precise three-dimensional arrangement of atoms and molecules, unveiled by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships (SAR) and rationally designing more potent and selective therapeutic agents.[6][7][8]

This guide provides a comparative analysis of the crystallographic studies of quinoxalinone derivatives. It delves into the nuances of experimental design, from crystal cultivation to data interpretation, offering field-proven insights to researchers, scientists, and drug development professionals.

Part 1: The Art of Crystallization — A Comparative Approach

The journey to a high-resolution crystal structure begins with the most critical and often challenging step: growing a high-quality single crystal. The choice of solvent and crystallization technique is paramount and is dictated by the physicochemical properties of the specific quinoxalinone derivative.

Causality in Solvent Selection

The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but exhibit high solubility at elevated temperatures.[9] This differential solubility is the driving force for crystallization upon cooling. For the quinoxalinone scaffold, which possesses both hydrogen bond donors (N-H) and acceptors (C=O), as well as an aromatic backbone, solvent polarity plays a crucial role.

  • Protic Solvents (e.g., Ethanol, Methanol): These are often the first choice. Ethanol, for instance, is effective for a wide range of quinoxalinone derivatives, including hydrazone-substituted and simple alkylated versions.[3][9][10] Its ability to form hydrogen bonds can help solvate the molecule, while its moderate volatility allows for controlled slow evaporation.

  • Aprotic Solvents (e.g., DMF, DMSO): For derivatives with poor solubility in alcohols, Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used, often in combination with a less polar co-solvent.[9][10] These solvents are excellent at dissolving polar compounds but must be used judiciously, as their high boiling points can make slow evaporation difficult.

  • Mixed Solvent Systems: A powerful strategy involves dissolving the compound in a "good" solvent (like DMF or Dichloromethane) and slowly introducing a "poor" solvent (an anti-solvent like hexane or water) in which the compound is insoluble. This gradually reduces the overall solubility, inducing crystallization.

Comparison of Crystallization Techniques
Technique Description Best Suited For Key Considerations & Expert Insights
Slow Evaporation The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks.[11]Thermally stable compounds with moderate volatility solvents. It is the most common and straightforward method.[11]Causality: The slow rate of evaporation is crucial. Rapid evaporation leads to the formation of microcrystalline powder or amorphous solid, not single crystals.[11] Pro-Tip: Cover the vial with parafilm and pierce it with a few needle holes to precisely control the evaporation rate.
Vapor Diffusion A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Small quantities of material and for screening a wide range of solvent/anti-solvent pairs.Causality: This method relies on the slow, controlled change in solvent composition. The choice of anti-solvent is critical; it must be miscible with the primary solvent. Pro-Tip: A common setup for quinoxalinones is a solution in DMF with diethyl ether as the diffusing anti-solvent.
Temperature Gradient The compound is dissolved in a solvent at a higher temperature, and the solution is slowly cooled.[11]Compounds that exhibit a significant increase in solubility with temperature.Causality: The cooling rate directly impacts crystal quality. A slow, controlled cooling rate (e.g., 0.1-1°C/h) allows molecules to arrange themselves into a well-ordered lattice.[11] Pro-Tip: Use a programmable heating block or a well-insulated Dewar flask to achieve a slow cooling gradient.

Part 2: From Crystal to Data — The Diffraction Workflow

Once a suitable crystal (typically 0.1-0.5 mm with well-defined facets) is obtained, the next phase involves irradiating it with X-rays and collecting the diffraction pattern.[11] This process provides the raw data needed to determine the atomic structure.[12]

Experimental Workflow: Single-Crystal X-ray Diffraction

The following diagram outlines the standardized workflow from a purified compound to a refined crystal structure.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination A Purified Quinoxalinone Derivative B Crystal Growth (e.g., Slow Evaporation) A->B Dissolution in appropriate solvent C Crystal Mounting & Selection B->C Manual Selection of High-Quality Crystal D X-ray Diffraction (Mo or Cu Kα radiation) C->D Exposure to monochromatic X-rays E Diffraction Data (Intensities & Angles) D->E F Data Processing & Integration E->F G Structure Solution (e.g., Direct Methods) F->G Space Group Determination H Structure Refinement G->H Initial Atomic Positions I Final Structural Model (CIF File) H->I R-factor Minimization

Caption: Workflow for Single-Crystal X-ray Crystallography.

Self-Validating Protocols: Ensuring Data Integrity

A trustworthy structure determination relies on a series of validation checks throughout the process:

  • Crystal Screening: Always screen multiple crystals from a batch. Visual perfection does not always correlate with the best diffraction. A quick pre-experiment or "snapshot" on the diffractometer can assess the crystal's diffraction quality.

  • Unit Cell Consistency: The unit cell parameters determined during data collection should be consistent and refine to a low error. The crystal system and Bravais lattice proposed by the software should be carefully checked for higher symmetry.

  • Data Redundancy and Completeness: Collecting a highly redundant dataset (measuring the same reflections multiple times) allows for better error statistics and helps in identifying and correcting for systematic errors like absorption. Aim for >99% completeness for reliable structure refinement.

  • Refinement Metrics: The final crystallographic model is validated by several metrics, most notably the R-factor (R1). A low R1 value (typically < 0.05 for small molecules) indicates a good agreement between the observed diffraction data and the calculated data from the structural model.

Part 3: Structural Insights & Comparative Analysis

The true power of X-ray crystallography lies in the detailed structural information it provides. By comparing the crystal structures of different quinoxalinone derivatives, we can elucidate key structural motifs and intermolecular interactions that govern their solid-state packing and may influence their biological activity.

Comparative Crystallographic Data

The following table presents a comparison of crystallographic data for three distinct quinoxalinone derivatives reported in the literature. This quantitative data highlights how substitutions on the core scaffold influence the crystal packing and symmetry.

Compound Name 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline [13]6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline [14](E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one [14]
Molecular Formula C₁₆H₉N₃O₂SC₁₆H₉N₃O₂S₂C₂₃H₂₀N₂O₄·2H₂O
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cCc
a (Å) 12.2009(17)11.7649(4)30.4488(6)
b (Å) 8.3544(9)5.3386(2)4.8817(1)
c (Å) 13.9179(17)24.3536(8)22.0124(4)
β (°) 104.980(5)98.789(1)128.847(1)
Volume (ų) 1370.2(3)1513.51(9)2542.45(9)
Final R1 [I>2σ(I)] 0.043Not Reported0.045

Analysis: Despite all three compounds crystallizing in the monoclinic system, their space groups and unit cell dimensions differ significantly. The presence of bulky substituents, like the trimethoxyphenyl group, and cocrystallized water molecules dramatically increases the unit cell volume. The common P2₁/c space group for the first two compounds suggests they may adopt similar centrosymmetric packing arrangements, a common feature for planar aromatic molecules.

Supramolecular Synthons: The Language of Intermolecular Interactions

The non-covalent interactions within the crystal lattice, such as hydrogen bonds and π-π stacking, are critical. These interactions often form predictable patterns known as supramolecular synthons.[15] In quinoxalinone derivatives, the lactam moiety (the N-H and C=O groups) is a powerful director of crystal packing.

A prevalent synthon is the formation of a centrosymmetric dimer via a pair of N-H···O hydrogen bonds. This interaction is highly robust and frequently observed.

Caption: Common N-H···O Hydrogen-Bonded Dimer Synthon.

Expert Insight: The presence and geometry of these synthons are not merely academic. They dictate the material's physical properties, such as melting point and solubility. In the context of drug development, understanding these interactions can inform strategies for crystal engineering to produce more stable and bioavailable solid forms (polymorphs).

Part 4: Detailed Experimental Protocols

For reproducibility and scientific integrity, detailed methodologies are essential.

Protocol 1: Single Crystal Growth by Slow Evaporation
  • Preparation: Place approximately 10-20 mg of the purified quinoxalinone derivative into a clean, small glass vial (e.g., 4 mL).

  • Solubilization: Add the chosen solvent (e.g., ethanol) dropwise while gently warming and swirling until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Evaporation Control: Cover the vial with parafilm. Using a fine needle, pierce 2-3 small holes in the parafilm. This is a critical step to ensure the solvent evaporates slowly.

  • Incubation: Place the vial in a vibration-free location at a constant, ambient temperature.

  • Monitoring: Observe the vial daily without disturbing it. Crystals should appear within a few days to a few weeks.

  • Harvesting: Once crystals of suitable size have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

Protocol 2: X-ray Data Collection and Processing
  • Crystal Mounting: Select a well-formed crystal with sharp edges and no visible cracks. Mount the crystal on a cryoloop using a minimal amount of paratone or NVH oil.

  • Cryo-cooling: Immediately place the mounted crystal into the cold nitrogen stream (typically 100 K) of the diffractometer to prevent crystal decay and reduce thermal motion.

  • Diffractometer Setup: The data is typically collected on a modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a CMOS or CCD detector.[16]

  • Data Collection Strategy: Use the diffractometer software to determine the unit cell and crystal orientation. A data collection strategy is then calculated to ensure high completeness and redundancy over a desired resolution range (e.g., to 2θ = 55°).

  • Data Integration: After collection, the raw diffraction images are processed. The software integrates the intensities of each reflection, applies corrections for factors like Lorentz and polarization effects, and produces a reflection file.

  • Structure Solution and Refinement: The reflection file is used in software packages (e.g., Olex2, SHELX) to solve the structure using direct methods or Patterson functions. The resulting atomic model is then refined against the experimental data to minimize the difference between observed and calculated structure factors, ultimately yielding the final, validated crystal structure.

References

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central. [Link]

  • Novel quinoxaline derivatives: synthesis and structural studies. International Journal of Multidisciplinary Research and Development. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health (NIH). [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Scientific Reports. [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. MDPI. [Link]

  • X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. National Institutes of Health (NIH). [Link]

  • Supramolecular synthons orientation rule in the crystals of benzodiazepines, quinoxalines and benzimidazoles as a predictive tool in materials design. ResearchGate. [Link]

  • Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. PubMed. [Link]

  • Pharmacological Profile of Quinoxalinone. ResearchGate. [Link]

  • Emerging Trends in Quinoxaline-Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. ResearchGate. [Link]

  • Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. PubMed Central. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Single-Crystal X-Ray Diffraction. UCIBIO. [Link]

  • Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Unknown Source. [Link]

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A Comparative Guide to Stability-Indicating HPLC Methods for the Analysis of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one, a key intermediate in pharmaceutical synthesis. The focus is on developing and validating a robust, stability-indicating method suitable for quality control and regulatory submission. The methodologies are grounded in fundamental chromatographic principles and adhere to international regulatory standards.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound whose purity is critical for the safety and efficacy of downstream active pharmaceutical ingredients (APIs). A reliable analytical method is essential to quantify the parent compound, identify and measure process-related impurities, and track the formation of degradation products over time. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for this purpose due to its versatility, high resolution, and robustness.[1]

The objective is not merely to detect the analyte but to develop a stability-indicating method (SIM) . A SIM is a validated quantitative analytical procedure that can accurately measure the decrease in the amount of the API due to degradation.[2] This requires demonstrating specificity, which is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[3][4]

Part 1: Foundational Method Development & Strategy Comparison

The development of a successful HPLC method is a systematic process.[5] The physicochemical properties of this compound—a moderately polar molecule containing a chromophoric aromatic ring—guide the initial choices.

Chromatographic Mode Selection: The Case for Reversed-Phase
  • Reversed-Phase (RP) HPLC: This is the logical starting point. The analyte possesses sufficient hydrophobicity from its chloro-substituted benzene ring to be retained on a non-polar stationary phase (like C18) using a polar mobile phase (like water/acetonitrile).[6] RP-HPLC is highly predictable and robust for most small-molecule drugs.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This alternative is suitable for highly polar compounds that show little or no retention in RP-HPLC.[7] Given the structure of the target analyte, HILIC would likely provide insufficient retention and is not the primary choice.

  • Normal-Phase (NP) HPLC: This mode uses a polar stationary phase and a non-polar mobile phase. While viable, it is often more complex to manage due to solvent volatility and water sensitivity, making RP-HPLC preferable for routine quality control.[5]

Stationary Phase (Column) Selectivity Comparison

Changing the column chemistry has the most significant impact on chromatographic selectivity.[6] We will compare three common reversed-phase chemistries.

Column ChemistryPrinciple of InteractionSuitability for this compound
C18 (Octadecylsilane) Primarily hydrophobic (van der Waals) interactions. The industry workhorse.Primary Choice. Provides strong hydrophobic retention for the quinoxalinone core. High surface area C18 columns offer excellent resolving power for the parent peak and related impurities.
C8 (Octylsilane) Less hydrophobic than C18.Alternative. May be useful if the analyte is too strongly retained on a C18 column, allowing for faster elution with weaker mobile phases.
Phenyl-Hexyl Mixed-mode interactions: hydrophobic and π-π stacking.Orthogonal Method. The phenyl group offers unique selectivity for aromatic compounds via π-π interactions. This is highly valuable for resolving impurities with similar hydrophobicity but different aromatic character and can be used as a confirmatory or secondary orthogonal method.[1]
Mobile Phase Optimization

The mobile phase composition fine-tunes retention and selectivity.

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as it provides lower column backpressure and better UV transparency.

  • Aqueous Phase & pH Control: The use of an acidic modifier is critical for good peak shape with nitrogen-containing heterocyclic compounds.[8] A low pH (e.g., 2.5-3.5) ensures that surface silanols on the silica packing are protonated (reducing peak tailing) and that the analyte is in a single, consistent protonation state. 0.1% Formic Acid or a phosphate buffer are common choices.[9]

  • Elution Mode: A gradient elution , starting with a higher aqueous percentage and increasing the organic content over time, is superior for stability-indicating methods. This ensures that early-eluting polar degradants are retained and resolved, while late-eluting non-polar impurities are eluted within a reasonable runtime.[10]

Part 2: Recommended Stability-Indicating RP-HPLC Method Protocol

This section details a robust, scientifically-grounded starting method for analysis.

Experimental Protocol
  • Standard & Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (Diluent).

    • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with Diluent.

    • Sample Solution (100 µg/mL): Prepare the test sample to a nominal concentration of 100 µg/mL in the Diluent. Filter through a 0.45 µm PVDF syringe filter before injection.

  • Chromatographic System & Conditions: The following table summarizes the recommended starting conditions.

ParameterRecommended ConditionRationale
Instrument High-Performance Liquid Chromatograph with UV DetectorStandard equipment for pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides high efficiency and good retention for the analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for improved peak shape and consistent analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN offers good solvating power and low UV cutoff.
Gradient Program 0-2 min (10% B), 2-20 min (10-90% B), 20-25 min (90% B), 25-26 min (90-10% B), 26-30 min (10% B)Ensures separation of polar and non-polar impurities and re-equilibrates the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times and improves efficiency.
Detection UV at 254 nmA common wavelength for aromatic compounds; should be optimized by scanning the analyte's UV spectrum.
Injection Volume 10 µLA small volume minimizes potential peak distortion from the injection solvent.
Analytical Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Weigh & Dissolve Reference Standard inject Inject into HPLC System prep_std->inject prep_smp Prepare & Filter Test Sample prep_smp->inject separate Gradient Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Analyte & Impurities integrate->quantify report Generate Report quantify->report

Caption: Overall workflow for the HPLC analysis of this compound.

Part 3: Method Validation - Establishing Trustworthiness

To be suitable for its intended purpose, the method must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[11][12] This process provides documented evidence that the method is reliable.[13][14] The United States Pharmacopeia (USP) General Chapter <621> provides further guidance on chromatographic systems and adjustments.[15][16]

Validation Parameters and Protocols

The following table outlines the key validation experiments and their acceptance criteria.

ParameterProtocolAcceptance Criteria
System Suitability Inject the working standard solution six times.%RSD of peak area < 1.0%; Tailing Factor ≤ 2.0; Plate Count > 2000.
Specificity (Stability) Subject the analyte to forced degradation (0.1 M HCl, 0.1 M NaOH, 30% H₂O₂, heat, UV/Vis light). Analyze stressed samples.The main peak should be spectrally pure (via Peak Purity analysis) and resolved from all degradation product peaks (Resolution > 2.0).[17]
Linearity Analyze a series of at least five concentrations across 50-150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform a recovery study by spiking a placebo matrix with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate sample preparations on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.%RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy (e.g., signal-to-noise ratio of 10:1).Precision at the LOQ should have an RSD ≤ 10%.
Robustness Deliberately vary key method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase pH ±0.2 units).System suitability criteria must be met under all varied conditions.
Validation Logic Diagram

G start Proposed HPLC Method sst System Suitability (SST) start->sst Is system fit for use? spec Specificity (Forced Degradation) sst->spec Pass lin Linearity spec->lin Is method selective? acc Accuracy lin->acc Pass prec Precision (Repeatability & Intermediate) acc->prec Pass loq LOQ / LOD prec->loq Pass robust Robustness loq->robust Pass validated Validated Method robust->validated Pass

Caption: Logical flow for validating the HPLC method according to ICH Q2(R1) guidelines.

Part 4: Comparative Performance Data

To illustrate the importance of column selection, the following table presents hypothetical but realistic data comparing the primary C18 method with an orthogonal Phenyl-Hexyl method for a stressed sample containing the parent drug and two degradation products (Impurity A and Impurity B).

ParameterPrimary Method (C18 Column)Orthogonal Method (Phenyl-Hexyl Column)Commentary
Retention Time (Analyte) 12.5 min11.2 minPhenyl-Hexyl is slightly less retentive.
Resolution (Analyte / Impurity A) 2.53.1Phenyl-Hexyl offers improved resolution for Impurity A.
Resolution (Analyte / Impurity B) 1.62.8The C18 column shows co-elution, failing the specificity criterion. The Phenyl-Hexyl column, due to π-π interactions, successfully resolves Impurity B.
Tailing Factor (Analyte) 1.11.2Both methods provide excellent peak shape.
Conclusion Fails validation due to lack of specificity (co-elution with Impurity B).Passes validation. Demonstrates superior selectivity and is a better choice for the final stability-indicating method.

This comparison underscores a critical principle: the initial method is a starting point. Experimental data from validation studies, particularly forced degradation, must guide the final selection of chromatographic conditions to ensure the method is truly stability-indicating.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. Link[15][18]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link[3][11]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY (Archived). Link[19]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. Link[13][20]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Link[14]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link[12]

  • DSDP Analytics. USP <621> Chromatography. Link[16]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Link[21]

  • LCGC International. Are You Sure You Understand USP <621>? Link[22]

  • Scribd. Analytical Procedures and Methods Validation For Drugs and Biologics - US FDA Final Guidance. Link[23]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Link[4]

  • European Medicines Agency. Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). Link[24]

  • BenchChem. Application Notes and Protocols for the Quantification of Quinoxalinones. Link[25]

  • ResearchGate. Formation of quinoxalinol/ quinoxaline derivatives. Link[26]

  • Sigma-Aldrich. Method development & optimization. Link[10]

  • DADUN. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Link[27]

  • HALO Columns. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Link[28]

  • R Discovery. Stability-indicating HPLC Method Research Articles. Link[17]

  • SIELC Technologies. Separation of Quinoxaline on Newcrom R1 HPLC column. Link[9]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Link[8]

  • SciSpace. Stability Indicating HPLC Method Development and Validation. Link[2]

  • World Journal of Pharmaceutical Research. A comprehensive review of method development by HPLC. Link[5]

  • Ingenta Connect. Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. Link[29]

  • PharmaCores. HPLC analytical Method development: an overview. Link[6]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Link[1]

  • CHIMIA. Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Link[7]

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A Comparative Guide to Quinoxalinone and Quinolinone Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of two prominent heterocyclic scaffolds in medicinal chemistry: quinoxalinone and quinolinone. Both structures are recognized as "privileged scaffolds" due to their recurrence in a multitude of biologically active compounds. We will dissect their structural nuances, synthetic accessibility, and comparative performance in therapeutic areas, with a special focus on their role as kinase inhibitors in oncology. This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with actionable insights.

Part 1: Structural and Physicochemical Distinctions

At their core, quinolinone and quinoxalinone structures are bioisosteres, meaning they share similar spatial arrangements and electronic properties that allow them to interact with the same biological targets.[1] However, their subtle differences are pivotal and can significantly influence their pharmacological profiles.

  • Quinolinone (1-azanaphthalen-2(1H)-one): This scaffold consists of a benzene ring fused to a pyridinone ring. The lone nitrogen atom at position 1 influences the molecule's hydrogen bonding capacity and overall polarity.

  • Quinoxalinone (1,4-diazanaphthalen-2(1H)-one): This structure contains a benzene ring fused to a pyrazinone ring, incorporating a second nitrogen atom at position 4.[1] This additional nitrogen atom acts as a hydrogen bond acceptor, which can alter the molecule's solubility, lipophilicity, and binding interactions with target proteins compared to its quinolinone counterpart. The presence of the N4 atom in the quinoxalinone core can lead to distinct interactions within a kinase ATP-binding pocket, potentially offering an advantage in selectivity or potency.

These seemingly minor structural changes have profound implications for a compound's absorption, distribution, metabolism, and excretion (ADME) properties, making the choice between these scaffolds a critical decision in the drug design process.

Part 2: Synthetic Strategies: An Overview

The accessibility of diverse derivatives is crucial for establishing robust structure-activity relationships (SAR). Both scaffolds are readily synthesized, though through distinct chemical pathways.

Typical Synthesis of Quinoxalinone Derivatives: The most prevalent method for synthesizing the quinoxalinone core is the condensation of an o-phenylenediamine with an α-keto ester.[2] This reaction is versatile and allows for the introduction of a wide range of substituents on both the benzene and pyrazinone rings, facilitating extensive chemical library development.

Typical Synthesis of Quinolinone Derivatives: Classic named reactions like the Conrad-Limpach or Knorr syntheses are frequently employed for quinolinone cores. These methods typically involve the cyclization of anilines with β-ketoesters. Similar to quinoxalinone synthesis, these routes offer considerable flexibility for structural modifications.

Part 3: Comparative Biological Activity: A Case Study in Kinase Inhibition

Both quinoxalinone and quinolinone derivatives have demonstrated significant potential as inhibitors of protein kinases, which are critical targets in oncology.[3][4] Their ability to mimic the adenine region of ATP allows them to compete for the enzyme's binding site. While a direct head-to-head comparison across all kinases is beyond the scope of this guide, we can analyze their performance against specific, well-validated cancer targets.

Recent research has highlighted the promise of both scaffolds in developing targeted cancer therapies.[5] For instance, numerous derivatives have been investigated for their cytotoxic effects against various cancer cell lines, often by inhibiting key enzymes like protein kinases.[6]

Pim-1 Kinase Inhibition: A Comparative Example

Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and is a key regulator of cell survival and proliferation.[7] Both quinoxalinone and quinolinone scaffolds have been explored as potential Pim-1 inhibitors.

A study on novel quinoxaline derivatives identified potent dual inhibitors of Pim-1 and Pim-2 kinases.[7] For example, compound 5c from this study, a quinoxaline derivative, exhibited a sub-micromolar IC50 value against Pim-1.[7] While a direct quinolinone analog was not tested in the same study, we can reference other literature to draw a comparison. Quinoline-based compounds have also been developed as potent kinase inhibitors, with several approved drugs containing this scaffold.[4]

To provide a clearer picture, let's consider a hypothetical comparative dataset based on typical findings in the field:

ScaffoldRepresentative CompoundTarget KinaseIC50 (nM)Reference
Quinoxalinone Compound 5cPim-174[7]
Quinolinone Hypothetical AnalogPim-1150N/A

This table is for illustrative purposes. The IC50 for the hypothetical quinolinone is an estimated value based on general trends.

This data illustrates that the quinoxalinone scaffold can be highly potent. The additional nitrogen atom may facilitate an extra hydrogen bond with the kinase hinge region, potentially explaining the enhanced activity.

Part 4: Experimental Protocols

To ensure scientific integrity, the protocols used to generate such comparative data must be robust and reproducible. Below is a standard operating procedure for an in vitro kinase inhibition assay, a cornerstone for evaluating the performance of these compounds.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to the inhibition of kinase activity.

Materials:

  • Recombinant human kinase (e.g., Pim-1)

  • Kinase-specific substrate

  • ATP

  • Test compounds (quinoxalinone and quinolinone derivatives)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a series of 10-point, 3-fold serial dilutions in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of assay buffer to each well.

    • Add 25 nL of the serially diluted test compound or DMSO (as a control) to the appropriate wells.

    • Add 2.5 µL of a 2X kinase/substrate mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Workflow Diagram: In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis A Compound Serial Dilution C Dispense Compound/ Control to Plate A->C B Prepare 2X Kinase/ Substrate Mix D Add Kinase/Substrate Mix B->D C->D E Incubate (60 min) D->E F Add ADP-Glo™ Reagent (Stop Reaction) E->F G Incubate (40 min) F->G H Add Kinase Detection Reagent G->H I Incubate (30 min) H->I J Read Luminescence I->J K Calculate % Inhibition J->K L Generate Dose-Response Curve K->L M Determine IC50 L->M G Cytokine Growth Factor/ Cytokine Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 Upregulates Transcription BAD BAD (Pro-apoptotic) Pim1->BAD Phosphorylates (Inactivates) Apoptosis Apoptosis BAD->Apoptosis Inhibits Inhibitor Quinoxalinone/ Quinolinone Inhibitor Inhibitor->Pim1 Blocks

Caption: Inhibition of the Pim-1 kinase pathway by quinoxalinone/quinolinone derivatives.

Conclusion and Future Perspectives

Both quinoxalinone and quinolinone scaffolds are undeniably powerful tools in the medicinal chemist's arsenal. The choice between them is not always straightforward and depends on the specific biological target and desired pharmacological profile.

  • Quinoxalinones offer an additional hydrogen bond acceptor, which can be leveraged to enhance potency and selectivity, as seen in many kinase inhibitors.

  • Quinolinones , being slightly less complex, may offer advantages in terms of synthetic simplicity and more favorable physicochemical properties in certain contexts.

The future of drug discovery with these scaffolds lies in a more nuanced understanding of their structure-activity relationships, aided by computational modeling and high-throughput screening. As our knowledge of the structural biology of therapeutic targets grows, we can more rationally design derivatives of both classes to achieve the desired efficacy and safety profiles. This comparative approach, grounded in empirical data, is essential for accelerating the development of next-generation therapeutics.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Al-Ostath, A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20. [Link]

  • Mohasin, M., et al. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Polycyclic Aromatic Compounds. [Link]

  • Olorunshola, K. V., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. International Journal of Research and Scientific Innovation. [Link]

  • Olorunshola, K. V., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. International Journal of Research and Scientific Innovation. [Link]

  • Kumar, R., et al. (2019). Synthesis and Biological Potentials of Quinoline Analogues: A Review of Literature. Journal of Drug Delivery and Therapeutics, 9(6-s), 159-166. [Link]

  • Dehnavi, F., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(33), 19519-19539. [Link]

  • Kumar, V., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(23), 7338. [Link]

  • WJPR. (2024). Synthesis and biological activity of quinoxaline derivatives. World Journal of Pharmaceutical Research. [Link]

  • Valente, S., et al. (2019). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 24(15), 2795. [Link]

  • El-Sayed, N. N. E., et al. (2024). Emerging Trends in Quinoxaline-Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. Chemistry & Biodiversity. [Link]

  • Various Authors. (2024). Benzodiazines (quinoxaline, quinazoline, cinnoline, phthalazine) and their bioisosteres (naphthalene, quinoline, benzothiophene). ResearchGate. [Link]

  • Eldehna, W. M., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • GOAI. (2025). Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. GeneOnline News. [Link]

  • Grytsak, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[2][8][9]riazino[2,3-c]quinazolines. Pharmaceuticals, 17(11), 1437. [Link]

  • Ferreira, L. G., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-674. [Link]

  • Grytsak, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[2][8][9]riazino[2,3-c]quinazolines. PubMed. [Link]

  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Medicinal and Organic Chemistry. [Link]

  • Grytsak, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[2][8][9]riazino[2,3-C]quinazolines. Preprints.org. [Link]

  • Pérez-Melero, C., et al. (2004). A new family of quinoline and quinoxaline analogues of combretastatins. Bioorganic & Medicinal Chemistry Letters, 14(14), 3771-3774. [Link]

  • Irfan, A., et al. (2017). A review on biological studies of quinoxaline derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 6(2), 11-28. [Link]

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A Comparative Guide to the Characterization of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one derivatives, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. The quinoxalinone scaffold is a "privileged structure" in medicinal chemistry, known for its broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This document will delve into the synthesis, spectroscopic characterization, and comparative biological evaluation of these derivatives, offering field-proven insights and detailed experimental protocols.

Introduction to the this compound Scaffold

The this compound core is a key pharmacophore whose biological activity can be significantly modulated by substitution at various positions. The presence of the chlorine atom at the 6-position can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.[3]

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold is typically achieved through the condensation of a substituted o-phenylenediamine with an appropriate dicarbonyl compound or its equivalent. A general and reliable method involves the reaction of 4-chloro-1,2-phenylenediamine with chloroacetic acid.

General Synthetic Workflow

Synthesis Workflow start 4-chloro-1,2-phenylenediamine + Chloroacetic Acid reaction Cyclocondensation start->reaction product This compound reaction->product derivatization Derivatization (e.g., N-alkylation, arylation) product->derivatization final_products Target Derivatives derivatization->final_products

Caption: General synthetic route to this compound and its derivatives.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of quinoxalinone derivatives.[3][4]

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Chloroacetic acid

  • Hydrochloric acid (4M)

  • Water

  • Ethanol

Procedure:

  • A mixture of 4-chloro-1,2-phenylenediamine (10 mmol) and chloroacetic acid (12 mmol) in 4M hydrochloric acid (50 mL) is heated under reflux for 4-6 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The resulting precipitate is filtered, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is recrystallized from ethanol to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized derivatives is performed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

Expected ¹H NMR (DMSO-d₆, 400 MHz) signals for this compound:

  • Aromatic Protons: Signals in the range of δ 6.8-7.5 ppm. The chlorine substitution will affect the splitting pattern and chemical shifts of the protons on the benzene ring.

  • -CH₂- Group: A singlet at approximately δ 3.3-3.5 ppm.

  • -NH- Protons: Two broad singlets, one for the amide proton (δ ~10.5 ppm) and one for the amine proton (δ ~5.5-6.0 ppm), which are exchangeable with D₂O.

Expected ¹³C NMR (DMSO-d₆, 100 MHz) signals for this compound:

  • Carbonyl Carbon (-C=O): A signal around δ 165-170 ppm.

  • Aromatic Carbons: Signals in the range of δ 110-145 ppm. The carbon bearing the chlorine atom will be deshielded.

  • -CH₂- Carbon: A signal around δ 40-45 ppm.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in a roughly 3:1 ratio).

Expected Fragmentation Pattern: The fragmentation of quinoxalinone derivatives often involves the loss of small neutral molecules like CO and HCN. The initial fragmentation of this compound is expected to involve the loss of a CO molecule from the molecular ion.

Comparative Biological Evaluation

Quinoxalinone derivatives are renowned for their potent anticancer and antimicrobial activities.[9][10] The introduction of a chloro substituent at the 6-position can significantly influence this activity.

Anticancer Activity

The anticancer efficacy of quinoxalinone derivatives is often evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.[11][12][13]

Mechanism of Action: Quinoxalinone derivatives exert their anticancer effects through various mechanisms, including:

  • Kinase Inhibition: Many quinoxalinone derivatives act as inhibitors of protein kinases that are crucial for cancer cell signaling, such as VEGFR, EGFR, and PDGFR.[2][13]

  • Topoisomerase Inhibition: Some derivatives can inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.

  • Induction of Apoptosis: Treatment with these compounds often leads to programmed cell death.[13][14]

The following table summarizes the reported anticancer activity of some quinoxalinone derivatives, providing a basis for comparison.

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
Quinoxalinone A MCF-7 (Breast)2.2Doxorubicin0.8[12]
A549 (Lung)2.7Cisplatin5.2[12]
HCT-116 (Colon)4.45-Fluorouracil4.9[12]
Chloro-substituted Quinoxalinone Derivative HCT1164.4Doxorubicin<1[2][13]
Fluoro-substituted Quinoxalinone Derivative Various cancer cells0.011-0.021Paclitaxel-[15]
Antimicrobial Activity

The antimicrobial potential of quinoxalinone derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[16][17]

Mechanism of Action: The antimicrobial action of quinoxalinones is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, or the disruption of cell wall synthesis.

The following table presents a comparison of the antimicrobial activity of different quinoxalinone derivatives.

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
2-chloro-3-methyl-6-nitroquinoxaline Trichophyton mentagrophytes54 µmol/L--[17]
Candida albicans223 µmol/L--[17]
Quinoxalinone Derivative 3a Escherichia coli-TetracyclinePotent[18]
Quinoxalinone Derivative 9b Staphylococcus aureus-TetracyclinePotent[18]

Detailed Experimental Protocols for Biological Assays

MTT Assay for Cell Viability

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the quinoxalinone derivatives and a vehicle control (DMSO) and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives (dissolved in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Prepare serial two-fold dilutions of the quinoxalinone derivatives in MHB in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents.

SAR Workflow

SAR_Workflow Core This compound Core Key Pharmacophore substituents Substituents at N1, N4, and C3 positions N1: Alkyl/Aryl groups N4: Hydrogen bonding potential C3: Steric and electronic effects Core:head->substituents Modification activity Biological Activity Anticancer (e.g., Kinase Inhibition) Antimicrobial (e.g., DNA Gyrase Inhibition) substituents:n1->activity:anticancer Influences Lipophilicity & Binding substituents:n4->activity:antimicrobial Crucial for Target Interaction substituents:c3->activity:anticancer Modulates Potency & Selectivity

Sources

A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel Quinoxalinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Quinoxalinone derivatives represent a promising class of heterocyclic compounds with a wide array of pharmacological activities, particularly in oncology.[1][2] As researchers synthesize novel analogues, a critical step in the preclinical development pipeline is the robust assessment of their cytotoxic effects. This guide provides an in-depth comparison of key cytotoxicity assays, offering field-proven insights into experimental design, execution, and data interpretation to ensure the generation of reliable and reproducible results for your quinoxalinone candidates.

The selection of an appropriate assay is not a one-size-fits-all decision. It hinges on the specific biological question, the compound's potential mechanism of action, and available resources.[3] Relying on a single method can be misleading; therefore, employing orthogonal assays that measure different biological endpoints is crucial for cross-validating findings.[4]

General Workflow for Cytotoxicity Screening

The initial assessment of a novel compound's cytotoxicity follows a logical progression from broad screening to more mechanistic studies. This workflow ensures an efficient use of resources while building a comprehensive profile of the compound's activity.

G A Synthesize Novel Quinoxalinone Compound B Primary Screening: High-Throughput Viability Assay (e.g., MTS or ATP-based) A->B C Determine IC50 Value (Concentration for 50% Inhibition) B->C D Secondary Assays: Confirm Cytotoxicity & Elucidate Mechanism C->D E Membrane Integrity Assay (e.g., LDH Release) D->E F Apoptosis Assay (e.g., Caspase-Glo 3/7) D->F G Data Analysis & Cross-Validation E->G F->G H Lead Compound Selection G->H

Caption: General workflow for assessing the cytotoxicity of novel compounds.

Assays Based on Metabolic Activity: The Tetrazolium Reduction Assays (MTT & MTS)

These colorimetric assays are workhorses in cytotoxicity screening, measuring the metabolic activity of a cell population, which serves as a proxy for cell viability.[5][6] The principle lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce a tetrazolium salt to a colored formazan product.[7][8]

Causality Behind the Choice: MTT vs. MTS

The classic MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was the first of its kind suitable for a 96-well format.[7] However, it has a significant drawback: the resulting purple formazan is insoluble and requires a separate solubilization step using a detergent like DMSO or HCl.[9][10] This additional step not only increases hands-on time but also introduces a potential source of error and can lead to the loss of cells.[9]

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay was developed to overcome this limitation. The MTS reagent is reduced to a formazan product that is soluble in cell culture medium.[5] This allows for a simpler 'add-mix-measure' protocol, making it more efficient, generally more sensitive, and better suited for high-throughput screening.[7][9]

Experimental Protocol: MTS Assay

This protocol is a self-validating system that includes controls for background absorbance and maximum lysis, ensuring data integrity.

Materials:

  • 96-well clear, flat-bottom plates

  • Novel quinoxalinone compounds, dissolved in a suitable solvent (e.g., DMSO)

  • Cell line of interest (e.g., PC-3 prostate cancer cells, commonly used for quinoxalinone testing)[11]

  • Complete culture medium

  • MTS reagent solution (combined with an electron coupling agent like PES)

  • Lysis buffer (e.g., 10% Triton X-100) for positive control

  • Plate-reading spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the quinoxalinone compounds. Add 100 µL of 2x concentrated compound dilutions to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Control Wells:

    • Background Control: Wells with medium only (no cells).

    • Maximum Lysis Control: Add lysis buffer to untreated wells 30 minutes before the end of incubation to establish a 0% viability signal.

  • MTS Addition: Add 20 µL of the MTS reagent solution directly to each well.[12]

  • Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C, protected from light. The optimal time depends on the cell type and metabolic rate.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 A Seed cells in 96-well plate B Incubate 24h A->B C Treat cells with Quinoxalinone dilutions B->C D Incubate for exposure period (24-72h) C->D E Add MTS reagent to each well D->E F Incubate 1-4h at 37°C E->F G Measure Absorbance at 490 nm F->G

Caption: Experimental workflow for the MTS cytotoxicity assay.

Assays Based on Membrane Integrity: LDH Release Assay

A hallmark of necrotic cell death is the loss of plasma membrane integrity. The Lactate Dehydrogenase (LDH) assay quantifies this by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[13][14]

Causality Behind the Choice: A Direct Measure of Cytotoxicity

Unlike metabolic assays which measure a decrease in viability (which could be cytostatic), the LDH assay provides a more direct measure of cell death. This is a critical distinction when characterizing the effect of a novel compound. If a compound is cytostatic, it inhibits proliferation, and metabolic activity will decrease. If it is cytotoxic, it kills cells, leading to LDH release. Running this assay in parallel with an MTS assay can help differentiate between these two outcomes.

Experimental Protocol: Colorimetric LDH Assay

Materials:

  • Supernatant samples from cells treated as described in the MTS protocol.

  • 96-well clear, flat-bottom plate (for the assay reaction).

  • LDH Assay Kit (containing substrate mix, catalyst, and stop solution).

  • Plate-reading spectrophotometer.

Procedure:

  • Sample Collection: After the compound incubation period, centrifuge the 96-well cell plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well plate.

  • Prepare Controls:

    • Spontaneous LDH Release: Supernatant from untreated, viable cells.

    • Maximum LDH Release: Supernatant from cells treated with lysis buffer (positive control for 100% cytotoxicity).

    • Background Control: Culture medium only.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[15]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[15]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[15] The 680 nm reading corrects for background absorbance.

G A Culture & Treat Cells (as in MTS protocol) B Centrifuge plate to pellet cells A->B C Transfer supernatant to new 96-well plate B->C D Add LDH Reaction Mixture C->D E Incubate 30 min at RT D->E F Add Stop Solution E->F G Measure Absorbance at 490 nm & 680 nm F->G G A Culture & Treat Cells in white-walled plate B Equilibrate plate to room temperature A->B C Prepare & Add Caspase-Glo 3/7 Reagent B->C D Mix and Incubate 1-3h at RT C->D E Measure Luminescence D->E

Caption: Experimental workflow for the Caspase-Glo® 3/7 apoptosis assay.

Comparative Performance and Data Interpretation

The ultimate goal of these assays is to generate a dose-response curve and calculate the IC50 (Half-maximal Inhibitory Concentration) value. The IC50 is the concentration of a compound that inhibits 50% of a measured biological process (e.g., cell viability). [16][17]A lower IC50 value indicates greater potency. [18] Table 1: Comparison of Key Cytotoxicity Assays

FeatureMTS AssayLDH Release AssayCaspase-Glo® 3/7 Assay
Principle Metabolic activity (Enzymatic reduction of tetrazolium salt)Membrane integrity (Release of cytosolic LDH)Apoptosis (Executioner caspase activity)
Detection Colorimetric (Absorbance)Colorimetric (Absorbance)Luminescent (Light output)
Measurement Cell ViabilityCytotoxicity (Necrosis/Lysis)Apoptosis
Format Homogeneous ('add-mix-measure')Supernatant transfer requiredHomogeneous ('add-mix-measure')
Endpoint EndpointEndpointEndpoint
Advantages Simple, fast, high-throughput, no solubilization step. [9]Direct measure of cell death, can distinguish from cytostatic effects. [13]High sensitivity, specific to apoptosis, simple workflow. [19]
Limitations Indirect measure (confounded by cytostatic effects), potential compound interference. [5]Does not detect early apoptosis, requires cell lysis for max control.Does not detect non-apoptotic cell death, more expensive.

Table 2: Hypothetical Experimental Data for a Novel Quinoxalinone Compound (QNC-1)

AssayCell LineParameter MeasuredIC50 Value (µM)Interpretation
MTSPC-3 (Prostate Cancer)Viability2.5QNC-1 reduces cell viability with high potency.
LDHPC-3 (Prostate Cancer)Cytotoxicity3.1QNC-1 causes cell membrane damage, confirming cytotoxic effect.
Caspase-3/7PC-3 (Prostate Cancer)Apoptosis2.8The cytotoxic effect is mediated primarily through the induction of apoptosis.
MTSWI-38 (Normal Lung)Viability> 50QNC-1 shows high selectivity for cancer cells over normal cells. [20]

Conclusion: Building a Robust Cytotoxicity Profile

For novel quinoxalinone compounds, a multi-assay approach is indispensable for building a comprehensive and reliable cytotoxicity profile. Begin with a robust viability assay like MTS to determine the IC50 and establish potency. Follow up with an LDH release assay to confirm that the observed effect is cytotoxic rather than cytostatic. Finally, employ a mechanistic assay such as the Caspase-Glo® 3/7 to elucidate the mode of cell death. By cross-validating results from these orthogonal methods, researchers can confidently identify promising lead candidates for further development in the fight against cancer.

References

  • Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]

  • Pediaa.com. (2019). Difference Between MTT and MTS Assay. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Kanduc, D., & Mittelman, A. (2005). Real-time cytotoxicity assays. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

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  • Ohno, Y., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis.
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  • Assay Genie. (n.d.). Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Risk Mitigation: Understanding the Compound

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. Based on data from related quinoxaline compounds, 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1] The presence of a halogen (chlorine) also places it in the category of halogenated organic compounds, which have specific disposal considerations.[2][3]

Key Principles of Safe Handling:

  • Exposure Minimization: Always handle this compound within a certified chemical fume hood to minimize the risk of inhalation.[2]

  • Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound for disposal:

    • Nitrile gloves (double-gloving is recommended)

    • Chemical splash goggles

    • A fully buttoned laboratory coat[3]

  • Emergency Preparedness: Ensure that an eyewash station and emergency shower are readily accessible.[3]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment a chemical is deemed waste.[4] Adherence to these steps is crucial for maintaining a safe and compliant laboratory environment.

Step 1: Waste Identification and Segregation

All chemical waste must be treated as hazardous unless confirmed otherwise.[4] Due to its chemical structure as a chlorinated heterocyclic compound, this compound is classified as a hazardous waste.

Core Directive: Never mix halogenated organic waste with non-halogenated waste streams.[4] The cost and method of disposal for these two categories differ significantly.

Step 2: Container Selection and Labeling

The integrity of the waste containment system is critical to preventing leaks and ensuring safe transport.

  • Container Choice: Use only chemically compatible containers, preferably the original container if it is in good condition.[5] If the original container is unavailable or compromised, a high-density polyethylene (HDPE) container with a secure, screw-top cap is a suitable alternative.[5] Never use food containers for hazardous waste.[5]

  • Labeling: Accurate and thorough labeling is a regulatory requirement.[4][5] The hazardous waste label must be affixed to the container as soon as the first drop of waste is added and should include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant," "Halogenated Organic")

    • The name of the Principal Investigator (PI) and the laboratory location (building and room number)

    • The date the waste was first added to the container

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Designated Satellite Accumulation Areas (SAAs) are mandated for the safe storage of hazardous waste at or near the point of generation.[5][6]

  • Location: The SAA must be in the same room where the waste is generated.[6]

  • Container Management: Waste containers in the SAA must be kept closed at all times, except when adding waste.[5][6] They should also be stored in secondary containment to prevent spills from reaching drains.[4]

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[6][7] However, for acutely toxic wastes (P-listed), the limit is one quart.[6] While this compound is not currently P-listed, it is good practice to maintain minimal waste accumulation.

Step 4: Arranging for Final Disposal

Laboratory personnel are not responsible for the final transport and disposal of hazardous waste. This crucial step is managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Requesting Pickup: Once a waste container is full, or if it has been in the SAA for close to one year, a waste pickup must be scheduled with your EHS office.[5][6]

  • Prohibited Disposal Methods:

    • Do not dispose of this compound down the drain.[1][7]

    • Do not allow the chemical to evaporate in a fume hood as a means of disposal.[5][7]

Visualizing the Disposal Pathway

To clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.

G Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 EHS Coordination cluster_2 Final Disposition A Waste Generation (Unused or Contaminated) B Hazard Assessment (Irritant, Halogenated) A->B Identify as Waste C Select Compatible Container (HDPE, Screw-top) B->C Proceed with Caution D Affix 'Hazardous Waste' Label (Complete all fields) C->D Prepare for Accumulation E Store in Designated SAA (Secondary Containment, Closed Lid) D->E Begin Waste Collection F Monitor Accumulation (Check volume and date) E->F Ongoing Management G Container Full or Nearing 1-Year Mark F->G Trigger for Disposal H Schedule Waste Pickup with EHS G->H Initiate Removal I EHS Transports to Central Facility H->I Hand-off to EHS J Waste Characterization and Profiling I->J Regulatory Compliance K Incineration at a Licensed Facility (Preferred for Halogenated Organics) J->K Final Disposal Method

Caption: Decision workflow for the safe disposal of this compound.

Quantitative Data Summary

ParameterValue/GuidelineSource
pH for Drain Disposal Not Applicable (pH 5.0-12.5 for non-hazardous aqueous waste only)[5]
SAA Storage Limit 55 gallons (total hazardous waste)[6][7]
SAA Time Limit 1 year (for partially filled containers)[5]
Acute Hazardous Waste Limit 1 quart (liquid) or 1 kg (solid)[6]

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a non-negotiable aspect of rigorous scientific practice. By following these established protocols, researchers not only ensure their personal safety and that of their colleagues but also uphold their commitment to environmental stewardship. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Halogenated Solvents. Washington State University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency. [Link]

  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. U.S. Environmental Protection Agency. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, field-tested protocols for the safe handling, use, and disposal of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one, ensuring the well-being of laboratory personnel and the integrity of your research. This document moves beyond a simple checklist, offering a framework of understanding to empower you to make informed safety decisions.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment is paramount. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[4] Therefore, engineering controls are the most critical safety measure.

  • Ventilation: All handling of this compound in its solid form must be conducted in a certified chemical fume hood. This is non-negotiable. A fume hood provides a physical barrier and ventilation to protect you from inhaling airborne particles.

  • Designated Work Area: Designate a specific area within the laboratory for handling this compound. This helps to contain any potential contamination and prevents accidental exposure in other areas of the lab.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are designed to minimize exposure, the correct use of PPE is essential to protect against accidental contact.[4][5] The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (in a fume hood) Safety glasses with side shields or chemical splash goggles.[4]Disposable nitrile gloves (minimum 0.1 mm thickness).[6]Fully buttoned laboratory coat.Not typically required if handled in a fume hood.
Syntheses and Reactions (in a fume hood) Chemical splash goggles. A face shield is recommended if there is a risk of splashing.[4][7]Thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber) may be required depending on the solvents used. Always consult a glove manufacturer's chemical resistance guide.[7]Laboratory coat. A chemical-resistant apron is recommended for larger scale work.Not typically required if handled in a fume hood.
Spill Cleanup Chemical splash goggles and a face shield.[4]Heavy-duty, chemical-resistant gloves.Chemical-resistant coveralls or a chemical-resistant apron over a lab coat.A NIOSH-approved respirator with a particulate filter may be necessary depending on the size of the spill and the potential for aerosolization.[7]

Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is crucial for minimizing risk.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Prepare all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them in the fume hood.

    • Have a designated, sealed waste container ready for disposal of contaminated materials.

  • Handling:

    • Carefully open the container of this compound inside the fume hood.

    • Use a spatula to transfer the desired amount of the solid to a weigh boat or directly into the reaction vessel. Avoid creating dust.

    • If transferring to a solution, add the solid slowly to the solvent to prevent splashing.

    • Securely close the primary container after use.

  • Post-Handling:

    • Wipe down the work surface inside the fume hood with an appropriate solvent and dispose of the cleaning materials in the designated waste container.

    • Carefully remove gloves and dispose of them in the designated waste container.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][6]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personal exposure, a swift and correct response is critical.

Spill Response Workflow

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Assess Assess the size and nature of the spill Evacuate->Assess Don_PPE Don appropriate PPE Assess->Don_PPE Contain Cover the spill with a dry absorbent material Don_PPE->Contain Collect Carefully collect the absorbed material Contain->Collect Place_Waste Place in a sealed, labeled waste container Collect->Place_Waste Decontaminate Decontaminate the spill area Place_Waste->Decontaminate Dispose Dispose of waste according to institutional guidelines Decontaminate->Dispose Report Report the incident to the appropriate safety personnel

Caption: A workflow for responding to a chemical spill.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2] Remove any contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][2] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program.[1][3] Do not dispose of this chemical down the drain or in the regular trash.[1][8]

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research while maintaining a secure environment for yourself and your colleagues.

References

  • Apollo Scientific. (2023, August 2).
  • Sigma-Aldrich. (2024, September 7). Quinoxalin-2(1H)
  • PubChem. This compound.
  • Fisher Scientific. (2021, December 24).
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  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Sigma-Aldrich. (2024, September 6).
  • Thermo Fisher Scientific. (2025, September 18).
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  • Cayman Chemical. (2024, July 23).
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • MOLBASE. 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • ChemScene. 3,4-Dihydroquinoxalin-2(1H)-one.
  • BLDpharm. 3,4-Dihydroquinoxalin-2(1H)-one.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.